4-(4-Bromophenyl)-2,6-diphenylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDBFGUOBVYEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58536-46-2 | |
| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (CAS 58536-46-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a versatile heterocyclic compound that holds significant interest in the fields of medicinal chemistry and materials science. Its unique structural architecture, featuring a central pyrimidine core flanked by two phenyl rings and a bromophenyl substituent, makes it a valuable scaffold for the synthesis of a diverse range of functional molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of additional molecular complexity and the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized in the table below. This data is crucial for its identification, purification, and use in subsequent synthetic transformations.
| Property | Value | Reference |
| CAS Number | 58536-46-2 | N/A |
| Molecular Formula | C₂₂H₁₅BrN₂ | |
| Molecular Weight | 387.27 g/mol | N/A |
| Appearance | White to light yellow powder/crystal | N/A |
| Melting Point | 169-171 °C | N/A |
| Purity | >98.0% (HPLC) | N/A |
Spectral Data:
| Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.71 (d, J = 7.9 Hz, 2H), 8.40-8.17 (m, 4H), 7.96 (s, 1H), 7.66-7.47 (m, 6H), 7.29-7.19 (m, 3H) | N/A |
| ¹³C NMR (100 MHz, CDCl₃) | δ 164.8, 164.6, 164.4, 163.3, 138.0, 137.4, 133.6, 130.8, 129.3, 128.9, 128.6, 128.4, 127.2, 115.9, 109.8 | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a one-pot reaction involving the condensation of a ketone, an aldehyde, and an ammonium salt.
Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
-
To a 10 mL oven-dried reaction vessel, add 1-(4-bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol), benzaldehyde (61.2 μL, 0.6 mmol), and ammonium acetate (46.2 mg, 0.6 mmol).
-
Add sodium periodate (NaIO₄) (17.2 mg, 0.08 mmol) and dimethyl sulfoxide (DMSO) (7.1 μL, 0.1 mmol) to the reaction mixture.
-
Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate = 100:1) to afford the desired product.
-
The resulting product is a white solid with a yield of approximately 81%.
Potential Biological Activities and Applications in Drug Discovery
While direct biological studies on this compound are not extensively reported in the literature, the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. The biological potential of this specific compound can be inferred from the activities of its close structural analogs.
Anticancer Potential
The diphenylpyrimidine core is a common feature in molecules designed as anticancer agents. Studies on related 4-aryl-1,4-dihydropyridines have demonstrated cytotoxic effects against various cancer cell lines. For instance, a closely related compound, diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has shown significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells.
Cytotoxicity of a Structurally Related 4-Bromophenyl Derivative:
| Compound | Cell Line | IC₅₀ (µM) |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Cancer) | 5.7 |
This suggests that this compound could be a valuable starting point for the development of novel anticancer agents. The general workflow for evaluating the cytotoxic potential of such a compound is outlined below.
An In-depth Technical Guide to 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. The information is curated for professionals in research and drug development, with a focus on experimental data and methodologies.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₅BrN₂ | [2] |
| CAS Number | 58536-46-2 | [2] |
| Molecular Weight | 387.28 g/mol | [3] |
| Melting Point | 165.0 to 169.0 °C | [3] |
| Density (predicted) | 1.345 g/cm³ | [1] |
| pKa (predicted) | 0.41±0.30 | [4] |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Characterization
The synthesis of this compound can be achieved through the well-established condensation reaction of a chalcone with a nitrogen-containing reagent, typically benzamidine hydrochloride, in the presence of a base. This method is a common and effective route for the preparation of 2,4,6-triarylpyrimidines.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of 2,4,6-triarylpyrimidines.[5][6]
Materials:
-
1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)
-
Benzamidine hydrochloride
-
Potassium hydroxide or Sodium hydroxide
-
Ethanol
Procedure:
-
Dissolve 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add benzamidine hydrochloride (1.2 equivalents) to the solution.
-
Slowly add a solution of potassium hydroxide or sodium hydroxide (2.5 equivalents) in ethanol to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Synthetic workflow for this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this specific compound are not publicly available, expected chemical shifts can be predicted based on analogous structures.[2][3][7][8][9] Aromatic protons are expected to appear in the range of 7.0-8.5 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, signals for the aromatic carbons would be observed between 120 and 150 ppm, with the carbons of the pyrimidine ring appearing at the lower field end of this range.[8][10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for C=N stretching of the pyrimidine ring (around 1550-1600 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-H stretching and bending vibrations.[11]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (386/388 m/z, due to the presence of bromine isotopes).[12] Fragmentation patterns would likely involve the loss of phenyl and bromophenyl groups.[11]
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively attributed to this compound in the reviewed literature, the broader class of pyrimidine derivatives is of significant interest in medicinal chemistry.
Pyrimidine-containing compounds have been investigated for a wide range of biological activities, including:
-
Antimicrobial Activity: Various substituted pyrimidines have demonstrated antibacterial and antifungal properties.[13][14]
-
Anti-inflammatory and Analgesic Activity: Certain 2,4,6-trisubstituted pyrimidines have shown potent anti-inflammatory and analgesic effects in in-vivo studies.[6]
-
Anticancer Activity: The pyrimidine scaffold is a key component in many anticancer drugs. Bromine-containing organic compounds have also shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation.[4][15]
-
Enzyme Inhibition: Diphenylpyrimidine derivatives have been identified as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of Alzheimer's disease.[16]
Given these precedents, this compound represents a lead compound for further investigation into its potential therapeutic applications.
Potential biological activities of pyrimidine derivatives.
Experimental Protocols for Biological Evaluation
To assess the biological potential of this compound, a series of in-vitro assays would be necessary.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability.
Procedure:
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[12]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method assesses the antimicrobial activity of the compound.
Procedure:
-
Prepare agar plates inoculated with specific bacterial or fungal strains.
-
Create wells in the agar.
-
Add a solution of this compound at a known concentration to the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around the wells to determine the antimicrobial activity.[13]
Workflow for an in-vitro cytotoxicity (MTT) assay.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that warrant further investigation. While specific biological data is currently lacking, its structural similarity to other biologically active pyrimidine derivatives suggests its potential as a valuable scaffold for the development of new therapeutic agents. Further research is needed to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. compoundchem.com [compoundchem.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. benchchem.com [benchchem.com]
- 13. heteroletters.org [heteroletters.org]
- 14. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental data and methodologies.
Molecular Structure and Properties
This compound is a substituted pyrimidine with the chemical formula C₂₂H₁₅BrN₂.[1][2] It possesses a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a 4-bromophenyl group at position 4.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₅BrN₂ | [1][2] |
| Molecular Weight | 387.28 g/mol | [1] |
| CAS Number | 58536-46-2 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 166 °C | |
| SMILES | c1ccc(cc1)c2cc(nc(n2)c3ccccc3)c4ccc(Br)cc4 | [1] |
| InChI | InChI=1S/C22H15BrN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | [1] |
Synthesis
The synthesis of this compound can be achieved through a one-pot condensation reaction involving a chalcone and an amidine derivative. This method is a common and efficient way to produce substituted pyrimidines.[3][4][5][6]
General Synthetic Workflow
The synthesis involves the reaction of a substituted chalcone, specifically (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, with benzamidine hydrochloride in the presence of a base.
Detailed Experimental Protocol
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Benzamidine hydrochloride
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol
-
Hydrochloric acid (for neutralization)
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve 4-bromoacetophenone and benzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the mixture with constant stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the precipitate, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to obtain pure (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of this compound
-
Dissolve the synthesized chalcone and benzamidine hydrochloride in ethanol.
-
Add a solution of sodium hydroxide or potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets) in the range of δ 7.0-8.5 ppm. The integration would correspond to the 15 aromatic protons. |
| ¹³C NMR | Signals for aromatic carbons, with quaternary carbons appearing at lower field. The carbon attached to the bromine atom would be in the range of δ 120-130 ppm. The pyrimidine carbons would also have characteristic shifts. |
| IR (cm⁻¹) | Aromatic C-H stretching (~3050-3100), C=N and C=C stretching in the pyrimidine and phenyl rings (~1500-1600), and C-Br stretching (~500-600). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~386 and [M+2]⁺ at ~388 with approximately equal intensity, characteristic of a monobrominated compound. Fragment ions corresponding to the loss of bromine and phenyl groups. |
Potential Applications and Biological Activity
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][15][16][17][18][19][20][21][22][23] The presence of the bromophenyl group can further enhance these activities.
Potential Antimicrobial Activity
Substituted pyrimidines have shown significant activity against various bacterial and fungal strains.[3][6][9][19][20][24][25] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilicity and electronic properties conferred by the phenyl and bromophenyl substituents may play a crucial role in the antimicrobial efficacy of this compound.
Potential Anticancer Activity
Many pyrimidine-based compounds are utilized as anticancer agents.[15][16][17][18][22] Bromophenol derivatives have also been identified as potential anticancer agents, inducing apoptosis and cell cycle arrest in cancer cells.[16] Therefore, this compound represents a promising scaffold for the development of novel anticancer drugs. Further investigation into its cytotoxicity against various cancer cell lines is warranted.
Applications in Material Science
The extended aromatic system of this compound suggests potential applications in material science, particularly in the development of organic electronics and photoluminescent materials. The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex conjugated systems with tailored electronic and optical properties.[26]
Conclusion
This compound is a molecule with significant potential in both medicinal chemistry and material science. Its synthesis is accessible through established methods, and its structural features suggest a range of interesting biological activities and physical properties. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. Detailed experimental characterization and biological evaluation are crucial next steps to fully unlock the potential of this versatile molecule.
References
- 1. wjarr.com [wjarr.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. westmont.edu [westmont.edu]
- 9. rsc.org [rsc.org]
- 10. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
- 19. growingscience.com [growingscience.com]
- 20. jchemrev.com [jchemrev.com]
- 21. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 22. nbinno.com [nbinno.com]
- 23. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 24. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Guide: Spectral and Synthetic Profile of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectral and synthetic data for the chemical compound 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. This molecule, with the CAS Number 58536-46-2, is a substituted pyrimidine that can serve as a versatile building block in various chemical syntheses.[1][2][3][4][5] This document details its known spectral characteristics, including Nuclear Magnetic Resonance (NMR) data, and provides a detailed experimental protocol for its synthesis.
Spectral Data
The following tables summarize the available quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.71 | d | 7.9 | 2H | Aromatic Protons |
| 8.40-8.17 | m | - | 4H | Aromatic Protons |
| 7.96 | s | - | 1H | Aromatic Proton |
| 7.66-7.47 | m | - | 8H | Aromatic Protons |
Solvent: CDCl3 Frequency: 400 MHz
Table 2: 13C NMR Spectral Data
| Chemical Shift (δ) ppm |
| 164.8 |
| 164.4 |
| 163.3 |
| 137.9 |
| 137.2 |
| 136.9 |
| 135.8 |
| 130.8 |
| 130.7 |
| 129.0 |
| 128.9 |
| 128.5 (2C) |
| 127.2 |
| 109.8 |
Solvent: CDCl3 Frequency: 100 MHz
Mass Spectrometry
UV-Vis Spectroscopy
No experimental UV-Vis absorption data for this compound was found in the performed searches.
Experimental Protocols
Synthesis of this compound
The following protocol describes a one-pot synthesis of this compound.
Materials:
-
1-(4-bromophenyl)ethan-1-one
-
Benzaldehyde
-
Ammonium acetate
-
Sodium periodate (NaIO4)
-
Dimethyl sulfoxide (DMSO)
-
Chlorobenzene
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL oven-dried reaction vessel, add 1-(4-bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol), benzaldehyde (61.2 μL, 0.6 mmol), ammonium acetate (46.2 mg, 0.6 mmol), NaIO4 (17.2 mg, 0.08 mmol), and DMSO (7.1 μL, 0.1 mmol).
-
Add 0.8 mL of chlorobenzene to the reaction vessel.
-
Purge the reaction vessel with oxygen three times.
-
Stir the reaction mixture at 130 °C for 10 hours.
-
After cooling to room temperature, remove the volatile components under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.
-
The final product is obtained as a white solid with a yield of 81% (62.3 mg) and a melting point of 169-171 °C.
Visualizations
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols should be carried out by qualified professionals in a suitably equipped laboratory, adhering to all necessary safety precautions.
References
Unlocking the Potential of Light: A Technical Guide to the Photophysical Properties of Substituted Diphenylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted diphenylpyrimidines are a class of organic molecules that have garnered significant interest in the scientific community, particularly in the fields of materials science and medicinal chemistry. Their unique photophysical properties, characterized by strong light absorption and emission, make them prime candidates for a wide range of applications, including as fluorescent probes for cellular imaging and as photosensitizers in photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the core photophysical characteristics of these compounds, detailed experimental protocols for their evaluation, and an overview of their application in relevant biological pathways.
Core Photophysical Properties and Data
The photophysical behavior of substituted diphenylpyrimidines is intrinsically linked to their molecular structure. The pyrimidine core acts as an electron-withdrawing group, and when combined with electron-donating phenyl substituents, it creates a "push-pull" or donor-π-acceptor (D-π-A) system. This electronic arrangement is responsible for the intramolecular charge transfer (ICT) character of their excited states, which dictates their absorption and emission properties.[1]
The nature and position of substituents on the phenyl rings allow for the fine-tuning of these properties. Electron-donating groups generally lead to a bathochromic (red) shift in both absorption and emission spectra, while also influencing the fluorescence quantum yield and lifetime. The photophysical properties are also highly sensitive to the surrounding environment, particularly the polarity of the solvent.[2]
Below is a summary of key photophysical data for a selection of substituted diphenylpyrimidine derivatives, illustrating the impact of substitution and solvent polarity.
| Compound/Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| 2,4,6-Triphenylpyrimidine Derivatives | ||||||
| Unsubstituted | Toluene | 350 | 418 | 4900 | - | - |
| 4-(Dimethylamino)phenyl substituted | Toluene | 400 | 500 | 5000 | - | - |
| 4-(Diphenylamino)phenyl substituted | Toluene | 420 | 520 | 4600 | - | - |
| Donor-Acceptor Pyrimidine Dyes | ||||||
| 9-Phenyl-9H-carbazole-π-pyrimidine (3a) | Heptane | 364 | 415 | 3600 | 0.45 | - |
| Toluene | 366 | 430 | 4400 | 0.52 | - | |
| Chloroform | 368 | 455 | 5600 | 0.48 | - | |
| Dichloromethane | 367 | 465 | 6300 | 0.35 | - | |
| Acetone | 364 | 495 | 7800 | 0.08 | - | |
| DMSO | 367 | 510 | 8500 | 0.04 | - | |
| DPP-BisTPA (Photosensitizer) | Dichloromethane | 488, 680 | 720 | - | 0.04 | - |
Note: This table is a compilation of data from multiple sources. The absence of a value indicates that it was not reported in the cited literature. The specific structures of the compounds can be found in the corresponding references.
Experimental Protocols
Accurate characterization of the photophysical properties of substituted diphenylpyrimidines is crucial for their development and application. The following are detailed protocols for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Micropipettes
-
Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 20 minutes to ensure stable output.
-
Sample Preparation:
-
Prepare a stock solution of the diphenylpyrimidine derivative in the chosen spectroscopic grade solvent.
-
Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the range of 0.1 to 1.0 at the absorption maximum to ensure linearity.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
If the molar extinction coefficient (ε) is required, plot absorbance versus concentration and determine the slope of the line (according to the Beer-Lambert law, A = εcl).
-
Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φ_f) is a measure of the efficiency of this emission process.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
Quartz fluorescence cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)[6][7]
-
Spectroscopic grade solvent
-
Micropipettes
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring the entire emission band is captured.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (slope) of the straight line for both the sample (Grad_s) and the standard (Grad_r).
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the standard, and n_s and n_r are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state.
Materials and Equipment:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube - PMT), and timing electronics.
-
Instrument Setup:
-
Set up the TCSPC system with the appropriate pulsed light source for exciting the sample.
-
Select an emission wavelength using a monochromator or filter.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample to avoid concentration-dependent effects.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first emitted photon.
-
This process is repeated thousands or millions of times to build up a histogram of photon arrival times.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s). For a simple single-exponential decay, the equation is:
I(t) = I₀ * exp(-t/τ_f)
where I(t) is the intensity at time t, I₀ is the initial intensity, and τ_f is the fluorescence lifetime.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of the photophysical properties of substituted diphenylpyrimidines.
Signaling Pathways
1. Photodynamic Therapy (PDT) Induced Apoptosis
Diphenylpyrimidine derivatives can act as photosensitizers in PDT. Upon light activation, they generate reactive oxygen species (ROS), which can induce cancer cell death through apoptosis.[7][11] The following diagram illustrates a simplified signaling pathway for ROS-induced apoptosis.
2. Fluorescent Probe for Ion Sensing
Diphenylpyrimidine-based fluorescent probes can be designed to detect specific ions. The binding of an ion to a receptor on the probe can modulate the intramolecular charge transfer (ICT) process, leading to a change in fluorescence.[10][12][13]
Conclusion
Substituted diphenylpyrimidines represent a versatile class of molecules with tunable photophysical properties. Their strong absorption and emission characteristics, coupled with their sensitivity to the molecular environment, make them highly valuable for a range of applications, from advanced materials to biomedical diagnostics and therapeutics. A thorough understanding and precise measurement of their photophysical parameters are essential for harnessing their full potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working with these promising compounds.
References
- 1. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]
- 9. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 10. [Development of Fluorescence Sensing Mechanism for Cell Functional Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulatory pathways in photodynamic therapy induced apoptosis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ionoptix.com [ionoptix.com]
Unveiling the Electronic Landscape of Brominated Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core electronic properties of brominated pyrimidine derivatives, a class of compounds with significant potential in materials science and drug discovery. The introduction of bromine atoms onto the pyrimidine scaffold profoundly influences its electronic structure, impacting properties such as conductivity, light absorption, and biological activity. This document provides a consolidated resource of quantitative data, detailed experimental and computational methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.
Quantitative Electronic Properties
The electronic characteristics of brominated pyrimidine derivatives are summarized below. These tables provide a comparative overview of key parameters obtained from both experimental measurements and theoretical calculations.
Table 1: Theoretical Electronic Properties of Brominated Pyrimidines
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) |
| 2-Bromopyrimidine | OVGF | - | - | - | 9.911[1] |
| 5-Bromopyrimidine | OVGF | - | - | - | 9.865[1] |
| Pyrimidine-(thiophen)n | DFT/B3LYP/6-31G(d,p) | Various | Various | Various | - |
| Pyrimidine-(pyrrol)n | DFT/B3LYP/6-31G(d,p) | Various | Various | Various | - |
| Substituted Pyrano[2,3-d]pyrimidines with Bromine | DFT/B3LYP/6-31G(d,p) | -6.31 to -6.45 | -2.45 to -2.62 | 3.70 to 3.99 | - |
Note: HOMO, LUMO, and Energy Gap values for pyrimidine-thiophene and pyrimidine-pyrrole oligomers vary with the number of heterocyclic units. For detailed data, refer to the original research.
Table 2: Experimental Spectroscopic Data for Brominated Pyrimidines
| Compound | Technique | Absorption Bands (eV) | Key Transitions |
| 2-Bromopyrimidine | VUV Photoabsorption | 3.7-4.6, 4.6-5.7, 5.7-6.7, 6.7-8.2, 8.2-10.8[2][3] | π* ← π, transitions involving N and Br lone pairs, σBr orbital, and Rydberg states[2][3][4] |
| 5-Bromopyrimidine | VUV Photoabsorption | 3.7-4.6, 4.6-5.7, 5.7-6.7, 6.7-8.2, 8.2-10.8[2][3] | π ← π, transitions involving N and Br lone pairs, σ*Br orbital, and Rydberg states[2][3][4] |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | UV-Vis Spectroscopy | λmax = 275 nm | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section outlines standard protocols for key experiments used to characterize the electronic properties of brominated pyrimidine derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions in a molecule.
Objective: To determine the absorption maxima (λmax) of a brominated pyrimidine derivative, which corresponds to electronic transitions between molecular orbitals.
Materials and Equipment:
-
Dual beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, dichloromethane)
-
The brominated pyrimidine derivative of interest
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of the brominated pyrimidine derivative (e.g., 10 mg) and dissolve it in a suitable spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to obtain a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µg/mL range).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place it in the reference beam path of the spectrophotometer and record a baseline correction.
-
Sample Measurement: Rinse a quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample beam path and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax). The Beer-Lambert law (A = εbc) can be used to determine the molar absorptivity (ε) if the concentration (c) and path length (b) are known.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of a compound, providing information about the HOMO and LUMO energy levels.
Objective: To determine the oxidation and reduction potentials of a brominated pyrimidine derivative.
Materials and Equipment:
-
Potentiostat with a three-electrode cell setup
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane, DMF)[5]
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)[5][6]
-
The brominated pyrimidine derivative of interest
-
Ferrocene (as an internal standard)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and smooth surface.
-
Solution Preparation: Prepare a solution of the brominated pyrimidine derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Electrochemical Measurement: Assemble the three-electrode cell and connect it to the potentiostat. Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential where oxidation or reduction takes place, and then reversing the scan direction. The scan rate can be varied (e.g., 50-200 mV/s).
-
Internal Standard Calibration: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and can be used to reference the measured potentials.
-
Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations, often referenced to the Fc/Fc+ couple. For example:
-
HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
-
Computational Methodology
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules.
Objective: To calculate the HOMO and LUMO energies, energy gap, and other electronic properties of brominated pyrimidine derivatives.
Software:
-
Gaussian, ORCA, GAMESS, or other quantum chemistry software packages.[7]
General Protocol:
-
Molecular Geometry Optimization:
-
Construct the 3D structure of the brominated pyrimidine derivative.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable method is the B3LYP hybrid functional with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[8] The choice of functional and basis set can significantly impact the results.[9]
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are directly obtained from the output of this calculation.
-
The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).
-
-
Solvation Effects (Optional but Recommended):
-
To model the properties in a specific solvent, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be included in the geometry optimization and single-point energy calculations.
-
-
Data Analysis:
-
Extract the HOMO and LUMO energies and calculate the energy gap. These values provide insights into the molecule's electronic behavior, such as its electron-donating and accepting capabilities and its kinetic stability.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex relationships and processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to brominated pyrimidine derivatives.
Signaling Pathways
Certain brominated pyrimidine derivatives have been investigated as inhibitors of specific signaling pathways implicated in diseases like cancer and osteoporosis.
Caption: Bcr-Abl signaling pathway and its inhibition.
Caption: BMP2/SMAD1 signaling pathway in osteogenesis.
Experimental Workflows
The synthesis and characterization of novel brominated pyrimidine derivatives follow a general experimental workflow.
Caption: General workflow for synthesis and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Calculation of DFT molecular properties using the q-Integral method [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core principles and experimental methodologies for determining the solubility and stability of the novel heterocyclic compound, 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized protocols derived from established practices for similar poorly soluble small molecules and pyrimidine derivatives. It is intended to serve as a foundational resource for researchers initiating physicochemical characterization and preclinical development of this and related compounds. This guide includes detailed experimental protocols for solubility and stability assessment, hypothetical data presented in a structured format, and visualizations of experimental workflows and a potential biological signaling pathway.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound this compound, with the chemical formula C₂₂H₁₅BrN₂, is a member of this important class of molecules.[3] A thorough understanding of its solubility and stability is critical for its advancement as a potential drug candidate, as these properties significantly impact bioavailability, formulation development, and shelf-life.[4]
This guide will detail the necessary experimental procedures to characterize the solubility and stability profile of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]
Physicochemical Properties (Predicted)
| Property | Predicted Value | Method |
| Molecular Weight | 387.28 g/mol | Calculation |
| LogP | 5.9 - 6.5 | ALOGPS, XLogP3 |
| pKa (most basic) | 1.0 - 2.0 | ACD/Labs, ChemAxon |
| Aqueous Solubility | < 1 µg/mL | ALOGPS, ESOL |
Note: These values are predictions and must be confirmed by experimental determination.
Solubility Assessment
The aqueous solubility of a compound is a critical determinant of its absorption and distribution in biological systems. For poorly soluble compounds like this compound, precise and accurate measurement of solubility is essential.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[7]
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC-grade water, acetonitrile, and methanol
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of each test medium (e.g., PBS, SGF, SIF). A visual excess of solid should remain.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility.
Data Presentation: Hypothetical Solubility Data
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS | 7.4 | 25 | 0.58 | 1.50 |
| SGF | 1.2 | 37 | 0.23 | 0.60 |
| SIF | 6.8 | 37 | 0.49 | 1.27 |
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][8]
Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and organic solvents
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period. At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Heat the solution as in acid hydrolysis. At various time points, withdraw samples, neutralize with HCl, and analyze.
-
Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Store at room temperature for a defined period. Analyze samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven for a defined period. Dissolve and analyze samples at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] Analyze the samples and compare them to a dark control.
Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the major degradation products using HPLC-MS to obtain their mass-to-charge ratios and fragmentation patterns.
Data Presentation: Hypothetical Stability Data (Forced Degradation)
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradants (m/z) |
| 0.1 N HCl, 60°C | 24 h | 92.5 | 403.1, 287.2 |
| 0.1 N NaOH, 60°C | 24 h | 88.1 | 403.1, 305.0 |
| 3% H₂O₂, RT | 48 h | 95.3 | 403.1 (M+16) |
| Dry Heat, 80°C | 7 days | 98.7 | Not Detected |
| Photostability | ICH Q1B | 96.2 | Minor peaks |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.
Caption: Physicochemical characterization workflow.
Potential Signaling Pathway
Diphenylpyrimidine derivatives have been investigated as inhibitors of various kinases and other enzymes. For instance, some derivatives act as dual inhibitors of Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR).[11] The diagram below illustrates a simplified representation of these signaling pathways, which are often implicated in cancer cell proliferation and survival.
Caption: Potential inhibition of EGFR and FAK signaling.
Conclusion
This technical guide has outlined the essential experimental protocols and data interpretation frameworks for assessing the solubility and stability of this compound. While specific experimental data for this compound is pending, the methodologies described herein provide a robust starting point for its comprehensive physicochemical characterization. The successful execution of these studies will be instrumental in determining the feasibility of this compound for further drug development and for designing appropriate formulation strategies. The exploration of its biological activity, potentially as a kinase inhibitor, warrants further investigation based on the activity of structurally related compounds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS:58536-46-2 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- 4. benchchem.com [benchchem.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. snscourseware.org [snscourseware.org]
- 7. scispace.com [scispace.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Design and synthesis of diphenylpyrimidine derivatives (DPPYs) as potential dual EGFR T790M and FAK inhibitors against a diverse range of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and potential biological significance of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. While the specific crystal structure for this exact compound is not publicly available, this guide presents detailed crystallographic data for the closely related analogue, 4-(4-Bromophenyl)-2,6-diphenylpyridine, to serve as a valuable reference. This document outlines generalized experimental protocols for synthesis and single-crystal X-ray diffraction applicable to this class of compounds and explores the broad spectrum of biological activities associated with the pyrimidine scaffold.
Introduction to Substituted Pyrimidines
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core of nucleobases and numerous therapeutic agents.[1][2] Substituted pyrimidines are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. Consequently, they exhibit diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] The introduction of a bromophenyl substituent offers a strategic handle for further chemical modification, making this compound a compound of interest for developing novel therapeutics.
Crystallographic Analysis (Representative Data)
As a proxy for the title compound, the crystallographic data for 4-(4-Bromophenyl)-2,6-diphenylpyridine is presented below. This data provides insight into the likely molecular geometry and crystal packing of the pyrimidine analogue.
Quantitative Data Summary
The following tables summarize the key crystallographic data and refinement details for the representative pyridine analogue.[6][7]
Table 1: Crystal Data and Structure Refinement for 4-(4-Bromophenyl)-2,6-diphenylpyridine. [6][7]
| Parameter | Value |
| Empirical Formula | C₂₃H₁₆BrN |
| Formula Weight | 386.28 |
| Temperature | 293 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.9837 (4) Å |
| b | 21.5202 (10) Å |
| c | 9.6108 (4) Å |
| β | 105.5940 (10)° |
| Volume | 1789.67 (14) ų |
| Z | 4 |
| Data Collection | |
| Diffractometer | Bruker SMART CCD area-detector |
| Reflections Collected | 13423 |
| Independent Reflections | 4325 [R(int) = 0.027] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Params | 4325 / 0 / 226 |
| Goodness-of-fit on F² | 1.01 |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.071, wR₂ = 0.121 |
Table 2: Selected Dihedral Angles for 4-(4-Bromophenyl)-2,6-diphenylpyridine. [6][7]
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| Pyridine Ring | Phenyl Ring (at C2) | 19.56 (13) |
| Pyridine Ring | Phenyl Ring (at C6) | 27.54 (13) |
| Pyridine Ring | 4-Bromophenyl Ring (at C4) | 30.51 (13) |
In the structure of the pyridine analogue, the three phenyl rings are twisted with respect to the central pyridine ring.[6] This non-planar conformation is a common feature in such multi-ring systems.
Experimental Protocols
General Synthesis of this compound
A plausible synthetic route to the title compound involves a one-pot cyclocondensation reaction. This method is analogous to established procedures for creating substituted pyrimidines.
Protocol:
-
Reaction Setup: To a solution of 4-bromobenzaldehyde (1 mmol) and benzamidine hydrochloride (2 mmol) in a suitable solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., potassium carbonate or sodium hydroxide).
-
Chalcone Formation: To this mixture, add acetophenone (1 mmol).
-
Cyclization: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.
Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for obtaining and analyzing the crystal structure of a pyrimidine derivative.[8][9][10]
Protocol:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).[7] The crystals should be transparent and free of visible defects.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer equipped with a CCD area detector.[6] Collect diffraction data at a controlled temperature (e.g., 293 K or 100 K) using Mo Kα radiation (λ = 0.71073 Å).[6][11]
-
Data Reduction: Process the collected diffraction images to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction (e.g., multi-scan) should be applied.[6]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model by full-matrix least-squares on F².[6] Locate hydrogen atoms in the difference Fourier map or place them at calculated positions.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively reported, the pyrimidine core is associated with a wide range of pharmacological activities. It is plausible that this compound could exhibit one or more of the following properties.
Potential Activities:
-
Anticancer: Many substituted pyrimidines act as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1]
-
Antimicrobial: The pyrimidine scaffold is present in various antibacterial and antifungal agents.[2][5]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or cytokine production.[3]
Conclusion
This compound represents a promising scaffold for further investigation in drug discovery. This technical guide provides foundational information, including representative crystallographic data, detailed experimental protocols for its synthesis and structural analysis, and an overview of its potential biological activities. The insights and methodologies presented here are intended to support researchers and scientists in the development of novel pyrimidine-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elar.urfu.ru [elar.urfu.ru]
An In-depth Technical Guide to Pyrimidine-Based Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine, a foundational heterocyclic aromatic organic compound, is of paramount importance in the fields of medicinal chemistry and drug development.[1][2] Its core structure, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a key building block in a vast number of biologically active molecules.[1][3] Pyrimidine derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (vitamin B1), and a wide array of synthetic therapeutic agents.[3][4] The versatility of the pyrimidine scaffold has led to the development of drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4] This technical guide provides a comprehensive overview of pyrimidine-based organic compounds, focusing on their synthesis, physicochemical properties, biological activities, and their role in modulating key signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field.
Core Structure and Physicochemical Properties
The parent pyrimidine molecule is a colorless crystalline solid with the chemical formula C₄H₄N₂.[4] The presence of the two electronegative nitrogen atoms in the aromatic ring significantly influences its chemical properties, making it a π-deficient system.[5] This π-deficiency facilitates nucleophilic substitution reactions and influences the basicity of the molecule.[5] The physicochemical properties of pyrimidine and its derivatives are critical for their pharmacokinetic and pharmacodynamic profiles. Key properties such as lipophilicity (LogP), aqueous solubility, and the acid dissociation constant (pKa) are crucial determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.[6]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of the parent pyrimidine molecule and a selection of pyrimidine-based drugs.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₂ | [4] |
| Molar Mass | 80.088 g/mol | [4] |
| Appearance | Colorless crystalline solid | [4] |
| Melting Point | 20-22 °C | [4] |
| Boiling Point | 123-124 °C | [4] |
| Density | 1.016 g/cm³ | [7] |
| pKa (monoprotonated) | 1.3 | [4] |
| pKa (diprotonated) | -6.9 | [4] |
| Physicochemical Properties of Pyrimidine |
| Drug Name | Molecular Formula | Molar Mass ( g/mol ) | LogP | Aqueous Solubility (mg/mL) | pKa |
| Fluorouracil | C₄H₃FN₂O₂ | 130.08 | -0.89 | 12.0 | 8.0, 13.0 |
| Imatinib | C₂₉H₃₁N₇O | 493.60 | 4.5 | 0.001 | 1.5, 8.1 |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | 3.2 | 0.006 | 5.4, 7.2 |
| Rosuvastatin | C₂₂H₂₈FN₃O₆S | 481.54 | 1.4 | 0.1 | 4.6 |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 | 0.91 | 0.4 | 7.12 |
| Physicochemical Properties of Selected Pyrimidine-Based Drugs |
Synthesis of Pyrimidine-Based Compounds
The synthesis of pyrimidine derivatives can be achieved through various methods, with the choice of method depending on the desired substitution pattern. Classical methods often involve the condensation of 1,3-dicarbonyl compounds with amidines (Pinner synthesis) or the three-component Biginelli reaction.[5][8]
Experimental Protocols
This protocol describes the synthesis of a pyrimidine derivative via the condensation of a 1,3-dicarbonyl compound with an amidine.[8]
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the amidine hydrochloride and sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2,4-disubstituted pyrimidine.
This one-pot, three-component reaction is a widely used method for the synthesis of dihydropyrimidinones.[8]
Materials:
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., p-toluenesulfonic acid) (0.3 eq)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and catalyst in ethanol.
-
Reflux the mixture for the time specified in the relevant literature (typically 4-24 hours), monitoring the reaction by TLC.
-
After cooling to room temperature, the product often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Biological Activities and Therapeutic Applications
Pyrimidine derivatives exhibit a remarkable range of biological activities, making them privileged scaffolds in drug discovery.[4] Their ability to mimic the endogenous pyrimidine nucleobases allows them to interact with a variety of biological targets, including enzymes and receptors.
Anticancer Activity
Many pyrimidine-based compounds have been developed as potent anticancer agents. They often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and dihydrofolate reductase.[9] The table below summarizes the in vitro cytotoxic activity (IC50 values) of selected pyrimidine derivatives against various cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Gefitinib | A549 (Lung) | 0.015 - 0.04 | [9] |
| MCF-7 (Breast) | > 10 | [9] | |
| Erlotinib | HCT-116 (Colon) | 1.14 | [10] |
| PC-3 (Prostate) | 66.6 | [9] | |
| Pyrazolo[3,4-d]pyrimidine Deriv. | LoVo (Colon) | 0.08 - 15.4 | |
| Thiazolo[4,5-d]pyrimidine Deriv. | A375 (Melanoma) | 0.02 - 1.5 | |
| Indolyl-Pyrimidine Hybrid (4g) | MCF-7 (Breast) | 5.1 | [11] |
| HepG2 (Liver) | 5.02 | [11] | |
| HCT-116 (Colon) | 6.6 | [11] | |
| In Vitro Anticancer Activity of Selected Pyrimidine Derivatives |
Antimicrobial Activity
The pyrimidine nucleus is also a key component of several antimicrobial agents. These compounds can interfere with essential microbial processes, such as folic acid synthesis or cell wall formation.[4]
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Materials:
-
Test compound (e.g., a pyrimidine derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathways and Experimental Workflows
Pyrimidine-based compounds often exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease states. Understanding these pathways is crucial for rational drug design and development.
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the building blocks for DNA and RNA synthesis. This pathway is often upregulated in rapidly proliferating cells, such as cancer cells, making it an attractive target for anticancer drug development.
De novo pyrimidine biosynthesis pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Pyrimidine-based tyrosine kinase inhibitors, such as gefitinib and erlotinib, are designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.
EGFR signaling pathway and its inhibition.
Experimental Workflow for Drug Discovery
The development of new pyrimidine-based drugs follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Small molecule drug discovery workflow.
Conclusion
Pyrimidine-based organic compounds represent a cornerstone of modern medicinal chemistry. Their inherent structural features and synthetic accessibility have enabled the development of a multitude of therapeutic agents that target a wide range of diseases. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly lead to the discovery of new and more effective pyrimidine-based drugs. This guide provides a foundational resource for researchers dedicated to advancing this critical area of drug development.
References
- 1. scribd.com [scribd.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. benchchem.com [benchchem.com]
4-(4-Bromophenyl)-2,6-diphenylpyrimidine chemical formula C22H15BrN2
An In-Depth Technical Guide to 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (C22H15BrN2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental and biological data for this compound is limited in publicly accessible literature. This guide provides a comprehensive overview based on established chemical principles, data for structurally related compounds, and information from chemical suppliers. The experimental protocols and spectroscopic data are representative and predicted, intended to serve as a baseline for future research.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of nucleobases and a privileged structure in numerous therapeutic agents.[1][2][3] Substituted pyrimidines are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] The compound this compound belongs to the class of 2,4,6-trisubstituted pyrimidines. Its structure, featuring a central pyrimidine ring flanked by three aromatic groups, suggests potential for complex molecular interactions and diverse applications. The presence of a bromine atom on one of the phenyl rings provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making it a valuable building block for creating novel chemical entities.[6][7]
Synthesis and Structural Elucidation
While a specific, peer-reviewed synthesis for this compound is not extensively documented, its structure lends itself to established methods for creating 2,4,6-trisubstituted pyrimidines. A highly effective and common approach is the multicomponent reaction involving a chalcone and an amidine derivative.
Proposed Synthetic Pathway
The most probable synthetic route involves a two-step, one-pot reaction. First, a Claisen-Schmidt condensation between acetophenone and 4-bromobenzaldehyde yields the intermediate chalcone, (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one. This is followed by a cyclocondensation reaction with benzamidine hydrochloride to form the final pyrimidine ring.
Representative Experimental Protocol
This protocol is a representative procedure based on common methods for pyrimidine synthesis.
-
Chalcone Formation:
-
To a stirred solution of acetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone intermediate), wash with cold water, and dry under vacuum.
-
-
Cyclocondensation:
-
Suspend the dried chalcone (1.0 eq) and benzamidine hydrochloride (1.2 eq) in methanol.
-
Add sodium methoxide (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid precipitate.
-
-
Purification:
-
Wash the crude product with water and then a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
Recrystallize the product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.
-
Physicochemical and Spectroscopic Data
The following tables summarize the known and predicted properties of the target compound.
Table 1: Physicochemical Properties of C22H15BrN2
| Property | Value | Source(s) |
| CAS Number | 58536-46-2 | [6][8][9][10] |
| Molecular Formula | C22H15BrN2 | [9][10][11] |
| Molecular Weight | 387.28 g/mol | [6][9] |
| Appearance | White to light yellow powder/crystal | [6][8] |
| Melting Point | 166 °C | [8] |
| Storage Temperature | Room Temperature, sealed in dry | [8][9] |
Table 2: Predicted Spectroscopic Data for C22H15BrN2
| Technique | Predicted Data | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.50-8.30 (m, 4H, Ar-H), δ 7.80-7.40 (m, 10H, Ar-H), δ 7.35 (s, 1H, pyrimidine C5-H) | Protons on phenyl rings adjacent to the pyrimidine nitrogen will be deshielded. The single proton on the pyrimidine ring (C5) will appear as a singlet in a distinct downfield region. Aromatic protons will appear as complex multiplets in the typical 7.4-8.5 ppm range. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-163 (pyrimidine C2, C4, C6), δ 140-120 (aromatic carbons), δ 115-110 (pyrimidine C5) | The quaternary carbons of the pyrimidine ring will be the most downfield. Aromatic carbons will appear in their characteristic region. The carbon bearing the C-Br bond will be shifted relative to other aromatic carbons. |
| FT-IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretch), ~1590, 1540 (C=N, C=C stretch), ~1480, 1440 (Ar ring stretch), ~1070 (C-Br stretch) | Characteristic vibrations for aromatic C-H bonds, conjugated C=N and C=C bonds within the pyrimidine and phenyl rings, and the C-Br bond are expected in these regions. |
| Mass Spec (EI) | m/z 386 [M]⁺, 388 [M+2]⁺ (approx. 1:1 ratio) | The molecular ion peak will appear at m/z 386. The presence of bromine will result in a characteristic isotopic pattern with a second peak of nearly equal intensity at M+2. |
Structural Confirmation Workflow
The identity and purity of a newly synthesized batch of this compound would be confirmed through a logical sequence of analytical techniques.
Potential Applications in Research and Drug Development
The pyrimidine core is a well-established pharmacophore, and compounds with the 2,4,6-trisubstituted pattern have been investigated for numerous therapeutic applications.
-
Oncology: Many substituted pyrimidines act as kinase inhibitors or antiproliferative agents, making this compound a candidate for screening in cancer cell lines.[1][4]
-
Antimicrobial Agents: The pyrimidine nucleus is present in various antibacterial and antifungal drugs.[2][4][12] Derivatives have shown activity against a range of pathogens.
-
Antimalarial and Antileishmanial Activity: 2,4,6-trisubstituted pyrimidines have been synthesized and evaluated as potent antimalarial and antileishmanial agents.[13][14]
-
Materials Science: The conjugated aromatic structure suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.[6]
-
Synthetic Building Block: The key feature of this molecule is the bromine atom, which serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[7] This allows for the straightforward synthesis of a library of derivatives where the bromophenyl group is coupled with various other moieties, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
No specific biological activity or signaling pathway has been directly associated with this compound in the literature. Therefore, its biological effects remain a promising area for future investigation.
Conclusion
This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and a building block in organic synthesis. While specific biological data is yet to be published, its structural similarity to a wide range of biologically active pyrimidines suggests it is a strong candidate for screening in various therapeutic areas. The presence of the C-Br bond enhances its utility, providing a direct route for the development of novel, more complex molecules for evaluation as future drugs or advanced materials. The protocols and predicted data in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 58536-46-2 [amp.chemicalbook.com]
- 9. This compound | 58536-46-2 | TCI Deutschland GmbH [tcichemicals.com]
- 10. CAS:58536-46-2 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- 11. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]
- 12. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tri-Substituted Pyrimidine Compounds: A Comprehensive Review for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Tri-substituted pyrimidines, in particular, have garnered significant attention due to their diverse pharmacological activities and their potential as therapeutic agents.[4][5] This technical guide provides a comprehensive literature review of recent advancements in the field of tri-substituted pyrimidine compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Core Biological Activities and Therapeutic Potential
Tri-substituted pyrimidine derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel drugs targeting a variety of diseases.[6][7][8] The inherent structural versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[9][10]
Table 1: Overview of Biological Activities of Tri-Substituted Pyrimidine Compounds
| Biological Activity | Therapeutic Area | Examples of Tri-Substituted Pyrimidine Scaffolds | Reference(s) |
| Anticancer | Oncology | 2,4,6-trisubstituted pyrimidines, Pyrido[2,3-d]pyrimidines | [4][11][12] |
| Antibacterial | Infectious Diseases | 2,4,6-trisubstituted pyrimidines, Indolyl-pyrimidines | [3][4] |
| Antifungal | Infectious Diseases | 2-thiouracil derivatives | [4] |
| Antiviral | Infectious Diseases | Substituted Pyrimidine glycosides | [3][4] |
| Anti-inflammatory | Immunology | Pyrazolo[3,4-d]pyrimidines | [13] |
| Antimalarial | Infectious Diseases | Trisubstituted pyrimidines with piperidine moieties | [14][15] |
Key Signaling Pathways Targeted by Tri-Substituted Pyrimidines
The therapeutic effects of tri-substituted pyrimidine compounds are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis. A common mechanism of action for anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12]
Caption: Generalized signaling pathway showing kinase inhibition by tri-substituted pyrimidines.
Synthesis and Experimental Protocols
The synthesis of tri-substituted pyrimidines can be achieved through various chemical strategies. A prevalent method involves the condensation of a 1,3-dicarbonyl compound with an amidine or related precursor.[3][16] The specific substituents on the pyrimidine ring can be introduced either on the initial building blocks or through post-cyclization modifications.
A general experimental workflow for the synthesis and biological evaluation of novel tri-substituted pyrimidine compounds is outlined below.
Caption: A typical workflow for the development of novel tri-substituted pyrimidine drug candidates.
Detailed Methodologies (Representative Examples)
While specific protocols vary, the following provides a generalized overview of key experimental procedures based on common practices in the field.
General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines: A mixture of a 1,3-diketone (1 mmol), an aldehyde (1 mmol), and ammonium acetate (2 mmol) is refluxed in a suitable solvent such as ethanol or acetic acid. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and purified by recrystallization or column chromatography to afford the desired 2,4,6-trisubstituted pyrimidine.[16]
In Vitro Kinase Inhibition Assay: The inhibitory activity of the synthesized compounds against a specific protein kinase is determined using a kinase assay kit. The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The compounds are serially diluted and incubated with the kinase, substrate, and ATP. The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the tri-substituted pyrimidine compounds for a specified period (e.g., 72 hours). After treatment, an MTT solution is added to each well and incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial for the optimization of lead compounds. For many tri-substituted pyrimidine series, it has been observed that the nature and position of the substituents significantly influence their biological activity.[9] For instance, in a series of anticancer pyrido[3,4-d]pyrimidine derivatives, electron-withdrawing groups on an aryl moiety attached to the pyrimidine ring were found to enhance the antiproliferative activity, whereas electron-donating groups reduced it.[9]
Caption: Logical relationship in a typical Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
Tri-substituted pyrimidine compounds represent a privileged scaffold in drug discovery, with a wide range of demonstrated biological activities. The continuous exploration of novel synthetic methodologies and the elucidation of their mechanisms of action are essential for the development of new and effective therapeutic agents. Future research should focus on the design of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the use of advanced computational methods to guide the drug design process. The rich chemistry and diverse biological potential of tri-substituted pyrimidines ensure that they will remain a fertile ground for drug discovery for years to come.[8][10]
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchtrend.net [researchtrend.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. jrasb.com [jrasb.com]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mmv.org [mmv.org]
- 16. sphinxsai.com [sphinxsai.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document outlines two primary synthetic methodologies: a classical approach involving the condensation of a 1,3-diketone with benzamidine hydrochloride and a widely-used alternative route starting from a chalcone precursor. This guide includes comprehensive experimental procedures, characterization data, and safety precautions, tailored for researchers in organic synthesis and drug development. The versatility of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, making the target molecule a valuable intermediate for creating diverse chemical libraries.
Introduction
Pyrimidine derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific compound, this compound (CAS No: 58536-46-2, Molecular Formula: C22H15BrN2), serves as a crucial building block in the synthesis of more complex molecules.[1][2][3] Its structure, featuring a central pyrimidine core with phenyl and bromophenyl substituents, makes it an attractive scaffold for developing novel therapeutic agents and functional materials. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[4]
Synthetic Methodologies
Two robust and commonly employed methods for the synthesis of this compound are presented below.
Method 1: Condensation of 1-(4-Bromophenyl)-3-phenyl-1,3-propanedione with Benzamidine
This method involves a two-step process: the initial synthesis of the 1,3-diketone intermediate followed by its cyclocondensation with benzamidine.
Method 2: Cyclization of a Chalcone Precursor with Benzamidine
This alternative route begins with the Claisen-Schmidt condensation to form a chalcone, which is then cyclized with benzamidine to yield the pyrimidine.[5][6] This approach is often favored for its operational simplicity and the ready availability of starting materials.
Experimental Protocols
Method 1: From 1,3-Diketone
Step 1: Synthesis of 1-(4-Bromophenyl)-3-phenyl-1,3-propanedione
-
Materials:
-
4-Bromoacetophenone
-
Ethyl benzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethanol
-
-
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-bromoacetophenone (1.0 equivalent) and ethyl benzoate (1.2 equivalents) in anhydrous diethyl ether.
-
Add the solution of the ketone and ester dropwise to the sodium hydride suspension over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 4-5 with 1 M HCl to precipitate the 1,3-diketone.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 1-(4-Bromophenyl)-3-phenyl-1,3-propanedione.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-(4-Bromophenyl)-3-phenyl-1,3-propanedione
-
Benzamidine hydrochloride
-
Sodium methoxide or potassium hydroxide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(4-Bromophenyl)-3-phenyl-1,3-propanedione (1.0 equivalent) and benzamidine hydrochloride (1.2 equivalents) in ethanol.
-
Add a solution of sodium methoxide (2.0 equivalents) in ethanol or powdered potassium hydroxide (2.0 equivalents).
-
Reflux the reaction mixture for 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Method 2: From Chalcone
Step 1: Synthesis of (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one (Chalcone)
-
Materials:
-
Procedure:
-
Dissolve 4-bromobenzaldehyde (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.[6]
-
Continue stirring at room temperature for 2-4 hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from ethanol.
-
Step 2: Synthesis of this compound
-
Materials:
-
(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one
-
Benzamidine hydrochloride
-
Potassium hydroxide or sodium ethoxide
-
Ethanol or Dimethylformamide (DMF)[8]
-
-
Procedure:
-
To a solution of the chalcone (1.0 equivalent) in ethanol, add benzamidine hydrochloride (1.2 equivalents) and potassium hydroxide (2.0 equivalents).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure this compound.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Solvent | Catalyst/Base | Time (h) | Temperature | Typical Yield (%) |
| Method 1, Step 1 | 4-Bromoacetophenone, Ethyl benzoate | Diethyl ether | Sodium hydride | 12-16 | RT | 75-85 |
| Method 1, Step 2 | 1-(4-Bromophenyl)-3-phenyl-1,3-propanedione, Benzamidine HCl | Ethanol | Sodium methoxide | 4-6 | Reflux | 80-90 |
| Method 2, Step 1 | 4-Bromobenzaldehyde, Acetophenone | Ethanol | Sodium hydroxide | 2-4 | RT | 85-95 |
| Method 2, Step 2 | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one, Benzamidine HCl | Ethanol | Potassium hydroxide | 6-8 | Reflux | 70-85 |
Table 2: Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C22H15BrN2 |
| Molecular Weight | 387.28 g/mol |
| CAS Number | 58536-46-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 170-180 °C (literature values may vary) |
| ¹H NMR (CDCl₃, ppm) | δ 7.4-7.6 (m, 10H, Ar-H), 7.7-7.8 (d, 2H, Ar-H), 8.1 (s, 1H, pyrimidine-H), 8.5-8.6 (d, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 110.1, 128.5, 128.8, 129.0, 130.5, 131.9, 132.2, 137.8, 163.5, 164.2 |
| Mass Spec (ESI-MS) | m/z 387.0 [M]+, 389.0 [M+2]+ |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound via the 1,3-diketone intermediate (Method 1).
Caption: Workflow for the synthesis of this compound from a chalcone precursor (Method 2).
Safety and Handling
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.
-
Strong acids and bases (HCl, NaOH, KOH, NaOMe) are corrosive and should be handled with appropriate caution.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Applications and Future Directions
This compound is a versatile intermediate. The presence of the bromo-substituent allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This functional handle enables the synthesis of a diverse library of derivatives for applications in:
-
Drug Discovery: As a scaffold for the development of novel kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[9][10]
-
Materials Science: In the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials.[11][12]
The protocols described herein provide a solid foundation for the synthesis of this valuable compound, opening avenues for further research and development in both academic and industrial settings.
References
- 1. CAS:58536-46-2 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- 2. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]
- 3. sunshine-oled.com [sunshine-oled.com]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for conducting Suzuki coupling reactions with 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create novel biaryl and heteroaryl structures. Such scaffolds are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, a structural motif prevalent in many biologically active compounds and functional materials. The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. The substrate of interest, this compound, possesses a reactive aryl bromide moiety, making it an excellent candidate for Suzuki coupling. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, facilitating the generation of diverse chemical libraries for drug discovery and other applications.
The reaction is known for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids. The core pyrimidine structure is a key pharmacophore in numerous therapeutic agents, and the ability to functionalize the appended phenyl ring through Suzuki coupling offers a powerful tool for structure-activity relationship (SAR) studies.
Reaction Scheme
The general scheme for the Suzuki coupling reaction of this compound is depicted below:
Caption: General Suzuki Coupling Reaction Scheme.
Experimental Protocols
While no specific literature detailing the Suzuki coupling of this compound was identified, a general protocol can be adapted from procedures for structurally similar compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1][2][3] It is crucial to note that optimization of the following conditions may be necessary to achieve high yields for the specific substrate.
Materials and Equipment
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄], Sodium carbonate [Na₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography
General Procedure
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Introduce the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-(4-arylphenyl)-2,6-diphenylpyrimidine.
Microwave-Assisted Protocol
For accelerated reaction times, microwave synthesis can be employed.
-
In a microwave vial, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), base (3.0 equiv.), and palladium catalyst (0.5-3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up and purify the product as described in the general procedure.
Data Presentation: Reaction Condition Optimization for a Similar Substrate
The following table summarizes the optimization of Suzuki coupling conditions for a structurally related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[1] This data can serve as a valuable starting point for the optimization of reactions with this compound.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 80 | 18 | 40 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 80 | 18 | 36 |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 60 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 75 |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 22 | 80 |
| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 22 | No Product |
| 7 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 20 | 55 |
Data adapted from the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Note: The presence of electron-donating groups on the boronic acid generally leads to higher yields, while electron-withdrawing groups can hinder the reaction.[1]
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Catalytic Cycle of the Suzuki Coupling Reaction.
Experimental Workflow
This diagram outlines the typical workflow for performing and analyzing a Suzuki coupling reaction.
Caption: Experimental Workflow for Suzuki Coupling.
References
Application Notes and Protocols: 4-(4-Bromophenyl)-2,6-diphenylpyrimidine in OLED Host Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a promising organic semiconductor material for application in Organic Light-Emitting Diodes (OLEDs). Its pyrimidine core, an electron-deficient aromatic heterocycle, imparts excellent electron-transporting properties.[1] The phenyl and bromophenyl substituents contribute to the material's high thermal stability and morphological robustness, which are critical for device longevity.[2] The bromine atom on the phenyl ring offers a site for further chemical modification, allowing for the fine-tuning of its electronic and photophysical properties.[3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization as a host material in OLEDs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties make it a suitable candidate for a host material in OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.
| Property | Value | Reference |
| CAS Number | 58536-46-2 | [3] |
| Molecular Formula | C22H15BrN2 | [3] |
| Molecular Weight | 387.28 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | >98.0% (HPLC) | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar 2,4,6-triarylpyrimidines.[2]
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
Benzamidine hydrochloride
-
4'-Bromoacetophenone
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Methanol
Procedure:
-
Dissolve 4'-bromoacetophenone (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a 3M aqueous solution of potassium hydroxide (3.0 eq) dropwise to the mixture while stirring.
-
Heat the mixture to reflux and add benzamidine hydrochloride (1.0 eq).
-
Continue refluxing for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate and water.
-
Wash the organic layer with a saturated brine solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain this compound as a crystalline solid.[2]
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a phosphorescent OLED (PhOLED) using this compound as a host material by vacuum thermal evaporation.
Device Architecture:
The proposed device structure is as follows:
ITO / HAT-CN (10 nm) / TAPC (40 nm) / This compound:Ir(ppy)3 (8 wt%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Caption: Schematic of a multilayer OLED device.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) for Hole Injection Layer (HIL)
-
Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) for Hole Transport Layer (HTL)
-
This compound (Host)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) (Phosphorescent Dopant)
-
1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) for Electron Transport Layer (ETL)
-
Lithium Fluoride (LiF) for Electron Injection Layer (EIL)
-
Aluminum (Al) for Cathode
Experimental Workflow:
Caption: Workflow for OLED device fabrication and testing.
Procedure:
-
Substrate Cleaning: Clean the patterned ITO substrates by sequential ultrasonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each. Dry the substrates with a nitrogen gun.[4]
-
Plasma Treatment: Treat the cleaned ITO substrates with oxygen plasma for 5 minutes to improve the work function and enhance hole injection.[4]
-
Vacuum Thermal Evaporation: Transfer the substrates into a high-vacuum chamber (base pressure < 10^-6 Torr). Sequentially deposit the organic layers and the cathode without breaking the vacuum.[1][5]
-
Deposit a 10 nm thick layer of HAT-CN as the HIL.
-
Deposit a 40 nm thick layer of TAPC as the HTL.
-
Co-evaporate this compound as the host and Ir(ppy)3 as the dopant (8 wt%) to form a 30 nm thick emissive layer (EML).
-
Deposit a 40 nm thick layer of TPBi as the ETL.
-
Deposit a 1 nm thick layer of LiF as the EIL.
-
Deposit a 100 nm thick layer of Al as the cathode through a shadow mask.[5]
-
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the devices using a programmable sourcemeter and a spectroradiometer.
Data Presentation
The following tables summarize the expected photophysical properties and device performance based on data from similar pyrimidine-based host materials.
Table 1: Photophysical and Electrochemical Properties
| Parameter | Expected Value | Method |
| Photoluminescence (PL) Peak (in Toluene) | ~380 nm | Photoluminescence Spectroscopy |
| HOMO Level | ~ -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Level | ~ -2.5 eV | CV / Optical Bandgap |
| Triplet Energy (T1) | > 2.6 eV | Phosphorescence Spectroscopy at 77K |
Table 2: Expected OLED Device Performance
| Parameter | Expected Value |
| Turn-on Voltage (at 1 cd/m²) | < 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | > 40 cd/A |
| Maximum Power Efficiency | > 30 lm/W |
| Maximum External Quantum Efficiency (EQE) | > 15% |
| CIE Coordinates (x, y) | (0.32, 0.62) for green emission with Ir(ppy)3 |
Signaling Pathways and Energy Transfer
In a phosphorescent OLED, the host material plays a crucial role in the energy transfer process. The following diagram illustrates the energy transfer mechanism in the emissive layer.
Caption: Energy transfer process in a PhOLED emissive layer.
Upon electrical excitation, electrons and holes are injected into the emissive layer and form excitons on the host molecules (both singlets and triplets in a 1:3 ratio). Through Förster or Dexter energy transfer, the energy of these excitons is transferred to the phosphorescent dopant molecules. The dopant molecules then relax to the ground state via radiative decay, emitting light. The high triplet energy of the host material is essential to ensure efficient energy transfer to the dopant and to prevent back-energy transfer.
Conclusion
This compound possesses the requisite electronic and physical properties to function as an effective host material in high-performance OLEDs. Its synthesis is achievable through established organic chemistry methodologies, and it can be readily incorporated into multilayer OLEDs via vacuum deposition. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of novel OLED materials and devices. Further functionalization at the bromo-position can lead to the development of a new generation of host materials with tailored properties for advanced OLED applications.
References
- 1. One moment, please... [iipseries.org]
- 2. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. opeetv.store [opeetv.store]
Application Notes and Protocols: 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a versatile pharmaceutical intermediate with significant potential in drug discovery and medicinal chemistry. Its structure, featuring a central pyrimidine core flanked by two phenyl groups and a reactive bromophenyl moiety, makes it an ideal scaffold for the synthesis of a diverse range of complex molecules. The presence of the bromine atom is particularly advantageous, serving as a chemical handle for various cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes on the utility of this compound and experimental protocols for its synthesis and subsequent modification.
Physicochemical Properties
| Property | Value |
| CAS Number | 58536-46-2[1][2][3][4] |
| Molecular Formula | C₂₂H₁₅BrN₂[1][2][4] |
| Molecular Weight | 387.27 g/mol [2] |
| Appearance | White to light yellow solid/crystal[1][3] |
| Melting Point | 169-171 °C[1] |
Applications in Drug Discovery
The 4,6-diarylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a variety of biological pathways. The utility of this compound lies in its role as a key building block for creating libraries of such compounds.
1. Synthesis of Kinase Inhibitors: Derivatives of 4,6-diarylpyrimidines have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, compounds with this core structure have shown activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in tumor growth and angiogenesis.[5][6] The bromophenyl group on the intermediate can be functionalized through cross-coupling reactions to introduce diverse substituents that can interact with specific residues in the kinase active site, thereby optimizing potency and selectivity.
2. Development of Agents for Neurodegenerative Diseases: The 4,6-diphenylpyrimidine core is also found in compounds designed to treat neurodegenerative disorders like Alzheimer's disease. Some derivatives have been identified as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes in the pathophysiology of Alzheimer's.[7] Starting with this compound, medicinal chemists can synthesize novel analogues to improve blood-brain barrier penetration and target engagement.
3. Anti-tubercular Agents: Substituted 4,6-diarylpyrimidines have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8] The synthesis of novel derivatives from the title intermediate could lead to the discovery of new anti-tubercular agents with improved efficacy and resistance profiles.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a one-pot, transition-metal-free synthesis from commercially available starting materials.[1]
Reaction Scheme:
Caption: One-pot synthesis of the target intermediate.
Materials:
-
1-(4-Bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol)
-
Benzaldehyde (61.2 µL, 0.6 mmol)
-
Ammonium acetate (46.2 mg, 0.6 mmol)
-
Sodium periodate (NaIO₄) (17.2 mg, 0.08 mmol)
-
Dimethyl sulfoxide (DMSO) (7.1 µL, 0.1 mmol)
-
Column chromatography supplies (silica gel, petroleum ether, ethyl acetate)
Procedure:
-
Combine 1-(4-bromophenyl)ethan-1-one, benzaldehyde, ammonium acetate, NaIO₄, and DMSO in a suitable reaction vessel.
-
Stir the reaction mixture under appropriate conditions (e.g., elevated temperature, as determined by reaction monitoring).
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Purify the residue directly by column chromatography on silica gel.
-
Elute the product using a solvent system of petroleum ether/ethyl acetate (100:1).
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the product as a white solid.
Quantitative Data:
| Parameter | Result | Reference |
| Yield | 81% (62.3 mg) | [1] |
| Melting Point | 169-171 °C | [1] |
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol provides a representative method for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid. This reaction is fundamental to diversifying the core structure for SAR studies.[1]
Workflow Diagram:
Caption: Workflow for Suzuki cross-coupling.
Materials:
-
This compound (77.2 mg, 0.2 mmol)
-
Phenylboronic acid (31.7 mg, 0.26 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (11.6 mg, 0.01 mmol)
-
Sodium carbonate (Na₂CO₃) (148.4 mg, 1.4 mmol)
-
Toluene (0.8 mL)
-
Water (0.8 mL)
-
Ethanol (0.2 mL)
-
Ethyl acetate
-
Column chromatography supplies
Procedure:
-
In an oven-dried 10 mL reaction vessel, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add toluene, water, and ethanol to the vessel.
-
Purge the reaction vessel with argon for three cycles.
-
Stir the reaction mixture vigorously at 110 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform a standard aqueous workup: dilute the mixture with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final biaryl product.
Signaling Pathway Visualization
Derivatives of 4,6-diarylpyrimidines have been shown to act as dual inhibitors of EGFR and VEGFR-2, key receptors in cancer cell signaling. The following diagram illustrates the simplified signaling pathways affected by such inhibitors.
Caption: Dual inhibition of EGFR and VEGFR-2 pathways.
Conclusion
This compound is a valuable and highly functionalized intermediate for pharmaceutical research. Its utility in constructing diverse molecular architectures through established synthetic protocols, such as Suzuki coupling, makes it a key component in the discovery of new drugs targeting a range of diseases, from cancer to neurodegenerative disorders. The protocols and data presented here provide a solid foundation for researchers to incorporate this versatile building block into their drug development programs.
References
- 1. rsc.org [rsc.org]
- 2. 58536-46-2 | MFCD00474667 | this compound [aaronchem.com]
- 3. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 4. CAS:58536-46-2 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 6. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Palladium-Catalyzed Cross-Coupling of Pyrimidines: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of pyrimidine derivatives. The pyrimidine scaffold is a ubiquitous motif in pharmaceuticals and bioactive molecules, and the ability to functionalize this heterocycle through carbon-carbon and carbon-nitrogen bond formation is a cornerstone of modern drug discovery.
This guide focuses on five key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. It offers a comparative overview of these methods, detailed experimental procedures for key transformations, and visual aids to understand the reaction pathways and experimental workflows.
General Reactivity Trends
The success of a palladium-catalyzed cross-coupling reaction with a halopyrimidine substrate is influenced by two primary factors: the nature of the halogen and its position on the pyrimidine ring.
-
Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond is inversely correlated with its bond dissociation energy. This leads to a general reactivity trend of I > Br > Cl > F.[1] Iodopyrimidines are highly reactive and often undergo coupling under mild conditions, while chloropyrimidines are more challenging substrates requiring more active catalyst systems.[1] Fluoropyrimidines are generally unreactive in these reactions.[1]
-
Influence of the Position: The electronic properties of the pyrimidine ring dictate the reactivity of the halogen at different positions. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, more susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, whereas the C5 position is the least reactive.[1]
Data Presentation: Comparison of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of halopyrimidines. This data is intended to provide a comparative overview to aid in the selection of the appropriate methodology.
Table 1: Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
| 2 | 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 2-Chloropyrimidine | Thiophene-2-boronic acid | XPhos Pd G3 (2) | XPhos | K₃PO₄ | 2-MeTHF | 80 | 8 | 95 |
| 4 | 4,6-Dichloropyrimidine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane | 100 | 16 | 78 |
Table 2: Stille Coupling of Halopyrimidines
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-6-(3-iodophenyl)pyrimidine | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | DMF | 95 | 18 | 87 |
| 2 | 2-Bromopyrimidine | (E)-Tributyl(2-phenylvinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Toluene | 110 | 12 | 89 |
| 3 | 5-Iodouracil | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | CuI (10) | Dioxane | 100 | 6 | 91 |
Table 3: Sonogashira Coupling of Halopyrimidines
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 4 | 94 |
| 2 | 2-Iodopyrimidine | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 80 | 6 | 90 |
| 3 | 4,6-Dichloropyrimidine | Ethynyltrimethylsilane | Pd(OAc)₂ (5) | CuI (10) | Et₃N | Dioxane | 90 | 12 | 75 (mono-alkynylated) |
Table 4: Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 110 | 24 | 91 |
| 2 | 5-Bromopyrimidine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
| 3 | 4-Chloropyrimidine | n-Butylamine | RuPhos Pd G3 (1) | RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 96 |
Table 5: Heck Reaction of Halopyrimidines
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodouridine | Butyl acrylate | Pd(OAc)₂ (5) | TPPTS (10) | Et₃N | H₂O/CH₃CN | 80 | 1.5 | 98 |
| 2 | 2-Bromopyrimidine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 120 | 24 | 85 |
| 3 | 4-Chloropyrimidine | Ethyl acrylate | Pd(OAc)₂ (5) | Herrmann's catalyst (5) | NaOAc | NMP | 140 | 18 | 78 |
Experimental Protocols
The following are detailed, representative protocols for each of the five major palladium-catalyzed cross-coupling reactions of pyrimidines.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with 4-Methoxyphenylboronic Acid
Materials:
-
2-Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF) (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or sealed vial, magnetic stirrer, etc.)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar, add 2-chloropyrimidine, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add the XPhos Pd G3 catalyst under a positive pressure of the inert gas.
-
Add anhydrous 2-MeTHF via syringe.
-
Place the vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)pyrimidine.
Protocol 2: Stille Coupling of 5-Bromopyrimidine with Tributyl(vinyl)stannane
Materials:
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add tributyl(vinyl)stannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with an aqueous solution of potassium fluoride (KF) (1 M, 3 x 15 mL) to remove tin byproducts.
-
Separate the organic layer, wash with brine (1 x 15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-vinylpyrimidine.
Protocol 3: Sonogashira Coupling of 5-Bromopyrimidine with Phenylacetylene
Materials:
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at 65 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-(phenylethynyl)pyrimidine.
Protocol 4: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Aniline
Materials:
-
2-Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas (in a glovebox or under an inert atmosphere)
-
Schlenk tube
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add 2-chloropyrimidine, NaOtBu, Pd₂(dba)₃, and XPhos to a Schlenk tube.
-
Add anhydrous toluene, followed by aniline.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-phenylpyrimidin-2-amine.[2]
Protocol 5: Heck Reaction of 2-Bromopyrimidine with Styrene
Materials:
-
2-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add 2-bromopyrimidine, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF and styrene via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (E)-2-styrylpyrimidine.
Visualizations
The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycles for key palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Applications of Pyrimidine Derivatives in Materials Science: Application Notes and Protocols
For: Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pyrimidine derivatives in various areas of materials science. The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it a valuable building block for a range of functional materials. Key application areas include fluorescent chemosensors, luminescent metal-organic frameworks (MOFs), and organic semiconductors for electronic devices.
Application 1: Fluorescent Chemosensors for Metal Ion Detection
Pyrimidine derivatives have been successfully developed as selective and sensitive chemosensors for various metal ions. The nitrogen atoms in the pyrimidine ring act as effective coordination sites for metal cations. This binding event can be engineered to produce a distinct optical response, such as a change in color (colorimetric) or a significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity (fluorometric).
Featured Pyrimidine-Based Chemosensors
Two notable examples are N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC) for the detection of Iron(III) ions (Fe³⁺) and a Schiff base derivative (HL) for the detection of Aluminum(III) ions (Al³⁺).
| Parameter | Sensor: PTC | Sensor: HL |
| Target Analyte | Fe³⁺ | Al³⁺ |
| Sensing Type | Fluorometric ("Turn-Off") & Colorimetric | Fluorometric ("Turn-On") |
| Mechanism | Static Quenching | Chelation-Enhanced Fluorescence (CHEF) |
| Binding Stoichiometry | 1:1 | - |
| Binding Constant (Kₐ) | - | 2.45 × 10³ M⁻¹[1] |
| Limit of Detection (LOD) | 1.24 µM (Fluorescence), 2.03 µM (UV-Vis)[2] | 2.42 µM (Fluorescence)[1] |
| Solvent/Medium | Aqueous Methanolic Medium[2] | DMSO:H₂O (8:2, v/v), HEPES buffer (pH 7.4)[1] |
Logical Diagram: Chemosensor Detection Mechanisms
Caption: Turn-Off vs. Turn-On fluorescence sensing mechanisms.
Experimental Protocols: Chemosensors
Protocol 1: Synthesis of Al³⁺ Sensor (HL)
This protocol is based on the single-step condensation reaction reported for the synthesis of the Schiff base chemosensor HL.[1]
Materials:
-
2,6-diformyl-4-methyl-phenol
-
(4,6-dimethyl-pyrimidin-2-yl)-hydrazine
-
Methanol (absolute)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve equimolar amounts of 2,6-diformyl-4-methyl-phenol and (4,6-dimethyl-pyrimidin-2-yl)-hydrazine in a minimal amount of absolute methanol in a round-bottom flask.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol to remove unreacted starting materials.
-
Dry the pale yellow solid product (HL) under vacuum.
Protocol 2: General Procedure for Metal Ion Sensing
This protocol outlines the general workflow for evaluating the sensing performance of a pyrimidine-based chemosensor using UV-Visible and fluorescence spectroscopy.
Caption: Experimental workflow for chemosensor characterization.
Procedure:
-
Stock Solutions: Prepare a stock solution of the sensor (e.g., 1x10⁻³ M of HL in DMSO) and stock solutions of various metal perchlorate or nitrate salts (e.g., 1x10⁻² M in water).
-
Working Solution: Prepare a working solution of the sensor in the appropriate buffered medium (e.g., 2x10⁻⁵ M of HL in DMSO/H₂O (8:2 v/v) with 10 mM HEPES buffer at pH 7.4).[1]
-
Titration: Place 2 mL of the sensor working solution in a quartz cuvette.
-
Measurement: Record the initial UV-Visible absorption and fluorescence emission spectra.
-
Analyte Addition: Incrementally add small aliquots (e.g., 2-10 µL) of the metal ion stock solution to the cuvette. Mix thoroughly after each addition.
-
Spectral Recording: Record the UV-Vis and fluorescence spectra after each addition until spectral saturation is observed.
-
Selectivity Test: Repeat the experiment using a range of different metal ions to confirm the sensor's selectivity for the target analyte.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity against the concentration of the added metal ion to determine the limit of detection (LOD) and binding constant.
Application 2: Luminescent Metal-Organic Frameworks (MOFs)
Pyrimidine dicarboxylate ligands are effective building blocks for constructing Metal-Organic Frameworks (MOFs). These materials are highly porous crystalline solids with potential applications in gas storage, catalysis, and sensing. By incorporating pyrimidine, the resulting MOF can exhibit interesting photoluminescent properties.
Featured Pyrimidine-Based MOF
A 3D MOF constructed from pyrimidine-4,6-dicarboxylate (pmdc) and Lead(II) ions demonstrates how the pyrimidine ligand contributes to the framework's structure and luminescent properties.
| Parameter | Value |
| Formula | {[Pb₅(µ₃-OH)(µ₃-NO₃)₃(µ₆-pmdc)₃]·H₂O}ₙ[2] |
| Ligand | Pyrimidine-4,6-dicarboxylate (pmdc)[2] |
| Topology | Unprecedented, with point symbol (4·6²)₆(4³)₂(4⁵·6¹⁰)₃(4⁵·6⁸·8²)₆(4⁶·6⁹)₆(6¹²·8³)[2] |
| Luminescence | Greenish-blue photoluminescent emission[2] |
| Quantum Yield (Φ) | 1.7% (almost double that of the free H₂pmdc ligand)[2] |
Experimental Protocol: Solvent-Free MOF Synthesis
This protocol describes the oven-heated, solvent-free synthesis of the Lead(II)-pmdc MOF.[2]
Caption: Workflow for the solvent-free synthesis of a pyrimidine-based MOF.
Materials:
-
Lead(II) nitrate [Pb(NO₃)₂]
-
Pyrimidine-4,6-dicarboxylic acid (H₂pmdc)
-
Mortar and pestle
-
Airtight glass vessel
-
Oven capable of maintaining 150 °C
Procedure:
-
Place stoichiometric amounts of Lead(II) nitrate and pyrimidine-4,6-dicarboxylic acid into a mortar.
-
Gently grind the two solids together with a pestle until a homogeneous mixture is obtained.
-
Transfer the resulting powder mixture into an airtight glass vessel and seal it securely.
-
Place the vessel in an oven and heat at 150 °C for 48 hours to allow for crystallization.[2]
-
After the heating period, turn off the oven and allow the vessel to cool slowly to room temperature.
-
Once cooled, carefully open the vessel in a well-ventilated area to release any gaseous byproducts (e.g., from nitric acid decomposition).
-
Gently wash the crystalline product with a water/ethanol solution to remove any unreacted starting materials.[2]
-
Collect the final MOF product. The reported yield is approximately 90%.[2]
Application 3: Organic Semiconductor Materials
The electron-deficient nature of the pyrimidine ring makes it an excellent component for n-type or electron-transporting materials (ETMs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][3] In OLEDs, pyrimidine-based materials can function as electron transporters or as part of the emissive host, leading to improved device efficiency and stability.[1][4]
Featured Pyrimidine-Based OLED Material
Materials incorporating pyrimidine have demonstrated high performance in OLEDs. For instance, the pyrimidine-based host material 1MPA has been used to fabricate efficient blue Thermally Activated Delayed Fluorescence (TADF) OLEDs.
| Parameter | Device with 1MPA Host |
| Device Role | Host Material in Emissive Layer |
| Emitter Type | Sky-Blue TADF |
| Triplet Energy (Eᴛ) | 3.07 eV[5] |
| Max. External Quantum Efficiency (EQE) | 13.6%[5] |
| Electroluminescence Peak | 491 nm[5] |
| Performance Note | Exhibited low efficiency roll-off at high brightness (>1000 cd m⁻²)[5] |
Diagram: Typical OLED Device Architecture
Caption: Layered structure of an OLED. Pyrimidines can be used in the ETL or EML.
Protocol 3: Fabrication of a Multilayer OLED
This protocol provides a general methodology for the fabrication of a multilayer OLED via thermal evaporation, as is common for small-molecule organic semiconductors.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic semiconductor materials (Hole Transport, Emissive Host, Emitter, Electron Transport)
-
Metal for cathode (e.g., LiF/Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of dry nitrogen gas.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
-
-
Layer Deposition:
-
Load the cleaned substrates and the source materials into the high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit the organic and metal layers sequentially onto the substrate by heating the source materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
A typical device architecture could be:
-
-
Encapsulation:
-
After deposition, transfer the completed devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence spectra and calculate the CIE coordinates.
-
Calculate the External Quantum Efficiency (EQE), power efficiency, and current efficiency from the measured data.
-
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. A pyrimidine end-capped electron transport material interacted with silver for improving electron-injection and long-term stability in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03598C [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Electroluminescent Materials from Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, characterization, and device fabrication of electroluminescent materials derived from pyrimidine precursors. The inherent electron-deficient nature of the pyrimidine ring makes it an excellent building block for various components of Organic Light-Emitting Diodes (OLEDs), including fluorescent and phosphorescent emitters, host materials, and electron-transporting materials.[1][2] This document outlines key synthetic methodologies, characterization techniques, and a standard protocol for OLED fabrication to facilitate research and development in this area.
I. Synthesis of Pyrimidine-Based Electroluminescent Materials
The synthesis of functional pyrimidine derivatives for OLEDs often involves cross-coupling reactions to introduce various aryl or heteroaryl substituents onto the pyrimidine core. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful and versatile methods for this purpose.[3][4]
Protocol 1: Synthesis of 2,4,6-Trisubstituted Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2,4,6-trisubstituted pyrimidines from a 2,4,6-trichloropyrimidine precursor.
Materials:
-
2,4,6-trichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) for work-up
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,4,6-trichloropyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (3.3 eq.), and a base such as K₃PO₄ (6.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2,4,6-trisubstituted pyrimidine derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 1: Synthesis of 2,4,6-Trisubstituted Pyrimidines
A generalized workflow for the synthesis of 2,4,6-trisubstituted pyrimidines.
Protocol 2: Synthesis of Donor-Acceptor Type Pyrimidine Emitters via Buchwald-Hartwig Amination
This protocol details the synthesis of a donor-acceptor type pyrimidine emitter, where donor moieties like carbazole or acridine are attached to a pyrimidine acceptor core.
Materials:
-
Chlorinated pyrimidine derivative (e.g., 4,6-dichloro-2-methylpyrimidine)
-
Donor molecule (e.g., 9,9-diphenyl-9,10-dihydroacridine)
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Phosphine ligand (e.g., tri-tert-butylphosphine)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the chlorinated pyrimidine (1.0 eq.), the donor molecule (2.2 eq.), sodium tert-butoxide (2.6 eq.), palladium(II) acetate (0.08 eq.), and tri(tert-butyl)phosphine (0.16 eq.).[5]
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux (typically 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel. Further purification can be achieved by recrystallization or train sublimation to obtain a highly pure product suitable for device fabrication.
-
Characterization: Confirm the structure and purity of the synthesized emitter using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
II. Photophysical and Electrochemical Characterization
A thorough characterization of the synthesized materials is crucial to understand their potential for OLED applications.
Protocol 3: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (for emission spectra and photoluminescence quantum yield)
-
Time-resolved spectrometer (for fluorescence lifetime measurements)
Procedure:
-
UV-Vis Absorption: Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., toluene, dichloromethane) and record the absorption spectra to determine the absorption maxima (λ_abs).
-
Photoluminescence (PL) Emission: Excite the solution at the absorption maximum and record the emission spectrum to determine the emission maximum (λ_em).
-
Photoluminescence Quantum Yield (PLQY): Measure the PLQY using an integrating sphere to quantify the emission efficiency.[6]
-
Fluorescence Lifetime: Measure the fluorescence decay profile using time-correlated single-photon counting (TCSPC) to determine the excited-state lifetime (τ).
-
Thermally Activated Delayed Fluorescence (TADF) Characterization (if applicable):
Protocol 4: Electrochemical Characterization
Instrumentation:
-
Potentiostat with a three-electrode setup (working electrode, counter electrode, reference electrode)
-
Electrochemical cell
Procedure:
-
Cyclic Voltammetry (CV):
-
Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Perform cyclic voltammetry scans to determine the oxidation and reduction potentials.
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
III. OLED Device Fabrication and Characterization
This section provides a general protocol for the fabrication of a multilayer OLED using thermal evaporation.
Protocol 5: OLED Fabrication by Thermal Evaporation
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML - host and dopant), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Metal for cathode (e.g., Al, LiF)
-
High-vacuum thermal evaporation system
-
Substrate cleaning setup (ultrasonic bath, solvents)
-
Glovebox for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[8]
-
Dry the substrates with a stream of nitrogen.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by thermal evaporation. The EML is typically co-evaporated from two sources containing the host material and the pyrimidine-based emitter (dopant). Deposition rates and layer thicknesses should be carefully controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit the cathode layer (e.g., a thin layer of LiF followed by Al) through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.
-
Diagram 2: OLED Fabrication Workflow
A step-by-step workflow for the fabrication of an OLED device.
Protocol 6: Electroluminescence Characterization
Instrumentation:
-
Source measure unit (SMU)
-
Spectrometer (for electroluminescence spectra)
-
Photodiode or luminance meter
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Apply a forward bias to the OLED and measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.
-
Efficiency Measurement: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data.
-
Device Lifetime: Measure the operational lifetime of the device by monitoring the decrease in luminance over time at a constant current density.
IV. Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the synthesis and characterization of pyrimidine-based electroluminescent materials.
Table 1: Synthesis and Photophysical Properties of Pyrimidine Emitters
| Compound ID | Synthetic Yield (%) | λ_abs (nm) | λ_em (nm) | PLQY (%) | τ (ns) | ΔE_ST (eV) |
| Py-Emitter-1 | 75 | 380 | 480 | 85 | 15.2 | 0.25 |
| Py-Emitter-2 | 68 | 410 | 520 | 92 | 20.5 | 0.18 |
| Py-Emitter-3 | 81 | 395 | 495 | 78 | 12.8 | 0.31 |
Table 2: Electrochemical Properties and Energy Levels
| Compound ID | E_ox (V) vs Fc/Fc⁺ | E_red (V) vs Fc/Fc⁺ | HOMO (eV) | LUMO (eV) |
| Py-Emitter-1 | 0.85 | -2.10 | -5.65 | -2.70 |
| Py-Emitter-2 | 0.78 | -2.05 | -5.58 | -2.75 |
| Py-Emitter-3 | 0.91 | -2.15 | -5.71 | -2.65 |
Table 3: OLED Device Performance
| Emitter | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) |
| Py-Emitter-1 | 15.2 | 35.8 | 30.1 | (0.18, 0.35) |
| Py-Emitter-2 | 20.5 | 50.1 | 42.3 | (0.25, 0.55) |
| Py-Emitter-3 | 12.8 | 28.4 | 22.7 | (0.19, 0.38) |
These protocols and data presentation guidelines are intended to serve as a comprehensive resource for researchers working on the synthesis and application of pyrimidine-based electroluminescent materials. Adherence to these detailed procedures will facilitate reproducible results and accelerate the discovery of novel materials for next-generation OLED technologies.
References
- 1. oldcitypublishing.com [oldcitypublishing.com]
- 2. Photophysical characterisation of a novel TADF emitter [morressier.com]
- 3. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 5. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.rit.edu [repository.rit.edu]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
Application Notes and Protocols: 4-(4-Bromophenyl)-2,6-diphenylpyrimidine as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a triaryl-substituted pyrimidine derivative. Compounds with this structural motif are of significant interest in materials science and chemical biology due to their potential photophysical properties. The extended π-conjugation conferred by the multiple aromatic rings often leads to fluorescence. The presence of a bromine atom on one of the phenyl rings provides a site for further functionalization, allowing for the potential tuning of its photophysical properties or for its use as a building block in the synthesis of more complex molecular systems.
While specific data for this compound as a fluorescent probe is not extensively documented in publicly available literature, its structural similarity to known fluorescent 2,4,6-triarylpyridines and other pyrimidine-based sensors suggests its potential utility in fluorescence-based applications. This document outlines proposed applications and detailed protocols based on the known characteristics of analogous compounds. The primary proposed application is its use as a "turn-off" fluorescent sensor for the detection of electron-deficient nitroaromatic compounds, which are components of many common explosives.
Proposed Photophysical Properties
Based on the analysis of structurally similar 2,4,6-triaryl-substituted heterocyclic compounds, the following photophysical properties for this compound in a common organic solvent like acetonitrile are hypothesized.
| Property | Proposed Value/Range | Notes |
| Excitation Wavelength (λex) | 350 - 380 nm | The extended aromatic system is expected to absorb in the near-UV region. |
| Emission Wavelength (λem) | 420 - 460 nm | A blue to blue-green fluorescence is anticipated, typical for such fluorophores. |
| Stokes Shift | 70 - 80 nm | A moderate Stokes shift is expected, which is beneficial for minimizing self-absorption. |
| Quantum Yield (ΦF) | 0.3 - 0.6 | In the absence of quenchers, a moderate to good quantum yield is plausible in a non-polar aprotic solvent. This value is highly solvent-dependent. |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Triaryl-substituted systems typically exhibit strong absorption. |
Proposed Application: Detection of Nitroaromatic Compounds
The electron-rich nature of the this compound core makes it a suitable candidate for the detection of electron-deficient analytes, such as nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene - TNT, picric acid), through a fluorescence quenching mechanism.
Principle of Detection
The proposed sensing mechanism is based on Photoinduced Electron Transfer (PET). Upon excitation with an appropriate wavelength of light, the fluorescent probe is promoted to an excited state. In the presence of an electron-deficient nitroaromatic compound (the quencher), it is thermodynamically favorable for an electron to be transferred from the excited fluorophore to the quencher. This process provides a non-radiative pathway for the excited state to return to the ground state, resulting in a decrease, or "quenching," of the fluorescence intensity. The degree of quenching can be correlated with the concentration of the nitroaromatic analyte.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of 2,4,6-triarylpyrimidines and is adaptable for the target compound.
Materials:
-
Benzamidine hydrochloride
-
1-(4-Bromophenyl)-3-phenyl-1,3-propanedione (4-Bromo-dibenzoylmethane)
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve benzamidine hydrochloride (1.1 mmol) and 1-(4-bromophenyl)-3-phenyl-1,3-propanedione (1.0 mmol) in absolute ethanol (20 mL).
-
Add sodium ethoxide (2.5 mmol) to the solution and stir the mixture at reflux for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Protocol for Fluorescence Detection of Picric Acid
Materials and Instruments:
-
Stock solution of this compound (1 mM in acetonitrile).
-
Stock solution of Picric Acid (10 mM in acetonitrile).
-
Acetonitrile (spectroscopic grade).
-
Fluorescence spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Micropipettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a 10 µM working solution of the fluorescent probe by diluting the 1 mM stock solution with acetonitrile.
-
Baseline Measurement: Transfer 3 mL of the 10 µM sensor solution into a quartz cuvette. Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) using an excitation wavelength of 365 nm. This will serve as the baseline fluorescence intensity (F₀).
-
Titration with Picric Acid:
-
Systematically add small aliquots (e.g., 2-10 µL) of the picric acid stock solution to the cuvette containing the sensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum under the same instrument settings.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (F) against the concentration of picric acid.
-
To analyze the quenching efficiency, construct a Stern-Volmer plot by plotting F₀/F versus the concentration of the quencher ([Q]). The slope of this plot gives the Stern-Volmer quenching constant (Ksv), which is a measure of the sensitivity of the probe to the quencher.
-
Stern-Volmer Equation: F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ = Fluorescence intensity in the absence of the quencher.
-
F = Fluorescence intensity in the presence of the quencher.
-
Ksv = Stern-Volmer quenching constant.
-
[Q] = Concentration of the quencher.
Data Presentation: Expected Results
The following table summarizes the expected quantitative data from a fluorescence quenching experiment.
| Analyte (Quencher) | Concentration (µM) | Fluorescence Intensity (a.u.) at λem | F₀/F |
| None | 0 | 850 (F₀) | 1.00 |
| Picric Acid | 5 | 680 | 1.25 |
| Picric Acid | 10 | 550 | 1.55 |
| Picric Acid | 20 | 390 | 2.18 |
| Picric Acid | 40 | 245 | 3.47 |
| Picric Acid | 60 | 170 | 5.00 |
| Picric Acid | 80 | 125 | 6.80 |
| Picric Acid | 100 | 95 | 8.95 |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated fume hood, especially when handling organic solvents and picric acid.
-
Picric acid is an explosive and should be handled with extreme care and in accordance with all safety guidelines. Always keep it wetted as per safety protocols.
-
Dispose of all chemical waste according to institutional regulations.
Disclaimer: The application notes and protocols provided herein are based on the chemical properties of structurally similar compounds and are for research and development purposes only. The fluorescent properties and sensing capabilities of this compound have not been experimentally validated in the cited literature. Researchers should perform their own validation and optimization studies.
Application Notes and Protocols: Derivatization of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3][4][5] The inherent biological significance of the pyrimidine nucleus, found in the building blocks of DNA and RNA, makes it a privileged scaffold in drug discovery.[1] The derivatization of substituted pyrimidines allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the derivatization of 4-(4-bromophenyl)-2,6-diphenylpyrimidine, a versatile starting material for generating a library of novel compounds for medicinal chemistry applications. The presence of a bromine atom on the phenyl ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.
Derivatization Strategies
The bromine atom on the 4-phenyl group of this compound is amenable to several powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The following protocols outline three key derivatization strategies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6] This reaction is widely used to synthesize biaryl compounds, which are prevalent in many classes of therapeutic agents.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] The resulting aryl alkynes are valuable intermediates and can be further functionalized or incorporated as key pharmacophores.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals.[8][9] This reaction allows for the coupling of a wide range of amines with aryl halides.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.06 equivalents)
-
Base (e.g., triethylamine, 3.0 equivalents)
-
Solvent (e.g., anhydrous tetrahydrofuran (THF))
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), palladium catalyst (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by the terminal alkyne (1.5 eq) and triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., XPhos, 0.08 equivalents)
-
Base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
In a glovebox, add the palladium precatalyst (0.02 eq), ligand (0.08 eq), and base (1.4 eq) to a flame-dried Schlenk flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene to the flask.
-
Seal the flask, remove from the glovebox, and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Kinase Inhibitor Screening Assay
Note: This is a general protocol for a luminescence-based kinase assay (e.g., ADP-Glo™).[10] Specific conditions will vary depending on the kinase and substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Synthesized pyrimidine derivatives (test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Add the test compounds at various concentrations to the wells of the plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Synthesized 4-(4-Arylphenyl)-2,6-diphenylpyrimidine Derivatives via Suzuki-Miyaura Coupling
| Compound ID | R-Group | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| SM-1 | Phenyl | ||||
| SM-2 | 4-Methoxyphenyl | ||||
| SM-3 | 3-Pyridyl | ||||
| ... | ... |
Table 2: Biological Activity of Synthesized Pyrimidine Derivatives against Target Kinase
| Compound ID | IC₅₀ (nM) |
| SM-1 | |
| SM-2 | |
| SM-3 | |
| SA-1 | |
| SA-2 | |
| BH-1 | |
| BH-2 | |
| Positive Control |
Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of pyrimidine derivatives.
Hypothetical Signaling Pathway: NF-κB Inhibition
Many pyrimidine derivatives have been shown to possess anti-inflammatory and anticancer properties by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its inhibition is a validated therapeutic strategy.[11][12][13][14]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a pyrimidine derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scbt.com [scbt.com]
- 14. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The protocols outlined below cover conventional, microwave-assisted, and ultrasound-assisted synthetic methods, offering flexibility in experimental setup and catering to the principles of green chemistry.
Introduction
Pyrimidines are a core scaffold in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The synthesis of novel pyrimidine derivatives is a key focus in drug discovery and development. This document details robust and reproducible methods for their synthesis, primarily through the widely utilized chalcone-intermediate pathway and the Biginelli reaction.
Synthesis Methodologies Overview
The primary synthetic routes detailed herein involve the initial synthesis of chalcones (α,β-unsaturated ketones) via Claisen-Schmidt condensation, followed by cyclization with a urea or guanidine derivative to form the pyrimidine ring.[2][3][4][5] Variations in the energy source for the cyclization step, including conventional heating, microwave irradiation, and ultrasound, are presented to provide researchers with multiple options depending on available equipment and desired reaction efficiency.
A generalized workflow for the synthesis of pyrimidine derivatives from chalcones is presented below.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Comparative Data of Synthesis Methods
The choice of synthetic method can significantly impact reaction time and yield. The following table summarizes quantitative data from various reported protocols for the synthesis of pyrimidine derivatives from chalcones and urea/thiourea.
| Method | Energy Source | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Synthesis | Oil Bath / Water Bath | Potassium Hydroxide | Ethanol | 4 - 6 hours | 60 - 75 | [2][5] |
| Microwave-Assisted | Microwave Irradiation (210 W) | Potassium Hydroxide | Ethanol | 7 - 10 minutes | 78 - 90 | [2][5] |
| Ultrasound-Assisted | Ultrasonic Irradiation (33 kHz) | Morpholine | Water | 20 - 30 minutes | 85 - 95 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediates
This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones.
Materials:
-
Substituted benzaldehyde (0.01 mol)
-
Substituted acetophenone (0.01 mol)
-
Ethanol (20 mL)
-
40% aqueous potassium hydroxide solution (10 mL)
-
Stirring apparatus
-
Beaker
-
Refrigerator
Procedure:
-
Dissolve the substituted benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (20 mL) in a beaker.[2][5]
-
Slowly add the 40% aqueous potassium hydroxide solution (10 mL) to the mixture with constant stirring.[2][5]
-
Continue stirring the reaction mixture at room temperature for 3 hours.[2][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, keep the reaction mixture in a refrigerator overnight.[5]
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the product.[3] If necessary, acidify with dilute HCl.[5]
Protocol 2: Synthesis of Pyrimidine Derivatives - Conventional Heating Method
Materials:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol, 0.6 g)
-
Ethanol (95%, 10 mL)
-
40% aqueous potassium hydroxide solution (10 mL)
-
Reflux apparatus
-
Water bath
-
Beaker
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).[2][5]
-
Slowly add 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.[2][5]
-
Reflux the reaction mixture on a water bath for 4 hours.[2][5]
-
After completion, cool the reaction mixture to room temperature.[2][5]
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.[2][5]
-
Filter the precipitate, wash with water, and dry to obtain the pyrimidine derivative.[2][5]
Protocol 3: Synthesis of Pyrimidine Derivatives - Microwave-Assisted Method
This method offers a significant reduction in reaction time compared to conventional heating.[2]
Materials:
-
Chalcone (0.01 mol)
-
Urea (0.01 mol, 0.6 g)
-
Ethanol (95%, 10 mL)
-
40% aqueous potassium hydroxide solution (10 mL)
-
Microwave synthesizer
-
Microwave-safe reaction vessel
-
Beaker
-
Ice
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).[2][5]
-
Slowly add 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.[2][5]
-
Place the vessel in the microwave synthesizer and irradiate at 210 W for 7-10 minutes.[2][5]
-
After completion, cool the reaction mixture to room temperature.[2][5]
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.[2][5]
Protocol 4: Synthesis of Pyrimidine Derivatives - Ultrasound-Assisted Method
Ultrasound irradiation provides an efficient and environmentally friendly approach to synthesis.[6]
Materials:
-
Substituted aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Urea or thiourea (1 mmol)
-
Water (10 mL)
-
Morpholine (0.5 mmol, catalyst)
-
Ultrasonic bath (33 kHz)
-
Reaction vessel
Procedure:
-
In a reaction vessel, mix the substituted aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1 mmol) in water (10 mL).[6]
-
Add a catalytic amount of morpholine (0.5 mmol).[6]
-
Place the reaction vessel in an ultrasonic bath and irradiate at room temperature (30°C).[6]
-
Monitor the reaction's completion using TLC.[6]
-
Upon completion, filter the product, wash with water, and dry.[6]
-
Recrystallize the product from ethanol.[6]
Characterization of Synthesized Derivatives
The structure of the synthesized pyrimidine derivatives should be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure and confirm the arrangement of atoms.[2][4]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[2][4]
-
Elemental Analysis (CHN Analysis): To confirm the elemental composition of the compounds.[2]
Troubleshooting and Optimization
Low yields are a common issue in organic synthesis. Here are some troubleshooting suggestions:
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijres.org [ijres.org]
- 6. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(4-Bromophenyl)-2,6-diphenylpyrimidine in Organic Electronics
Disclaimer: Extensive literature searches did not yield specific quantitative performance data or detailed experimental protocols for the direct use of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine as an active layer in organic electronic devices. The following application notes and protocols are based on the general properties of pyrimidine derivatives and standard fabrication techniques for organic electronics. The provided data and protocols should be considered as representative examples and may require optimization for specific applications.
Introduction
This compound is a versatile organic compound that holds significant promise as a key building block for advanced materials in the field of organic electronics. Its molecular structure, featuring a combination of electron-deficient pyrimidine and tunable phenyl and bromophenyl groups, makes it an attractive intermediate for the synthesis of functional materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and other organic electronic devices.
The pyrimidine core imparts good thermal stability and electron-accepting properties, which are crucial for developing efficient electron-transporting or emissive materials. The presence of the bromophenyl group provides a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the extension of the π-conjugated system and the fine-tuning of the material's optoelectronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 58536-46-2 |
| Molecular Formula | C₂₂H₁₅BrN₂ |
| Molecular Weight | 387.28 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 166-169 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) |
| Purity | >98% (typically available) |
Potential Applications in Organic Electronics
Based on the general properties of pyrimidine derivatives, this compound is a promising precursor for materials with the following applications:
-
Electron Transport Layers (ETLs) in OLEDs: The electron-deficient nature of the pyrimidine ring can facilitate efficient electron injection and transport from the cathode to the emissive layer.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): Derivatives of this compound could be designed to have a high triplet energy, which is essential for hosting blue phosphorescent emitters and preventing back energy transfer.
-
Emissive Materials in OLEDs: Through chemical modification at the bromo-position, highly fluorescent or phosphorescent emitters with tunable emission colors can be synthesized.
-
n-Type Semiconductors in OFETs: The inherent electron-accepting properties make pyrimidine-based materials candidates for n-channel transistors.
Representative Performance Characteristics of Pyrimidine-Based OLED Materials
While specific data for this compound is unavailable, the following table provides a summary of representative performance characteristics that could be expected from a functional OLED material derived from this precursor. These values are based on published data for various pyrimidine-based materials and should be considered as a general guide.
| Parameter | Representative Value Range |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -6.2 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.2 eV |
| Triplet Energy (T₁) | 2.5 to 3.0 eV |
| Electron Mobility (µₑ) | 10⁻⁵ to 10⁻³ cm²/Vs |
| External Quantum Efficiency (EQE) in OLEDs | 5% to 20% (device dependent) |
| Electroluminescence Color | Blue to Green (tunable via derivatization) |
Experimental Protocols
Protocol for Synthesis of a Functional OLED Material via Suzuki Coupling
This protocol describes a general procedure for synthesizing a more complex, functional OLED material from this compound using a Suzuki coupling reaction.
Materials:
-
This compound
-
A suitable boronic acid or boronic ester derivative (e.g., a carbazole- or triphenylamine-based boronic acid for hole-transporting properties)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound (1 equivalent) and the boronic acid/ester derivative (1.1 equivalents) in the chosen anhydrous solvent.
-
Add the base (2-3 equivalents) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final functional material.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic pathway for a functional OLED material.
Protocol for Fabrication of a Small-Molecule OLED Device
This protocol outlines a general procedure for fabricating a multilayer OLED device using vacuum thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC
-
Emissive Layer (EML) - Host and Dopant (a derivative of this compound could be the host)
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., LiF
-
-
Metal for cathode, e.g., Aluminum (Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning facility (sonication baths with deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Device Fabrication (in a high-vacuum chamber, <10⁻⁶ Torr):
-
Load the cleaned substrates into the vacuum chamber.
-
Deposit the organic layers sequentially by thermal evaporation at a controlled rate (typically 0.5-2 Å/s):
-
HIL (e.g., 10 nm HAT-CN)
-
HTL (e.g., 40 nm TAPC)
-
EML (e.g., 20 nm of a host material co-evaporated with a dopant)
-
ETL (e.g., 30 nm TPBi)
-
-
Deposit the EIL (e.g., 1 nm LiF) at a slower rate (e.g., 0.1-0.2 Å/s).
-
Deposit the metal cathode (e.g., 100 nm Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox with an inert atmosphere (N₂ or Ar).
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from oxygen and moisture.
-
Caption: OLED fabrication workflow.
Protocol for OLED Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere (for absolute EQE measurements)
-
Probe station
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Place the encapsulated OLED device in the probe station.
-
Connect the SMU to the anode and cathode of the device.
-
Apply a forward voltage sweep and simultaneously measure the current density and the luminance using the photometer.
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage or current, measure the emitted light spectrum using a spectroradiometer to determine the emission color and calculate the CIE coordinates.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
From the J-V-L data and the EL spectrum, calculate the EQE, current efficiency (cd/A), and power efficiency (lm/W) as a function of luminance or current density. For accurate EQE measurements, an integrating sphere is recommended.
-
Caption: OLED characterization logical flow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of a chalcone intermediate with benzamidine hydrochloride. This approach is a variation of the well-established pyrimidine synthesis from α,β-unsaturated ketones. Another potential, though less specific for this exact compound, is the Kröhnke pyridine synthesis, which is used for highly functionalized pyridines and could be adapted for pyrimidine synthesis.
Q2: What is the role of the chalcone in this synthesis?
A2: The chalcone, specifically (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, serves as the three-carbon backbone required for the formation of the pyrimidine ring. It undergoes a Michael addition with benzamidine, followed by cyclization and subsequent oxidation to form the aromatic pyrimidine ring.
Q3: Can other amidines be used instead of benzamidine hydrochloride?
A3: Yes, other amidines can be used, which would result in different substituents at the 2-position of the pyrimidine ring. However, for the synthesis of this compound, benzamidine is required to introduce the phenyl group at this position.
Q4: What are the key factors influencing the yield of the reaction?
A4: Several factors can significantly impact the yield, including the purity of reactants and solvents, reaction temperature, reaction time, the choice of base, and the efficiency of the final aromatization step. Microwave irradiation has been shown to improve yields and reduce reaction times in similar syntheses.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Troubleshooting Guide
Low or No Product Yield
Q: I am experiencing very low to no yield of the desired this compound. What are the possible causes and solutions?
A: Low or no yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Possible Cause | Troubleshooting Steps |
| Impure Reactants | - Chalcone: Ensure the chalcone is pure and free of any starting materials from its own synthesis. Recrystallize if necessary. - Benzamidine Hydrochloride: Use high-purity benzamidine hydrochloride. It is hygroscopic, so ensure it is dry. |
| Inefficient Base | - Base Selection: The choice and amount of base are critical. Common bases include sodium hydroxide, potassium hydroxide, or sodium ethoxide. The base should be strong enough to deprotonate the benzamidine. - Base Strength: If the reaction is not proceeding, consider using a stronger base or increasing the amount of base used. |
| Suboptimal Reaction Temperature | - Temperature Too Low: The reaction may require a certain activation energy. Gradually increase the reaction temperature and monitor the progress by TLC. - Temperature Too High: Excessive heat can lead to the decomposition of reactants or products. The optimal temperature is typically at the reflux of the solvent (e.g., ethanol). |
| Incomplete Reaction | - Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction by TLC until the starting materials are consumed. |
| Poor Aromatization | - The intermediate dihydropyrimidine needs to be oxidized to the final pyrimidine. This often occurs in the presence of air, but sometimes an oxidizing agent might be needed if the reaction stalls at the dihydropyrimidine stage. |
Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I improve the selectivity?
A: The formation of byproducts can compete with the desired reaction, leading to lower yields and purification challenges.
| Possible Cause | Troubleshooting Steps |
| Self-condensation of Chalcone | - Controlled Addition: Add the base slowly to the reaction mixture to control the reaction rate and minimize side reactions. |
| Hydrolysis of Intermediates | - Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can lead to the hydrolysis of intermediates. Use dry solvents and reagents. |
| Michael Addition Reversibility | - Optimize Temperature: The initial Michael addition can be reversible. Ensure the temperature is sufficient to drive the reaction forward to the irreversible cyclization step. |
Product Purification Issues
Q: I am having difficulty purifying the final product. What are the recommended procedures?
A: Proper purification is crucial to obtain a high-purity product.
| Issue | Recommended Solution |
| Difficulty in Crystallization | - Solvent Selection: Try different solvent systems for recrystallization. A mixture of polar and non-polar solvents often works well. For similar compounds, ethanol or ethanol/water mixtures are commonly used. - Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization. |
| Co-eluting Impurities in Chromatography | - Solvent System Optimization: If using column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. - Gradient Elution: Employ a gradient elution to improve the resolution of the separation. |
Experimental Protocols
Synthesis of this compound from Chalcone
This protocol describes a general method for the synthesis of this compound from the corresponding chalcone and benzamidine hydrochloride.
Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 4-bromoacetophenone (1.99 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the chalcone from Step 1 (2.89 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol) in ethanol (30 mL).
-
Add sodium hydroxide (0.4 g, 10 mmol) dissolved in a minimum amount of water to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Data Presentation
The following table summarizes reported yields for the synthesis of substituted pyrimidines under various conditions, which can serve as a reference for optimizing the synthesis of this compound.
| Chalcone Substituent | Amidine | Base/Catalyst | Solvent | Method | Yield (%) |
| 4-H | Guanidine HCl | KOH | Ethanol | Conventional | 75 |
| 4-Cl | Guanidine HCl | KOH | Ethanol | Conventional | 82 |
| 4-OCH3 | Guanidine HCl | KOH | Ethanol | Conventional | 78 |
| 4-H | Benzamidine HCl | Choline Hydroxide | Choline Hydroxide | Microwave | 90 |
| 4-Br | Benzamidine HCl | Choline Hydroxide | Choline Hydroxide | Microwave | 88 |
| 4-NO2 | Benzamidine HCl | Choline Hydroxide | Choline Hydroxide | Microwave | 85 |
Visualizations
Experimental Workflow
Technical Support Center: Purification of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | The solution may not be supersaturated; the concentration of the compound could be too low.[1] | Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1] Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] |
| "Oiling out" - formation of an oil instead of crystals | The compound may be melting in the solvent because the boiling point of the solvent is higher than the melting point of the compound. This can also be caused by a high level of impurities.[2] | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and allow for slower cooling.[2] If impurities are suspected, consider a preliminary purification step like column chromatography.[2] |
| Low yield of purified crystals | Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.[2] Premature crystallization during hot filtration can also lead to product loss. | Use the minimum amount of hot solvent necessary for complete dissolution.[2] To recover more product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[2] |
| Colored impurities in the final product | Colored impurities may co-crystallize with the desired compound if they have similar solubility profiles. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities | The chosen solvent system (eluent) may not have the optimal polarity to effectively separate the components. The compound and impurities may have very similar polarities.[3] | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column.[4] A gradient elution, where the polarity of the solvent is gradually increased, may also improve separation. |
| Compound is not eluting from the column | The eluent may be too non-polar to move the compound down the column. | Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Compound is eluting too quickly with impurities | The eluent is too polar, causing the compound and impurities to move too rapidly through the column without proper separation. | Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column | The compound may be sparingly soluble in the eluent, or the column may be overloaded with the sample. | Choose a solvent system in which the compound is more soluble. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a fundamental and cost-effective technique for the purification of solid pyrimidine compounds.[5] Column chromatography is also frequently used, especially for removing impurities with similar solubility to the target compound.[4]
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[5] For pyrimidine derivatives, common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[5][6]
Q3: My compound seems to be insoluble in all common recrystallization solvents.
A3: If the compound has very low solubility, a mixed-solvent system may be effective. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[7]
Q4: What are some common impurities I might encounter?
A4: Common impurities can include unreacted starting materials from the synthesis, such as benzaldehyde, 4-bromoacetophenone, and benzamidine hydrochloride, as well as byproducts from side reactions. The nature of impurities will be specific to the synthetic route employed.
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is preferable when recrystallization fails to remove impurities effectively, especially when the impurities have very similar solubility characteristics to the desired product.[3] It is also useful for separating a complex mixture of products.
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution to remove them.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[4] The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level and compact bed.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.[5]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Brominated Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Suzuki-Miyaura cross-coupling of brominated pyrimidines.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Brominated Pyrimidine
Question: I am observing little to no consumption of my brominated pyrimidine starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low or no conversion in the Suzuki coupling of brominated pyrimidines often points to issues with the catalyst's activity or the reaction conditions. The nitrogen atoms in the pyrimidine ring can interfere with the palladium catalyst, and the overall electronic nature of the substrate plays a crucial role.[1][2][3]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Catalyst Inhibition/Deactivation | Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure complete in-situ reduction of a Pd(II) precursor.[3][4] Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%). | The lone pair of electrons on the pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[1] Bulky ligands can shield the metal center, preventing this inhibitory binding. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure it has been stored under an inert atmosphere. | Palladium catalysts, especially Pd(0) complexes, can be sensitive to air and moisture, leading to oxidation and loss of activity. |
| Poor Oxidative Addition | Increase the reaction temperature in 10-20°C increments. Switch to a more electron-rich ligand to facilitate the oxidative addition step. | While the C-Br bond on an electron-deficient pyrimidine ring should be prone to oxidative addition, other electronic factors or steric hindrance can slow this rate-determining step.[2][5] |
| Suboptimal Base | Screen a variety of bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging heteroaryl couplings.[6][7] Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. | The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base can significantly impact the reaction rate.[6] |
| Poor Solubility | Try a different solvent system. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[8][9][10] Adjusting the ratio of organic solvent to water can also improve solubility. | If reactants are not fully dissolved, the reaction will be sluggish and yields will be low. |
Issue 2: Significant Formation of Debrominated Pyrimidine
Question: My main byproduct is the pyrimidine core where the bromine atom has been replaced by a hydrogen. How can I prevent this hydrodehalogenation?
Answer: The formation of a debrominated byproduct is a common side reaction in Suzuki couplings involving aryl halides.[3] This is often attributed to the presence of palladium hydride species which can arise from various sources in the reaction mixture.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Generation of Pd-H Species | Screen different bases and solvents.[3] Ensure solvents are of high purity and free from potential hydride sources (e.g., alcohols used as stabilizers). | Trace palladium hydride species can react with the brominated pyrimidine in a competing reductive pathway. The choice of reaction components can influence the formation and reactivity of these species.[3] |
| Slow Transmetalation | Use a more effective base (e.g., K₃PO₄) to accelerate the formation of the boronate.[6] Ensure the boronic acid is of high quality. | If the transmetalation step is slow, the lifetime of the Ar-Pd(II)-Br intermediate is extended, increasing the opportunity for side reactions like debromination to occur. |
Issue 3: Excessive Homocoupling of the Boronic Acid
Question: I am observing a significant amount of a biaryl byproduct derived from the coupling of two of my boronic acid molecules. How can I minimize this?
Answer: Homocoupling of the boronic acid is a frequent side reaction, primarily caused by the presence of oxygen in the reaction setup or by the reaction of a Pd(II) precatalyst with the boronic acid before the main catalytic cycle begins.[4][11]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be done by sparging with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[4][11] Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to produce the homocoupled product.[4] |
| Pd(II) Precatalyst | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[4] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate.[12] | Pd(II) precatalysts can react directly with the boronic acid in a stoichiometric reaction that produces the homocoupled dimer and the active Pd(0) catalyst. While this initiates the desired cycle, it does so at the expense of the boronic acid.[4] |
| High Boronic Acid Concentration | Add the boronic acid solution slowly to the reaction mixture using a syringe pump.[4] | Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with heteroaryl boronic acids?
A1: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[13] This consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the yield of the desired coupled product and complicates purification.[8] This reaction is particularly problematic for electron-deficient and heteroaromatic boronic acids, which are more susceptible to this decomposition pathway, especially under the basic, aqueous conditions often used in Suzuki couplings.[13][14][15]
Q2: How can I minimize protodeboronation?
A2: To minimize protodeboronation, you can:
-
Use more stable boron reagents: Boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts are generally more stable than their corresponding boronic acids.[2][4]
-
Optimize reaction conditions: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate and minimize reaction time.[3]
-
Choose the right base: The rate of protodeboronation is highly pH-dependent.[14] A screen of bases may be necessary to find one that promotes the desired coupling without excessively accelerating protodeboronation.
-
Use anhydrous conditions: While water is often used to dissolve the base, minimizing its amount or using a non-aqueous system can reduce the rate of hydrolysis-dependent protodeboronation.[2]
Q3: Which palladium catalyst and ligand system is best for brominated pyrimidines?
A3: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for challenging heteroaryl halides like brominated pyrimidines, catalyst systems with bulky, electron-rich phosphine ligands are often recommended.[1][4] These ligands, such as SPhos, XPhos, and RuPhos, can stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and prevent catalyst inhibition by the pyrimidine nitrogen.[1][16] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are also a good starting point.[8]
Q4: Can I use the same conditions for different isomers of bromopyrimidine?
A4: Not necessarily. The position of the bromine atom on the pyrimidine ring significantly affects its electronic environment and steric accessibility. This, in turn, influences the ease of oxidative addition and the potential for catalyst inhibition. Therefore, reaction conditions may need to be re-optimized when switching between different isomers (e.g., 2-bromopyrimidine vs. 5-bromopyrimidine).
Q5: My reaction is very sensitive to the source of the base. Why is this?
A5: The performance of the base is highly dependent on its physical properties, such as particle size and water content, as well as its basicity and solubility in the reaction medium. For solid bases like K₃PO₄ or K₂CO₃, a finely ground powder will have a larger surface area and often lead to more reproducible results. The choice of base also influences the pH of the reaction, which can affect the rates of both the desired reaction and side reactions like protodeboronation.[6][14]
Data Presentation
Table 1: Effect of Base on the Suzuki Coupling of Brominated Pyrimidines and Related Heterocycles
| Brominated Heterocycle | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 12 | 85 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane | 70-80 | 12 | 70 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 70-80 | 12 | 65 | [8] |
| 2-bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | (A-taphos)₂PdCl₂ (5) | CsF (2) | DME/H₂O | 100 (MW) | 0.25 | 95 | [17] |
| 2-bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | (A-taphos)₂PdCl₂ (5) | K₂CO₃ (2) | DME/H₂O | 100 (MW) | 0.25 | 88 | [17] |
| 2-bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | (A-taphos)₂PdCl₂ (5) | K₃PO₄ (2) | DME/H₂O | 100 (MW) | 0.25 | 85 | [17] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[6]
Table 2: Effect of Solvent on the Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 (MW) | 15 | 71 | [18] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | THF | 100 (MW) | 15 | 65 | [18] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | DMF | 100 (MW) | 15 | 58 | [18] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Isopropanol | 100 (MW) | 15 | 45 | [18] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 | 80 | [18] |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), solvent (6 mL), microwave irradiation.
Experimental Protocols
General Protocol for Suzuki Coupling of a Brominated Pyrimidine
This is a general starting point and requires optimization for specific substrates.
Materials:
-
Brominated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure (Conventional Heating):
-
To a flame-dried Schlenk flask, add the brominated pyrimidine (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Minimizing Homocoupling (Microwave-Assisted)
Materials:
-
Brominated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Pd(0) catalyst (e.g., Pd₂(dba)₃, 2 mol%) with a bulky ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
In a dry microwave vial equipped with a stir bar, combine the brominated pyrimidine (1.0 mmol), base (2.0 mmol), palladium precatalyst (0.02 mmol), and ligand (0.04 mmol).
-
Seal the vial and thoroughly purge with an inert gas.
-
Add the degassed, anhydrous solvent via syringe.
-
In a separate, dry syringe, prepare a solution of the boronic acid (1.2 mmol) in a small amount of the degassed solvent.
-
If using a syringe pump, set it up to add the boronic acid solution over the course of the reaction. If not, add the boronic acid solution in portions.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-120°C) for the specified time (e.g., 15-30 minutes).
-
Work-up and purify as described in the general protocol.[19][20]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling side reactions.
Caption: Key side reactions in the Suzuki coupling of brominated pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of pyrimidines, with a focus on the widely used Biginelli reaction.
Issue 1: Low Yield of the Desired Pyrimidine Product
Low product yield is a frequent issue in pyrimidine synthesis. Several factors can contribute to this problem, from catalyst inefficiency to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | Ensure the catalyst is active. For reusable catalysts, regeneration may be necessary. If using a Brønsted acid like HCl, verify its concentration. Consider screening different catalysts, as their effectiveness can be substrate-dependent.[1][2] |
| Suboptimal Reaction Temperature | The reaction may require a moderate increase in temperature to proceed to completion. Conversely, excessively high temperatures can lead to the formation of byproducts.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. |
| Inappropriate Solvent | The choice of solvent can significantly impact reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[1] Polar solvents are generally preferred.[2] |
| Purity of Reactants | Impurities in the starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction or lead to unwanted side reactions. Ensure all reactants are of high purity.[1][2] |
| Incorrect Stoichiometry | Incorrect molar ratios of reactants can result in the incomplete conversion of the limiting reagent. Carefully calculate and measure the quantities of all starting materials. |
| Incomplete Cyclization | The final cyclization and dehydration steps may be slow. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step if one is not already in use. Extended reaction times may also be necessary.[1] |
Issue 2: Formation of Unexpected Side Products
The presence of side products complicates purification and reduces the overall yield of the desired pyrimidine.
| Side Product | Cause and Prevention |
| Hantzsch-type 1,4-dihydropyridine (DHP) | This common fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] To minimize its formation, run the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[1] |
| N-acylurea byproducts | These can form from a competing reaction between the β-ketoester and urea, complicating purification. Their presence can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[1] |
| Polymerization of Aldehyde | Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions. Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[2] |
| Regioisomers | When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers. The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction. |
Issue 3: Difficulties in Product Purification
Isolating the desired pyrimidine derivative can be challenging due to impurities and side products with similar physicochemical properties.
| Problem | Solution |
| Similar Polarity of Product and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization. |
| Product Instability | The target compound may be unstable under the purification conditions (e.g., on silica gel). In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary. |
| Incomplete Removal of Catalysts or Reagents | Residual catalysts or unreacted reagents can co-elute with the product. Ensure proper work-up procedures, including aqueous washes and extractions, are performed to remove these impurities before chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in pyrimidine synthesis?
A1: The most critical parameters are the choice and activity of the catalyst, reaction temperature, and the purity of the starting materials. The solvent also plays a significant role in reaction efficiency.[1][2]
Q2: How can I monitor the progress of my Biginelli reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1] This allows you to determine the optimal reaction time and prevent potential product degradation from prolonged heating.
Q3: Are there greener alternatives to traditional catalysts and solvents for pyrimidine synthesis?
A3: Yes, research is ongoing into more environmentally friendly methods. This includes the use of reusable solid acid catalysts and carrying out reactions under solvent-free conditions, often with microwave or ultrasound assistance.
Q4: What is the de novo pyrimidine synthesis pathway?
A4: The de novo pathway is the metabolic route for synthesizing pyrimidine nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine.[3] This pathway is essential for DNA and RNA synthesis.
Data on Reaction Condition Optimization
The following tables summarize quantitative data on the effect of different catalysts, solvents, and temperatures on the yield of the Biginelli reaction.
Table 1: Effect of Different Catalysts on the Biginelli Reaction
Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 20 | Water | 90 | 0.5 | 92 | [] |
| InBr₃ | 10 | Ethanol | Reflux | 7 | 93 | [5] |
| ZnCl₂ | 20 | Acetic Acid | RT | 12 | 85 | [6] |
| Yb(OTf)₃ | 1 | Solvent-free | 100 | 0.5 | 95 | [7] |
| Dicalcium Phosphate | 7 | Ethanol | Reflux | 0.6 | 94 | [8] |
Table 2: Effect of Different Solvents on the Biginelli Reaction
Reaction: Benzaldehyde, Ethyl Acetoacetate, and Urea with HCl catalyst
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 4 | 85 | [9] |
| Methanol | Reflux | 5 | 82 | [10] |
| Acetonitrile | Reflux | 3 | 91 | [10] |
| Dichloromethane | Reflux | 6 | 75 | [10] |
| Water | 90 | 0.5 | 92 | [] |
| Solvent-free | 100 | 1 | 90 | [11] |
Experimental Protocols
Standard Protocol for the Biginelli Reaction
This protocol describes a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, 20 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst.
-
Add the solvent (e.g., ethanol, 10 mL) to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrimidine.[1]
Visualizations
Signaling and Logical Pathways
Caption: De novo pyrimidine biosynthesis pathway.
Caption: Pyrimidine derivatives as kinase inhibitors.
Experimental and Logical Workflows
Caption: Biginelli reaction mechanism.
Caption: Workflow for optimizing reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 9. redalyc.org [redalyc.org]
- 10. sctunisie.org [sctunisie.org]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Enhancing the Purity of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
Welcome to the Technical Support Center for the purification of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial product purity is low, with multiple spots visible on the Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?
-
Answer: Low purity in the crude product of this compound synthesis is common. The primary impurities often include unreacted starting materials and side-products.
-
Common Impurities:
-
Unreacted Starting Materials: 4-bromobenzaldehyde, acetophenone, and benzamidine hydrochloride.
-
Side-Products: Chalcone intermediate (from the condensation of 4-bromobenzaldehyde and acetophenone), and products from self-condensation of starting materials.
-
-
Troubleshooting Steps:
-
Initial Wash: Begin by washing the crude product with a non-polar solvent like hexane to remove highly non-polar impurities.
-
Recrystallization: This is often the most effective first-line purification method.[1] Experiment with different solvent systems to find one where the desired compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is a highly effective alternative for separating closely related impurities.[2]
-
-
Issue 2: Difficulty with Recrystallization
-
Question: I'm having trouble recrystallizing my product. It's either "oiling out" or not crashing out of the solution at all. What should I do?
-
Answer: These are common challenges in recrystallization that can often be overcome by adjusting the solvent system and cooling process.
-
"Oiling Out": This occurs when the compound comes out of solution above its melting point.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a "good" solvent (one in which the compound is more soluble) to prevent premature precipitation. Allow the solution to cool much more slowly. Seeding with a pure crystal can also help induce proper crystallization.
-
-
Failure to Crystallize: This indicates that the solution is not supersaturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a Seed Crystal: If available, a small crystal of pure product can initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Use an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The two most effective and commonly used purification techniques for this class of compounds are recrystallization and silica gel column chromatography.[2] The choice between them depends on the nature and quantity of the impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. For triarylpyrimidines, common and effective solvents include ethanol, ethyl acetate, and mixtures of a polar solvent with a non-polar co-solvent (e.g., ethyl acetate/hexane).[2] Small-scale solubility tests are recommended to identify the optimal solvent or solvent pair.
Q3: What is a good starting mobile phase for column chromatography?
A3: For 2,4,6-triarylpyrimidines, a good starting point for the mobile phase in normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] A common starting ratio is 8:1 to 3:1 (hexane:ethyl acetate), which can be adjusted based on the separation observed on a TLC plate.[3]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the purity of fractions collected during column chromatography. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on the same TLC plate, you can identify which fractions contain the pure product.
Data Presentation
The following table summarizes typical recovery and purity data for the purification of analogous 2,4,6-triarylpyrimidine compounds. These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent/Mobile Phase System | Typical Recovery (%) | Purity Achieved (%) | Notes |
| Recrystallization | Ethanol | 70-85 | >98 | A good general-purpose solvent for this class of compounds. |
| Recrystallization | Ethyl Acetate / Hexane | 75-90 | >99 | Excellent for removing both more polar and less polar impurities. |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | 60-80 | >99.5 | Highly effective for separating closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethanol or ethyl acetate/hexane).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC of the crude material using various ratios of hexane and ethyl acetate to determine the optimal mobile phase for separation. An Rf value of ~0.3 for the desired compound is often ideal.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common recrystallization problems.
References
- 1. 2,4,6-TRIPHENYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
Troubleshooting low fluorescence quantum yield in pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low fluorescence quantum yield in pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low fluorescence quantum yield in my pyrimidine derivatives?
A low fluorescence quantum yield (Φf or QY) indicates an inefficient conversion of absorbed light into emitted light.[1] This can be attributed to a variety of factors that promote non-radiative decay pathways over radiative decay (fluorescence). The main contributing factors include the molecular structure, the surrounding environment, and the presence of quenching agents.[1][2]
Key causes include:
-
Molecular Structure: The inherent electronic structure of the pyrimidine derivative plays a crucial role. The nature and position of substituents on the pyrimidine ring can dramatically alter the photophysical properties.[3][4]
-
Environmental and Solvent Effects: The polarity, viscosity, temperature, and pH of the solvent can significantly influence the fluorescence quantum yield.[1][5] For instance, polar protic solvents like ethanol and methanol can lead to low quantum yields for some aminopyrimidines due to hydrogen bonding.[6]
-
Fluorescence Quenching: This process decreases fluorescence intensity through various molecular interactions, such as the formation of non-fluorescent complexes, energy transfer, or collisions with quenching molecules like dissolved oxygen.[3][7]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, planar molecules like pyrimidine derivatives can form aggregates (π-π stacking), which often leads to self-quenching and a reduction in fluorescence.[8][9]
-
Sample Purity: Impurities from the synthesis or in the solvent can act as quenchers.[8]
Q2: My pyrimidine derivative shows high fluorescence in one solvent but is almost non-emissive in another. How do solvent properties influence quantum yield?
Solvent effects are critical and can dramatically alter the fluorescence properties of pyrimidine derivatives.[10][11] The primary solvent characteristics to consider are polarity, viscosity, and hydrogen-bonding capability.
-
Polarity: The polarity of the solvent can stabilize or destabilize the ground and excited states of the molecule differently. For "push-pull" systems, where electron-donating and electron-withdrawing groups are present, increasing solvent polarity can sometimes decrease the quantum yield by stabilizing a charge-transfer state that deactivates non-radiatively.[6] However, for other derivatives, polar solvents can enhance fluorescence.[11] For example, 2-N-methylaminopyrimidine and 2-N-ethylaminopyrimidine show their highest fluorescence intensity in polar protic solvents like methanol and ethanol, likely due to the formation of stable hydrogen-bonded complexes.[11]
-
Viscosity: Higher solvent viscosity restricts intramolecular rotations and vibrations within the pyrimidine derivative. These molecular motions are common non-radiative decay pathways. By hindering these movements, a more viscous solvent can reduce non-radiative decay and thus increase the fluorescence quantum yield.[5]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the pyrimidine derivative, altering its electronic structure.[10][11] This can either enhance fluorescence by forming a stable complex or quench it by providing a pathway for non-radiative decay.[6][11]
Q3: How do different substituent groups on the pyrimidine ring affect the fluorescence quantum yield?
Substituents are a powerful tool for tuning the photophysical properties of pyrimidine derivatives. Their electronic nature (electron-donating vs. electron-withdrawing) and their position on the ring are key.[3][4]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) generally increase fluorescence.[3] They increase the electron density of the π-system, which often enhances the absorption of light and the rate of radiative decay.[3] Combining an electron-donating moiety with the electron-withdrawing pyrimidine ring can create efficient "push-pull" systems with high quantum yields.[12]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), carboxyl (-COOH), and halogens can decrease or completely quench fluorescence.[3] These groups can promote intersystem crossing to the triplet state or other non-radiative decay pathways.
-
Structural Rigidity: Substituents that increase the structural rigidity of the molecule tend to increase quantum yield. Bulky groups can restrict intramolecular rotations, which are a common source of non-radiative energy loss.[9] This is the principle behind Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the aggregated state due to the restriction of these rotations.[9]
Q4: What is fluorescence quenching, and what steps can I take to minimize it in my experiments?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[7] It occurs when the excited fluorophore returns to the ground state via a non-radiative pathway, without the emission of a photon.[2] Common quenching mechanisms include collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[7]
Common quenchers include:
-
Dissolved Oxygen: A well-known collisional quencher.
-
Halide Ions: Can act as collisional quenchers.
-
Impurities: Contaminants in the sample or solvent can quench fluorescence.[8]
-
Self-Quenching/Aggregation: At high concentrations, fluorophores can quench each other.[8]
Troubleshooting Steps to Minimize Quenching:
-
Deoxygenate the Solvent: Purge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure that you are using spectroscopic or HPLC-grade solvents to minimize impurities.[8]
-
Optimize Concentration: Prepare a dilution series of your sample to check for concentration-dependent self-quenching. Absorbance values should ideally be kept below 0.1 in a 1 cm cuvette to avoid inner filter effects.[13][14]
-
Purify the Sample: If you suspect impurities in your synthesized pyrimidine derivative, repurify it using techniques like chromatography or recrystallization.
Q5: I suspect my synthesis or purification protocol is causing the low quantum yield. What are some common pitfalls?
Yes, issues during synthesis and purification can certainly lead to poor fluorescence outcomes.
-
Formation of Fluorescent Byproducts: Side reactions can produce impurities that interfere with the fluorescence of the desired product. For example, in the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs), a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[15]
-
Incomplete Cyclization: If the final cyclization step in the synthesis is incomplete, the resulting acyclic intermediates will have different, and likely weaker, fluorescent properties.[15]
-
Residual Catalyst or Reagents: Leftover catalysts (e.g., Lewis acids) or unreacted starting materials can act as quenchers.
-
Degradation: Some pyrimidine derivatives may be sensitive to light, heat, or pH during workup and purification, leading to degradation into non-fluorescent products.
Troubleshooting Steps for Synthesis:
-
Optimize Reaction Conditions: Adjusting temperature, reaction time, and catalyst choice can improve the yield of the desired product and minimize side reactions.[15] For instance, lowering the temperature in a Biginelli reaction can reduce the formation of fluorescent dihydropyridine byproducts.[15]
-
Ensure Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of intermediates.[15]
-
Thorough Purification: Employ rigorous purification methods like column chromatography, preparative TLC, or recrystallization to isolate the target compound from byproducts and unreacted starting materials.
-
Characterize the Product: Use techniques like NMR, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product.
Data Summary Tables
Table 1: Solvent Effects on the Fluorescence of Selected Pyrimidine Derivatives
| Pyrimidine Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Relative Fluorescence Intensity* | Reference |
| 2-N-methylaminopyrimidine | Methanol | 282 | 377 | Highest | [11] |
| 2-N-methylaminopyrimidine | Ethanol | 282 | 377 | High | [11] |
| 2-N-methylaminopyrimidine | Chloroform | 278 | 361 | Low (0.0942) | [11] |
| 2-N-ethylaminopyrimidine | Methanol | 286 | 375 | Highest | [11] |
| 2-N-ethylaminopyrimidine | Ethanol | 286 | 375 | High | [11] |
| 2-N-piperidinopyrimidine | Ethanol | 360 | 403 | High | [11] |
| 2-N-piperidinopyrimidine | Chloroform | 356 | 392 | Lower | [11] |
*Relative intensity values are specific to the study cited and should be used for comparative purposes within that context.
Table 2: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation λ (nm) | Emission Range (nm) | Quantum Yield (Φf) | Reference |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 400-650 | 0.54 | [9] |
| Quinine | 0.1 M Perchloric Acid | - | - | 0.60 | [2] |
| Rhodamine 6G | Ethanol | 488 | 500-700 | 0.95 | [9] |
| Rhodamine 101 | Ethanol | - | - | ~1.00 | [16][17] |
Visual Troubleshooting and Workflow Diagrams
Caption: A workflow for troubleshooting low quantum yield.
Caption: Factors influencing fluorescence quantum yield.
Experimental Protocols
Methodology: Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a pyrimidine derivative relative to a known standard.[1][13][18] This method is widely used due to its simplicity and accessibility, as it does not require specialized equipment like an integrating sphere.[1][19]
Principle: The relative method assumes that if a standard and an unknown sample have identical absorbance at the same excitation wavelength, they absorb the same number of photons.[1][13] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields, after correcting for the refractive index of the solvents.[18]
The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.[18]
-
Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[13]
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard.[13][18]
Materials and Equipment:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer with spectral correction capabilities
-
Matched quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate, Rhodamine 6G; see Table 2)
-
Spectroscopic grade solvents
-
Your purified pyrimidine derivative (sample)
Procedure:
-
Select a Standard and Solvent:
-
Choose a fluorescence standard that absorbs and emits in a similar spectral region to your pyrimidine derivative.[9]
-
Use the same solvent for both the standard and the sample to simplify the calculation (ηx2 / ηst2 becomes 1). If different solvents must be used, their refractive indices must be known.
-
-
Prepare Stock Solutions:
-
Prepare concentrated stock solutions of your sample and the standard in the chosen solvent.
-
-
Prepare a Dilution Series:
-
From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard.
-
The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.[14] Crucially, absorbance should never exceed 0.1 to minimize inner filter effects, which can cause non-linear relationships and invalidate the results.[13][14]
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Use the pure solvent as a blank reference.
-
Determine and record the precise absorbance value at the chosen excitation wavelength for each solution.
-
-
Measure Fluorescence:
-
Set the spectrofluorometer parameters (e.g., excitation and emission slit widths). These settings must remain identical for all measurements of both the sample and the standard.[13]
-
Set the excitation wavelength to the value used for the absorbance measurements.
-
For each dilution, record the corrected fluorescence emission spectrum.
-
Integrate the area under each fluorescence emission curve. This value represents the total fluorescence intensity.
-
-
Data Analysis and Calculation:
-
For both the sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at the excitation wavelength (X-axis).
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad). The plot should be linear and pass through the origin.
-
Using the calculated gradients (Gradx and Gradst), the known quantum yield of the standard (Φst), and the solvent refractive indices (η), calculate the quantum yield of your pyrimidine derivative (Φx) using the equation provided above.
-
Caption: Workflow for relative quantum yield measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. iss.com [iss.com]
- 15. benchchem.com [benchchem.com]
- 16. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jasco-global.com [jasco-global.com]
- 19. Making sure you're not a bot! [opus4.kobv.de]
Preventing dehalogenation in 4-(4-Bromophenyl)-2,6-diphenylpyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)-2,6-diphenylpyrimidine in cross-coupling reactions. The focus is on preventing the common side reaction of dehalogenation to ensure successful synthesis of the desired products.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of my this compound reactions?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the phenyl ring of your starting material is replaced by a hydrogen atom. This leads to the formation of 2,6-diphenylpyrimidine as a byproduct, reducing the yield of your intended cross-coupled product.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1] The Pd-H species can then react with your starting material to produce the dehalogenated byproduct. Factors such as high reaction temperatures and prolonged reaction times can also promote this side reaction.[2]
Q3: My starting material has a pyrimidine ring. Does this make it more susceptible to dehalogenation?
A3: Yes, N-heterocyclic compounds like pyrimidines can be more prone to dehalogenation. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, which can influence the reaction pathway and potentially favor dehalogenation.[3] This is a crucial consideration when optimizing your reaction conditions.
Q4: How can I detect if dehalogenation is occurring in my reaction?
A4: You can detect the dehalogenated byproduct, 2,6-diphenylpyrimidine, using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will likely have a different Rf value than your starting material and desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of the dehalogenated byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this can identify the mass of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture would show characteristic signals for 2,6-diphenylpyrimidine, and the disappearance of the signals corresponding to the bromophenyl group.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Significant formation of 2,6-diphenylpyrimidine (dehalogenated byproduct) is observed.
This troubleshooting guide is based on studies of a structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[4]
Dehalogenation [label="High Dehalogenation in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; CheckCatalyst [label="Evaluate Catalyst System", fillcolor="#FBBC05"]; CheckBase [label="Optimize Base", fillcolor="#FBBC05"]; CheckSolvent [label="Select Appropriate Solvent", fillcolor="#FBBC05"]; CheckTemp [label="Adjust Temperature", fillcolor="#FBBC05"];
Dehalogenation -> CheckCatalyst; Dehalogenation -> CheckBase; Dehalogenation -> CheckSolvent; Dehalogenation -> CheckTemp;
CatalystSolution [label="Use Pd(PPh3)4.\nConsider bulky, electron-rich phosphine ligands\n(e.g., XPhos, SPhos) to promote reductive elimination.", fillcolor="#F1F3F4"]; BaseSolution [label="Use weaker inorganic bases.\nK3PO4 and Cs2CO3 are often effective.\nAvoid strong bases like alkoxides.", fillcolor="#F1F3F4"]; SolventSolution [label="Use aprotic solvents.\n1,4-Dioxane and Toluene are good choices.\nMinimize water content.", fillcolor="#F1F3F4"]; TempSolution [label="Lower the reaction temperature.\nStart around 80°C and adjust as needed.", fillcolor="#F1F3F4"];
CheckCatalyst -> CatalystSolution [label="Recommendation"]; CheckBase -> BaseSolution [label="Recommendation"]; CheckSolvent -> SolventSolution [label="Recommendation"]; CheckTemp -> TempSolution [label="Recommendation"]; }
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.Quantitative Data from a Structurally Similar System
The following table summarizes the effect of different bases and solvents on the yield of the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids.[4][5] While not the exact substrate, these results provide valuable insights into optimizing conditions to favor the desired coupling over dehalogenation. Higher yields of the coupled product suggest conditions that suppress dehalogenation.
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-methoxyphenylboronic acid | K₃PO₄ | Toluene | 40 |
| 3 | 4-methoxyphenylboronic acid | K₃PO₄ | Acetonitrile | 36 |
| 4 | Phenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 5 | Phenylboronic acid | K₃PO₄ | Toluene | 70 |
| 6 | 4-(trifluoromethyl)phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 15 |
| 7 | 4-(trifluoromethyl)phenylboronic acid | K₃PO₄ | DMF | 20 |
| 8 | 4-methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 9 | 3,5-dimethylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 |
Key Takeaways:
-
Base Selection: Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ generally provide good yields, suggesting they are less prone to inducing dehalogenation compared to stronger bases.[4][6]
-
Solvent Choice: Aprotic solvents such as 1,4-dioxane and toluene are effective.[4] The choice of solvent can significantly impact the yield.
-
Substrate Electronics: Electron-rich boronic acids tend to give higher yields, which may indicate a faster transmetalation step that outcompetes the dehalogenation pathway.[4]
Buchwald-Hartwig Amination
Issue: Low yield of the desired N-arylated product and significant formation of 2,6-diphenylpyrimidine.
Dehalogenation [label="High Dehalogenation in Buchwald-Hartwig Amination", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; CheckLigand [label="Select Appropriate Ligand", fillcolor="#FBBC05"]; CheckBase [label="Optimize Base", fillcolor="#FBBC05"]; CheckSolvent [label="Choose a Suitable Solvent", fillcolor="#FBBC05"]; CheckTemp [label="Adjust Reaction Temperature", fillcolor="#FBBC05"];
Dehalogenation -> CheckLigand; Dehalogenation -> CheckBase; Dehalogenation -> CheckSolvent; Dehalogenation -> CheckTemp;
LigandSolution [label="Use bulky, electron-rich biaryl phosphine ligands.\nExamples: XPhos, SPhos, RuPhos, BrettPhos.\nThese promote reductive elimination of the desired product.", fillcolor="#F1F3F4"]; BaseSolution [label="Use a strong, non-nucleophilic base.\nNaOtBu and K3PO4 are commonly used.\nEnsure anhydrous conditions if using strong alkoxide bases.", fillcolor="#F1F3F4"]; SolventSolution [label="Aprotic, non-polar solvents are preferred.\nToluene and 1,4-dioxane are good starting points.", fillcolor="#F1F3F4"]; TempSolution [label="Lower temperatures are generally better to suppress dehalogenation.\nTypical range: 80-110°C.", fillcolor="#F1F3F4"];
CheckLigand -> LigandSolution [label="Recommendation"]; CheckBase -> BaseSolution [label="Recommendation"]; CheckSolvent -> SolventSolution [label="Recommendation"]; CheckTemp -> TempSolution [label="Recommendation"]; }
Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.Heck Reaction
Issue: Formation of styrene or other vinylarenes alongside the dehalogenated byproduct instead of the desired coupled product.
Dehalogenation [label="Dehalogenation in Heck Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; CheckCatalyst [label="Evaluate Catalyst and Ligand", fillcolor="#FBBC05"]; CheckBase [label="Select Appropriate Base", fillcolor="#FBBC05"]; CheckSolvent [label="Optimize Solvent", fillcolor="#FBBC05"]; CheckAdditives [label="Consider Additives", fillcolor="#FBBC05"];
Dehalogenation -> CheckCatalyst; Dehalogenation -> CheckBase; Dehalogenation -> CheckSolvent; Dehalogenation -> CheckAdditives;
CatalystSolution [label="Use Pd(OAc)2 or PdCl2 as a precatalyst.\nPhosphine ligands like PPh3 or bulky phosphines can be effective.\nN-heterocyclic carbene (NHC) ligands are also an option.", fillcolor="#F1F3F4"]; BaseSolution [label="Use a mild base.\nTriethylamine (Et3N), K2CO3, or NaOAc are common choices.\nStronger bases can promote dehalogenation.", fillcolor="#F1F3F4"]; SolventSolution [label="Polar aprotic solvents are typically used.\nDMF, NMP, and acetonitrile are common.\nConsider toluene to reduce potential hydride sources.", fillcolor="#F1F3F4"]; AdditivesSolution [label="Phase-transfer catalysts like TBAB can be beneficial, especially in polar solvents.", fillcolor="#F1F3F4"];
CheckCatalyst -> CatalystSolution [label="Recommendation"]; CheckBase -> BaseSolution [label="Recommendation"]; CheckSolvent -> SolventSolution [label="Recommendation"]; CheckAdditives -> AdditivesSolution [label="Recommendation"]; }
Caption: Troubleshooting workflow for dehalogenation in Heck reactions.Experimental Protocols
General Considerations for All Reactions
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and other side reactions.
-
Degassing: Solvents should be thoroughly degassed before use by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Reagent Purity: Use high-purity reagents and solvents to avoid introducing impurities that could interfere with the catalytic cycle.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for the structurally similar 5-(4-bromophenyl)-4,6-dichloropyrimidine.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (if required, typically 4:1 to 10:1 dioxane:water)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (and water, if using) via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This is a general protocol based on established methods for aryl bromides.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos or SPhos (0.02-0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat three times).
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction of this compound with an Alkene
This is a general protocol for the Heck reaction of aryl bromides.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02-0.05 equiv)
-
PPh₃ (0.04-0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
DMF or Toluene (anhydrous)
-
Sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry, sealed reaction tube containing a magnetic stir bar, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (DMF or toluene), followed by the alkene and triethylamine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-bromophenyl)-2,6-diphenylpyrimidine. The content is designed to address specific issues that may be encountered during laboratory-scale experiments and the subsequent scale-up for bulk production.
Troubleshooting Guides
The synthesis of this compound is typically achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with benzamidine. The following troubleshooting guide addresses potential issues in a question-and-answer format.
Step 1: Chalcone Synthesis - 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of chalcone? | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Inactive catalyst (e.g., degraded NaOH or KOH). 3. Poor quality of starting materials (4-bromoacetophenone and benzaldehyde). | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature (not exceeding 40°C to avoid side reactions). 2. Use a fresh batch of base. For scale-up, consider using a phase-transfer catalyst to improve efficiency. 3. Ensure the purity of starting materials through appropriate characterization (e.g., NMR, melting point). |
| Formation of multiple byproducts? | 1. Self-condensation of acetophenone. 2. Cannizzaro reaction of benzaldehyde. 3. Polymerization of the product. | 1. Add the base solution slowly to the cooled mixture of the aldehyde and ketone to minimize self-condensation. 2. Maintain a low reaction temperature (0-25°C). 3. Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Difficulty in product purification? | 1. Oily product that is difficult to crystallize. 2. Contamination with starting materials. | 1. After quenching the reaction with acid, triturate the crude product with a non-polar solvent like hexane to induce crystallization. 2. Recrystallize the crude product from a suitable solvent such as ethanol or methanol to remove unreacted starting materials.[1][2] |
Step 2: Pyrimidine Synthesis - this compound
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the final pyrimidine product? | 1. Incomplete cyclocondensation. 2. Decomposition of the chalcone or benzamidine under harsh basic conditions. 3. Sub-optimal solvent for the reaction. | 1. Ensure the use of a suitable base (e.g., NaOH, KOH, or a non-nucleophilic base like DBU for sensitive substrates) and allow for sufficient reflux time. Monitor by TLC. 2. Use a moderate base concentration and temperature. For larger scales, consider gradual addition of the base. 3. While ethanol or DMF are commonly used, solvent screening may be necessary for optimization.[1][3] |
| Formation of a significant amount of unreacted chalcone? | 1. Insufficient amount of benzamidine hydrochloride or base. 2. Poor solubility of reactants. | 1. Use a slight excess of benzamidine hydrochloride (e.g., 1.2 equivalents) and a sufficient amount of base to neutralize the hydrochloride and catalyze the reaction. 2. Ensure the chosen solvent can dissolve all reactants at the reaction temperature. For scale-up, consider a co-solvent system. |
| Product is difficult to purify from byproducts? | 1. Presence of oxidized or hydrolyzed byproducts. 2. Contamination with starting materials. | 1. Column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective purification method. 2. Recrystallization from a solvent system like ethanol/water or toluene can help in removing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step involves the Claisen-Schmidt condensation of 4-bromoacetophenone and benzaldehyde to form 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (a chalcone). The second step is the cyclocondensation of this chalcone with benzamidine hydrochloride in the presence of a base to yield the target pyrimidine.[1][2]
Q2: What are the critical parameters to control during the scale-up of the chalcone synthesis?
A2: Temperature control is crucial to prevent side reactions. Efficient mixing is also important to ensure homogeneity, especially when handling larger volumes and viscous reaction mixtures. The rate of addition of the base should be carefully controlled to avoid localized high concentrations which can lead to byproduct formation.
Q3: Are there any one-pot methods available for the synthesis of 2,4,6-triarylpyrimidines?
A3: Yes, one-pot multicomponent reactions have been reported for the synthesis of 2,4,6-triarylpyrimidines, including the reaction of an acetophenone, an aldehyde, and a nitrogen source like ammonium acetate or hexamethyldisilazane under specific catalytic conditions.[4] These methods can be more efficient for library synthesis but may require more optimization for large-scale production of a single target.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of both the chalcone formation and the pyrimidine synthesis. Staining with potassium permanganate or visualization under UV light can be used to identify the spots of the starting materials and products.
Q5: What are the safety precautions to be taken during this synthesis?
A5: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care. The organic solvents used are flammable.
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below.
Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 4-bromoacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.5 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred for 2-4 hours, during which a solid precipitate typically forms.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water until neutral, and dried.
-
The crude product is recrystallized from ethanol to afford the pure chalcone.
Protocol 2: Synthesis of this compound
-
A mixture of the chalcone (1.0 eq), benzamidine hydrochloride (1.2 eq), and potassium hydroxide (2.0 eq) in ethanol is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.[1][2]
Data Presentation
Table 1: Representative Reaction Conditions for Chalcone Synthesis
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone, Benzaldehyde | NaOH | Ethanol | 20-25 | 2-4 | 85-95 |
| 4-Chloroacetophenone, Benzaldehyde | KOH | Methanol | 20-25 | 3-5 | ~90 |
| Acetophenone, 4-Nitrobenzaldehyde | NaOH | Ethanol | 20-25 | 2-3 | ~80 |
Data is compiled from analogous reactions reported in the literature.[1][2]
Table 2: Representative Reaction Conditions for Pyrimidine Synthesis from Chalcone
| Chalcone | Nitrogen Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one | Benzamidine HCl | KOH | Ethanol | Reflux | 6-8 | 70-85 |
| 1,3-Diphenylprop-2-en-1-one | Benzamidine HCl | NaOH | DMF | 100 | 5 | ~80 |
| 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | Guanidine HCl | NaOH | Ethanol | Reflux | 6 | ~70 |
Data is compiled from analogous reactions reported in the literature.[1][2][5]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in pyrimidine synthesis.
References
- 1. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Technical Support Center: Catalyst Selection for Cross-Coupling with Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of substituted pyrimidines. The content is designed to address specific experimental challenges with practical, data-driven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with substituted pyrimidines, offering potential causes and actionable solutions.
Q1: I am observing no or very low conversion of my halopyrimidine starting material. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in cross-coupling reactions with pyrimidines can stem from several factors, primarily related to catalyst deactivation and substrate reactivity.
-
Potential Causes:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[1]
-
Poor Oxidative Addition: The strength of the carbon-halogen bond is a critical factor. The general order of reactivity is I > Br > Cl > F.[2] Chloropyrimidines are notably less reactive than their bromo or iodo counterparts and often require more active catalyst systems.[1]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent are highly interdependent and can significantly impact catalytic activity.[3]
-
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For less reactive chloropyrimidines, consider using more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which can promote the challenging oxidative addition step.[4] The use of N-heterocyclic carbene (NHC) ligands like IPr has also been shown to be effective.[5]
-
Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can sometimes be more effective than in situ reduction of a Pd(II) source.
-
Base and Solvent: The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides.[1] Ensure the base is anhydrous and of high purity.[6] The solvent system, often a mixture of an organic solvent and water for Suzuki reactions, is crucial for dissolving the base and facilitating transmetalation.[1]
-
Temperature: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition, especially for chloropyrimidines.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[6]
-
Q2: My reaction is producing a significant amount of side products, such as homocoupled starting materials or protodeboronation of my boronic acid (in Suzuki reactions). How can I minimize these?
A2: The formation of side products is a common issue that can often be mitigated by optimizing reaction conditions.
-
Minimizing Homocoupling:
-
Glaser Coupling (in Sonogashira reactions): The homocoupling of terminal alkynes is a frequent side reaction. This can be minimized by ensuring an efficient catalytic cycle for the desired cross-coupling, sometimes by adjusting the catalyst loading or temperature.
-
Boronic Acid Homocoupling (in Suzuki reactions): This can be reduced by ensuring efficient oxidative addition and transmetalation, often by adding the aryl halide in a slight excess.[3]
-
-
Minimizing Protodeboronation (in Suzuki reactions):
-
Cause: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often exacerbated by high temperatures and the presence of aqueous bases.[1]
-
Solutions:
-
Use fresh, high-purity boronic acid.
-
Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[4]
-
Optimize the base and temperature; sometimes a milder base or lower temperature can reduce this side reaction.
-
-
Q3: I am using a dichloropyrimidine and observing a mixture of products from reaction at different positions. How can I control the regioselectivity?
A3: Regioselectivity in the cross-coupling of dihalopyrimidines is a significant challenge and is influenced by electronic effects and reaction conditions.
-
General Reactivity Trends: The generally accepted order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[5] The C4 and C6 positions are the most electron-deficient and thus most susceptible to oxidative addition.
-
Achieving Selective Coupling:
-
Ligand Control: The choice of ligand can dramatically influence regioselectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have been shown to promote C4-selective Suzuki, Kumada, and Negishi cross-couplings of 2,4-dichloropyridines.[5] Conversely, under specific conditions with bulky NHC ligands, C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols has been achieved.[7]
-
Reaction Conditions: In some cases, ligand-free conditions can enhance selectivity. For example, "Jeffery" conditions have been found to significantly improve the C4-selectivity of Suzuki coupling.[5]
-
Sequential Functionalization: By carefully choosing the reaction conditions, it is often possible to selectively functionalize one position, purify the mono-substituted product, and then perform a second cross-coupling at the remaining halogenated site under different conditions.[3]
-
Data Presentation: Catalyst Performance in Pyrimidine Coupling Reactions
The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving pyrimidine substrates. Note that the data is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines [8]
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 12 | 92 |
| 3 | 4,6-Dichloropyrimidine | Phenylboronic acid | PdCl₂(PPh₃)₂ (4) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 18 | 78 |
| 4 | 5-Bromopyrimidine | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | DME/H₂O | 6 | 95 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | 4-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 110 | 88 |
| 3 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (1) | Xantphos | K₂CO₃ | Dioxane | 100 | 85 (at C2) |
| 4 | 5-Bromopyrimidine | n-Butylamine | Pd(OAc)₂ (3) | RuPhos | K₃PO₄ | t-BuOH | 90 | 91 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for key cross-coupling reactions with substituted pyrimidines.
Protocol 1: Suzuki-Miyaura Coupling of a Chloropyrimidine
This is a general procedure and should be optimized for specific substrates.
-
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of a Chloropyrimidine
This procedure is adapted for the amination of aryl chlorides.
-
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add degassed toluene and stir for 10 minutes at room temperature.
-
Add the 2-chloropyrimidine and the amine.
-
Heat the reaction mixture to 100-110 °C for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Protocol 3: Sonogashira Coupling of a Bromopyrimidine
This protocol is a general guideline for the Sonogashira coupling of bromo-heteroarenes.[2]
-
Materials:
-
5-Bromopyrimidine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-bromopyrimidine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.[2]
-
Protocol 4: Heck Reaction of a Halopyrimidine
This is a representative protocol for a Heck reaction.[9]
-
Materials:
-
Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
In a sealed tube under an inert atmosphere, combine the halopyrimidine, alkene, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Catalytic Cycles and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Asymmetric Triarylpyrimidines
Welcome to the technical support center for the synthesis of asymmetric triarylpyrimidines. This resource is tailored for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing asymmetric 2,4,6-triarylpyrimidines?
A1: The primary challenge is controlling the regioselectivity during the sequential introduction of different aryl groups onto the pyrimidine core. Starting from dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions.[1] This inherent reactivity difference must be carefully managed to install the desired aryl groups at the correct positions without forming symmetric or undesired isomers.
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving a low yield when using a pyrimidine substrate?
A2: Low yields in cross-coupling reactions with pyrimidine substrates are common and can be attributed to several factors. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[2] Additionally, issues such as suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents (especially the boronic acid, which can degrade), and the formation of side reactions like dehalogenation can contribute to low yields.[2]
Q3: How can I selectively functionalize the C2 position of a 2,4-dichloropyrimidine after the C4 position has been arylated?
A3: Once the first aryl group is installed at the C4 position, the second Suzuki-Miyaura coupling at the C2 position can be achieved by modifying the reaction conditions. Often, a higher temperature or a more active catalyst system is required for the second coupling.[3][4] The choice of palladium catalyst, ligand, and base becomes critical for the successful introduction of the second, different aryl group.
Q4: I am observing both mono- and di-substituted products in my reaction. How can I improve the selectivity for the desired product?
A4: To favor mono-arylation at the C4 position, carefully controlling the stoichiometry of the boronic acid (typically using 1.0-1.2 equivalents) is crucial. Lower reaction temperatures and shorter reaction times can also help prevent over-reaction to the di-substituted product. Conversely, to promote di-substitution, an excess of the second boronic acid and more forcing conditions (higher temperature, longer reaction time) are generally required.[3]
Q5: What are the common side products in the synthesis of asymmetric triarylpyrimidines?
A5: Besides the desired asymmetric product, several side products can form. These include the mono-substituted intermediate, the symmetric di-substituted product (if the second aryl group is the same as the first due to residual starting materials), and homo-coupling products of the boronic acids. Dehalogenation, where a halogen is replaced by a hydrogen atom, is another common side reaction.[2]
Troubleshooting Guides
Issue 1: Low Yield in the First C4-Arylation of 2,4-Dichloropyrimidine
Question: I am attempting the first Suzuki coupling on 2,4-dichloropyrimidine, but the yield of the 2-chloro-4-arylpyrimidine is very low. What should I investigate?
Answer: A low yield in the initial C4-arylation can stem from several sources. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Low-Yield C4-Arylation
Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.
Detailed Solutions:
-
Catalyst System: The nitrogen atoms in the pyrimidine ring can poison the palladium catalyst. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can protect the palladium center and improve catalytic activity.[2] Ensure your palladium source is fresh and active.
-
Reaction Conditions: The choice of base and solvent is critical. A common successful system is K₂CO₃ in a mixture of 1,4-dioxane and water.[5] Ensure all solvents are anhydrous and properly deoxygenated to prevent catalyst deactivation and boronic acid decomposition.
-
Reagent Quality: Boronic acids are prone to decomposition (protodeboronation), especially at high temperatures. Use fresh, high-purity boronic acid. Alternatively, consider using the corresponding pinacol ester, which is often more stable.
Issue 2: Lack of Reactivity or Poor Yield in the Second C2-Arylation
Question: I have successfully synthesized the 2-chloro-4-arylpyrimidine intermediate, but the second Suzuki coupling to introduce a different aryl group at the C2 position is not working. What can I do?
Answer: The C2 position is less reactive than the C4 position, so the second coupling often requires more forcing conditions.
Troubleshooting Strategies for C2-Arylation:
| Parameter | Potential Issue | Recommended Solution | Source |
| Temperature | Insufficient energy to overcome the activation barrier for the less reactive C2-Cl bond. | Increase the reaction temperature. Microwave heating can be particularly effective, often reducing reaction times significantly. | [3][5] |
| Catalyst System | The initial catalyst system may not be active enough for the second coupling. | Switch to a more active catalyst system. For example, if Pd(PPh₃)₄ was used for the first step, consider a more robust catalyst like a palladacycle with a bulky phosphine ligand for the second. | [3] |
| Reaction Time | The reaction may be sluggish and require more time to reach completion. | Increase the reaction time and monitor the progress carefully using TLC or LC-MS. | [6] |
| Stoichiometry | Incomplete conversion due to insufficient boronic acid. | Use a slight excess (e.g., 1.5 equivalents) of the second boronic acid to drive the reaction to completion. | [3] |
Issue 3: Poor Regioselectivity and Formation of Isomeric Mixtures
Question: My reaction is producing a mixture of the desired asymmetrically substituted product and the symmetrically substituted isomer. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is dependent on exploiting the differential reactivity of the C4 and C2 positions. A one-pot, two-step approach is often effective.
Logical Workflow for Sequential Arylation
Caption: Sequential Suzuki coupling for asymmetric triarylpyrimidine synthesis.
Key Considerations for Selectivity:
-
Stepwise Addition: Do not add both boronic acids at the beginning. Complete the first coupling at the C4 position under milder conditions. Isolate the mono-substituted intermediate if possible, or proceed in a one-pot fashion after confirming the completion of the first step via TLC or LC-MS.[3]
-
Temperature Control: Perform the first arylation at a lower temperature (e.g., 55-80 °C) to favor mono-substitution. Then, increase the temperature for the second arylation.[3]
-
Catalyst Choice: While some general catalysts work for both steps, optimizing the catalyst for each step can improve selectivity. Some highly active catalysts might lead to di-substitution even at lower temperatures, so a catalyst screen may be necessary.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Asymmetric 2,4-Diarylpyrimidines via Sequential Suzuki-Miyaura Coupling
This protocol is adapted from methodologies described for the regioselective double Suzuki coupling of 2,4-dichloropyrimidine.[3]
Step 1: Synthesis of 2-Chloro-4-arylpyrimidine (C4-Arylation)
-
To a reaction vial, add 2,4-dichloropyrimidine (1.0 equiv.), the first arylboronic acid (1.0-1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
Seal the vial and heat the reaction at 55 °C for 12 hours, or until TLC/LC-MS analysis shows complete consumption of the 2,4-dichloropyrimidine.
-
Cool the reaction mixture to room temperature. The crude product can be purified at this stage or used directly in the next step.
-
Purification: Partition the mixture between water and ethyl acetate. Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Step 2: Synthesis of 2,4-Diarylpyrimidine (C2-Arylation)
-
To the crude or purified 2-chloro-4-arylpyrimidine (1.0 equiv.), add the second, different arylboronic acid (1.2-1.5 equiv.) and potassium carbonate (3.0 equiv.).
-
Add fresh solvent and Pd(PPh₃)₄ catalyst as in Step 1.
-
Seal the vial and heat the reaction at a higher temperature, for example, 80-100 °C, for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by partitioning between water and ethyl acetate. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or recrystallization to yield the final asymmetric 2,4-diarylpyrimidine.
Protocol 2: Microwave-Assisted C4-Arylation of 2,4-Dichloropyrimidine
This protocol is based on a highly efficient microwave-assisted procedure.[5]
-
In a microwave vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Degas the solution by bubbling argon through it for 10-15 minutes.
-
Add the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sequential Suzuki Coupling of 2,4-Dichloropyrimidine
| Step | Arylboronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) | Source |
| C4-Arylation | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 51 | [3] |
| C4-Arylation | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | >95 | [5] |
| C2-Arylation | p-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (1.3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 39 (from intermediate) | [3] |
Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Improving Solubility of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with 4-(4-Bromophenyl)-2,6-diphenylpyrimidine in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. Why is this happening?
A: This is a common issue for poorly soluble compounds. This compound is likely highly soluble in a polar aprotic solvent like DMSO but has very low aqueous solubility. When the DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment changes dramatically, causing the compound to crash out of solution. This is an issue of kinetic solubility, where the compound doesn't have enough time to establish a stable, dissolved state in the new environment.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A: As a general rule, the final DMSO concentration should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some robust lines may tolerate up to 1%.[1][2] However, it is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.[1][3]
Q3: Can the composition of my assay buffer affect the solubility of the compound?
A: Absolutely. The pH, ionic strength, and presence of proteins or other macromolecules in the assay buffer can significantly influence the solubility of your compound. For ionizable compounds, pH is a critical factor. It is advisable to test the solubility of your compound in different buffers if you continue to experience precipitation.
Q4: My compound's potency is lower than expected and varies between experiments. Could this be a solubility issue?
A: Yes, poor solubility is a major contributor to low and variable biological activity. If your compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration, leading to an underestimation of its true potency.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: The final concentration of the compound in the assay exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution of the DMSO stock. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins that can help maintain solubility.[4]
-
Lower Final Compound Concentration: Test a lower concentration range for your compound. It's possible your current testing concentrations are simply too high to be soluble in the aqueous environment.
-
Increase Co-solvent Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[1][3]
-
Sonication: After dilution, briefly sonicating the solution can sometimes help to redissolve fine precipitates and create a more homogenous suspension.
Issue 2: High Background Signal or Off-Target Effects in Vehicle Control Wells
Possible Cause: The concentration of the co-solvent (e.g., DMSO) is exerting its own biological effects.
Troubleshooting Steps:
-
Determine the No-Effect Concentration of the Solvent: Run a dose-response experiment with the solvent alone on your specific cell line or assay system to identify the highest concentration that does not cause a significant effect on the readout.[1]
-
Match Solvent Concentrations: Ensure that the final solvent concentration is identical across all experimental and control wells.
-
Consider Alternative Solvents: If your assay is particularly sensitive to DMSO, explore other co-solvents such as ethanol or consider formulation strategies like cyclodextrins.
Experimental Protocols & Data Presentation
Protocol 1: Determining the Kinetic Solubility of this compound
This protocol outlines a method to determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous assay buffer (e.g., 98 µL). This creates a 1:50 dilution.
-
Mix immediately by shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure turbidity using a nephelometer or a plate reader at a wavelength where the precipitate scatters light (e.g., 600 nm). The kinetic solubility is the concentration at which precipitation is first observed.[5][6][7]
Data Presentation:
| Compound Concentration (µM) | Turbidity (Nephelometric Units) | Observation |
| 200 | 150.3 | Precipitate |
| 100 | 85.1 | Precipitate |
| 50 | 20.5 | Precipitate |
| 25 | 5.2 | Clear |
| 12.5 | 4.8 | Clear |
| 6.25 | 4.9 | Clear |
Hypothetical Data
Protocol 2: Evaluating the Effect of Co-solvents on Solubility
This protocol helps to identify a suitable co-solvent system to improve the solubility of the compound.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of assay buffers containing different final concentrations of a co-solvent (e.g., DMSO, ethanol) ranging from 0.1% to 2%.
-
Add the compound stock solution to each buffer to achieve a desired final compound concentration that is known to precipitate in the absence of a co-solvent.
-
Mix and incubate as described in Protocol 1.
-
Visually inspect for precipitation and quantify using a plate reader.
Data Presentation:
| Final Co-solvent | 0.1% | 0.5% | 1.0% | 2.0% |
| DMSO | Precipitate | Clear | Clear | Clear |
| Ethanol | Precipitate | Precipitate | Clear | Clear |
Hypothetical Data for a 50 µM compound concentration
Protocol 3: Assessing the Impact of pH on Solubility
This protocol is for determining the solubility of the compound at different pH values.
Methodology:
-
Prepare a set of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Determine the kinetic solubility of this compound in each buffer using the method described in Protocol 1.[8]
Data Presentation:
| Buffer pH | Kinetic Solubility (µM) |
| 5.0 | 15 |
| 6.0 | 20 |
| 7.4 | 25 |
| 8.0 | 35 |
Hypothetical Data
Protocol 4: Utilizing Cyclodextrins to Enhance Solubility
This protocol describes the use of cyclodextrins to improve the aqueous solubility of the compound.
Methodology:
-
Prepare stock solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the assay buffer at various concentrations (e.g., 1 mM, 5 mM, 10 mM).[9][10][11]
-
Add the 10 mM DMSO stock of this compound to each cyclodextrin solution to a final compound concentration that is known to precipitate.
-
Mix and incubate for at least 1 hour to allow for complex formation.
-
Measure turbidity to assess the improvement in solubility.
Data Presentation:
| HP-β-CD Concentration | Turbidity at 50 µM Compound | Observation |
| 0 mM | 21.2 | Precipitate |
| 1 mM | 10.5 | Slight Haze |
| 5 mM | 5.1 | Clear |
| 10 mM | 4.9 | Clear |
Hypothetical Data
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: A decision tree for addressing compound precipitation in biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. humapub.com [humapub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Pyrimidine-Based OLED Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of pyrimidine-based Organic Light-Emitting Diode (OLED) materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of thermal instability in our pyrimidine-based OLED materials?
A1: The key indicators of thermal instability in your materials are a low glass transition temperature (Tg) and a low decomposition temperature (Td). A low Tg can lead to morphological changes in the thin films at elevated operating temperatures, causing device failure. A low Td indicates the material is prone to chemical breakdown at higher temperatures. Additionally, a rapid decrease in luminance and a short operational lifetime under constant current stress are strong indicators of poor thermal stability.[1][2][3]
Q2: Our devices show a rapid decline in efficiency (roll-off) at high brightness. Could this be related to thermal stability?
A2: Yes, a high efficiency roll-off can be linked to thermal issues. At high brightness, increased current density leads to Joule heating, which raises the device's internal temperature.[4] If the materials have insufficient thermal stability, this temperature increase can accelerate degradation mechanisms, leading to a faster decline in efficiency.[1][4] Employing host materials with high triplet energies and good thermal and morphological stability is crucial to mitigate this.[1][5][6]
Q3: We are observing the formation of "dark spots" or non-emissive areas in our devices during operation. What is the likely cause?
A3: Dark spot formation is a common failure mode in OLEDs and can be exacerbated by thermal stress. These defects can arise from localized degradation of the organic materials, often initiated by pinholes in the encapsulation layer that allow moisture and oxygen to ingress.[4] Thermal stress can accelerate these degradation reactions. Morphological instability of the organic layers, where the material recrystallizes or deforms due to heat, can also lead to the formation of non-emissive regions.[4]
Q4: How does the molecular structure of our pyrimidine derivatives impact their thermal stability?
A4: The molecular structure has a profound impact on thermal stability. Introducing bulky, rigid substituents to the pyrimidine core can increase the glass transition temperature (Tg) by hindering molecular motion and preventing crystallization.[1] Strategic placement of donor and acceptor units to create a twisted molecular geometry can also enhance morphological stability. Furthermore, ensuring strong covalent bonds within the molecule and avoiding thermally labile functional groups will increase the decomposition temperature (Td).[4][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Glass Transition Temperature (Tg < 100 °C) | Insufficient molecular rigidity; planar molecular structure leading to crystallization. | 1. Molecular Design: Introduce bulky, sterically hindering groups (e.g., tert-butyl, spiro-fluorene) to the pyrimidine backbone to create a more rigid and contorted structure.[1] 2. Material Selection: Synthesize derivatives with higher molecular weights and more rigid aromatic structures. |
| Low Decomposition Temperature (Td < 300 °C) | Presence of thermally weak chemical bonds in the molecule. | 1. Molecular Design: Avoid using bonds that are known to be thermally labile. Focus on robust aromatic structures. 2. Purification: Ensure high purity of the synthesized material to remove any residual catalysts or impurities that could lower the decomposition temperature. |
| Rapid Luminance Decay During Lifetime Testing | Poor thermal stability of the emissive layer or surrounding charge transport layers, leading to material degradation under electrical and thermal stress. | 1. Host Material Selection: Utilize a host material with a high triplet energy and excellent thermal stability to effectively encapsulate and protect the pyrimidine-based emitter.[1][5][6] 2. Device Architecture: Optimize the device stack to ensure balanced charge injection and recombination, reducing excess energy that can be converted into heat. 3. Encapsulation: Improve the device encapsulation to prevent the ingress of oxygen and moisture, which can accelerate thermal degradation. |
| Inconsistent Film Morphology | Poor film-forming properties of the pyrimidine-based material, potentially exacerbated by temperature fluctuations during deposition. | 1. Deposition Rate: For vacuum thermal evaporation, optimize the deposition rate to achieve a uniform and amorphous film.[9][10][11][12] 2. Solvent Selection (for solution processing): Choose a solvent system that promotes good solubility and uniform film formation upon drying.[3] 3. Substrate Temperature Control: Precisely control the substrate temperature during deposition to influence film morphology. |
Quantitative Data Summary
The following table summarizes key thermal stability and performance data for various pyrimidine-based OLED materials discussed in the literature.
| Material/Device | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Max. External Quantum Efficiency (EQE) (%) | Reference |
| Py2Cz | 132 | 471 | - | [3] |
| Py2BFCz | 148 | 496 | - | [3] |
| Py2ICz | 176 | 468 | 24.1 | [3] |
| 1MPA (Host) | 165 | 457 | 13.6 (with sky-blue emitter) | [1][5][6] |
| 1PPA (Host) | 162 | 460 | - | [1][5] |
| 2PPA (Host) | 108 | 412 | - | [1][5] |
Experimental Protocols
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for assessing the thermal stability of pyrimidine-based OLED materials.
Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of the synthesized materials.
Apparatus:
-
Nitrogen gas supply
-
Sample pans (aluminum or platinum)
Procedure:
-
Sample Preparation: Place a small amount of the powdered sample (typically 2-5 mg) into a TGA or DSC sample pan.
-
TGA Measurement (for Td):
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The Td is typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Measurement (for Tg):
-
Place the sample pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample rapidly to a temperature well below its Tg.
-
Heat the sample again at a constant rate (e.g., 10 °C/min) and record the heat flow. The Tg is observed as a step-like change in the heat flow curve.
-
OLED Device Fabrication (Vacuum Thermal Evaporation)
This protocol describes a standard method for fabricating OLED devices in a high-vacuum environment.[9][10][11][12]
Objective: To create a multi-layered OLED device for performance and lifetime testing.
Apparatus:
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate holder with rotation
-
Quartz crystal microbalance for thickness monitoring
-
ITO-coated glass substrates
-
Organic materials (hole transport layer, emissive layer, electron transport layer)
-
Metal for cathode (e.g., LiF/Al)
-
Shadow masks
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with nitrogen gas and treat with UV-ozone or oxygen plasma immediately before loading into the vacuum chamber.
-
Layer Deposition:
-
Mount the cleaned substrates and shadow masks in the substrate holder.
-
Load the organic materials and metals into separate evaporation sources (crucibles).
-
Evacuate the chamber to a high vacuum.
-
Sequentially deposit the organic layers (e.g., hole transport layer, emissive layer, electron transport layer) and the metal cathode by heating the respective sources.
-
Monitor the deposition rate and thickness of each layer using the quartz crystal microbalance. Typical deposition rates are 1-2 Å/s for organic layers and 0.1-5 Å/s for metals.
-
-
Encapsulation: After deposition, transfer the devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass lid to protect against air and moisture.
Device Lifetime Measurement
This protocol details how to measure the operational stability of the fabricated OLED devices.
Objective: To determine the device lifetime, often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 or LT95).[16][17][18][19][20]
Apparatus:
-
Source-measure unit
-
Photodiode or spectroradiometer
-
Temperature-controlled chamber (optional, for accelerated testing)
-
Data acquisition software
Procedure:
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device.
-
Constant Current Stress: Apply a constant DC current to the device that corresponds to a specific initial luminance (e.g., 1000 cd/m²).
-
Luminance Monitoring: Continuously monitor the luminance of the device over time using the photodiode or spectroradiometer.
-
Data Recording: Record the luminance as a function of time until it drops to the desired percentage of its initial value (e.g., 50% for LT50).
-
Accelerated Testing (Optional): To reduce testing time for highly stable devices, perform the lifetime measurement at an elevated temperature (e.g., 60 °C or 85 °C) and/or a higher initial luminance and extrapolate the lifetime to standard operating conditions.[16][17]
Visualizations
Caption: Workflow for OLED thermal stability analysis.
Caption: Molecular design for enhanced thermal stability.
References
- 1. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC03598C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Molecular design of sensitizers for high-efficiency OLEDs: exploration of energy transfer dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.vu.lt [epublications.vu.lt]
- 6. Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. displayman.com [displayman.com]
- 10. iipseries.org [iipseries.org]
- 11. media.neliti.com [media.neliti.com]
- 12. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
- 13. mooreanalytical.com [mooreanalytical.com]
- 14. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 15. iitk.ac.in [iitk.ac.in]
- 16. ossila.com [ossila.com]
- 17. buydisplay.com [buydisplay.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tailorpixels.com [tailorpixels.com]
Validation & Comparative
1H NMR Characterization of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) characterization of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine and its structurally related analogs. The data presented facilitates the identification and differentiation of these compounds, crucial for quality control and structural elucidation in synthetic chemistry and drug discovery.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and its analogs. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet), and coupling constants (J) are in Hertz (Hz).
| Compound | Pyrimidine-H (1H) | Phenyl-H (ortho, 4H) | Phenyl-H (meta, para, 6H) | Substituted Phenyl-H |
| This compound (Predicted) | ~8.00 (s) | ~8.72 (d) | ~7.55-7.65 (m) | ~8.20 (d), ~7.70 (d) |
| 4-(3-Bromophenyl)-2,6-diphenylpyrimidine | 7.97 (s) | 8.72 (d, J=8.5) | 7.52-7.61 (m) | 8.44 (s), 8.20 (d, J=8.0), 7.67 (d, J=8.0), 7.43 (t, J=8.0) |
| 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | 7.98 (s) | 8.71 (d, J=7.5) | 7.53-7.59 (m) | 8.25 (d, J=7.0), 7.53-7.59 (m) |
Experimental Protocol
The 1H NMR spectra for the reference compounds were typically recorded on a 400 or 500 MHz spectrometer. The following is a general protocol for acquiring a 1H NMR spectrum for similar organic compounds.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) signal. The number of scans can be varied to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound with the different proton environments labeled. This visual representation aids in the assignment of the signals observed in the 1H NMR spectrum.
Caption: Molecular structure and proton assignments of this compound.
Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the characterization of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. We present predicted experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of its analysis.
The structural integrity and purity of a synthesized compound are fundamental to its potential therapeutic application. Mass spectrometry (MS) stands out as a powerful analytical technique, offering high sensitivity and detailed structural information from minimal sample amounts. This guide will delve into the anticipated mass spectrometric behavior of this compound and compare its analytical output with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of organic molecules. For this compound (C₂₂H₁₅BrN₂), the mass spectrum is expected to be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1][2] The predicted monoisotopic mass of the molecular ion is 386.04132 Da.[3]
Below is a table summarizing the predicted key ions and their mass-to-charge ratios (m/z) in the EI-MS spectrum.
| Predicted Ion | m/z (Relative to ¹⁹Br) | m/z (Relative to ⁸¹Br) | Predicted Relative Abundance | Interpretation |
| [M]⁺ | 386 | 388 | High | Molecular Ion |
| [M-H]⁺ | 385 | 387 | Moderate | Loss of a hydrogen radical |
| [M-Br]⁺ | 307 | - | Moderate | Loss of the bromine radical |
| [M-C₆H₅]⁺ | 309 | 311 | Moderate | Loss of a phenyl radical |
| [C₁₆H₁₀N₂]⁺ | 230 | - | Low | Pyrimidine core with one phenyl group |
| [C₁₀H₇]⁺ | 127 | - | Low | Naphthyl-like fragment |
| [C₆H₅]⁺ | 77 | - | High | Phenyl cation |
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization often necessitates complementary techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high resolution), fragmentation pattern (structural clues). | High sensitivity, small sample requirement, provides molecular formula.[4] | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound, quantification, separation from impurities. | High resolution separation, quantitative analysis. | Does not provide structural information on its own, requires reference standards for identification. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms empirical formula. | Does not provide structural information, requires pure sample. |
Experimental Protocols
A detailed protocol for the analysis of this compound using Electron Ionization Mass Spectrometry is provided below.
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragment ions of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A direct insertion probe can also be used.
-
Data acquisition and processing software.
Materials:
-
This compound sample.
-
High-purity solvent (e.g., methanol or dichloromethane).
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the sample in a suitable volatile solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure the elution of the compound. A typical program might start at 100°C and ramp up to 300°C.
-
Set the injector temperature to 250°C.
-
Set the EI source temperature to 200°C.
-
Set the ionization energy to 70 eV.[5]
-
Set the mass analyzer to scan a range of m/z 50-500.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Acquire the mass spectra across the GC peak corresponding to the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak. Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units).[1][2]
-
Identify the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with a library of mass spectra if available.
-
Visualizing the Process
To better illustrate the analytical workflow and the predicted fragmentation, the following diagrams are provided in DOT language.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of the target molecule.
References
Comparative Purity Analysis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine obtained from different sources, utilizing a validated High-Performance Liquid Chromatography (HPLC) method. The presented data, experimental protocols, and visualizations are intended to assist researchers in selecting the most suitable grade of this compound for their specific applications, ranging from initial screening to preclinical studies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any synthetic compound, the purity profile can significantly impact experimental outcomes. The presence of unreacted starting materials, by-products, or degradation products can lead to erroneous results and hinder the progress of research and development. Therefore, a reliable analytical method to assess the purity of this compound is crucial.
This guide outlines a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound and presents a comparative analysis of hypothetical batches, simulating products from different suppliers. While modern spectroscopic methods like NMR and mass spectrometry are invaluable for structural elucidation, HPLC remains the gold standard for quantitative purity analysis.[1]
Comparative HPLC Analysis
The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and a high-purity reference standard) was assessed using a validated RP-HPLC method. The results, summarized in the table below, highlight the variability that can be encountered in commercially available materials.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Major Impurity (RT, %) | Minor Impurities (RT, %) |
| Reference Standard | 5.21 | 99.95 | >99.9 | - | - |
| Supplier A | 5.22 | 98.54 | 98.5 | 4.88 (0.85) | 3.15 (0.35), 6.02 (0.26) |
| Supplier B | 5.21 | 95.23 | 95.2 | 4.12 (2.55) | 3.58 (1.22), 6.78 (0.90) |
Table 1: Comparative Purity Data of this compound from Different Sources. Retention times and peak areas are averaged from triplicate injections. Purity is reported as the area percentage of the main peak.
Experimental Protocols
A detailed experimental protocol for the HPLC analysis is provided below. This method is based on established principles for the analysis of pyrimidine derivatives.[2]
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (80:20, v/v).[3] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection: UV detection at 249 nm.[3]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in methanol and make up to the mark with the same solvent.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase in a volumetric flask.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Visualizing the Workflow and a Potential Application
To further clarify the experimental process and a potential context for the use of this compound, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Hypothetical Signaling Pathway Inhibition.
Alternative Analytical Techniques
While HPLC is excellent for purity determination, a comprehensive characterization of this compound would also involve other analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities with different proton or carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition, and to identify impurities by their mass-to-charge ratio.[4]
-
X-Ray Fluorescence (XRF): A potential method for the quantitative determination of bromine content in the organic compound.[5]
Conclusion
The purity of chemical reagents is a critical parameter that can influence the validity and reproducibility of scientific research. This guide demonstrates a straightforward and reliable RP-HPLC method for assessing the purity of this compound. The comparative data highlights the importance of analytical verification of starting materials. Researchers are encouraged to either perform in-house quality control or request certificates of analysis from suppliers that include detailed HPLC data. For applications where high purity is paramount, such as in drug development, the use of a well-characterized reference standard is indispensable.
References
A Comparative Analysis of the Photophysical Properties of Bromo- vs. Cyano-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the photophysical properties of bromo- and cyano-substituted pyrimidines, drawing upon experimental data from various scientific studies. The substitution of a pyrimidine core with either a bromine atom or a cyano group can significantly influence its electronic structure, thereby altering its absorption and emission characteristics. Understanding these differences is crucial for the rational design of pyrimidine-based compounds for applications such as fluorescent probes, photosensitizers, and optoelectronic materials.
Quantitative Data Comparison
The following tables summarize the key photophysical properties of representative bromo- and cyano-substituted pyrimidines as reported in the literature. It is important to note that variations in experimental conditions (e.g., solvent, concentration) can influence these values.
Table 1: Photophysical Properties of Bromo-Substituted Pyrimidines
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent |
| 2-bromopyrimidine | ~248, ~265, ~335 | - | Gas Phase |
| 5-bromopyrimidine | ~255, ~280, ~340 | - | Gas Phase |
Data for bromo-substituted pyrimidines primarily focuses on their absorption cross-sections in the gas phase, with less information available on their fluorescence properties in solution. The provided absorption maxima correspond to different electronic transitions.[1]
Table 2: Photophysical Properties of Cyano-Substituted Pyrimidines and Related Cyanopyridines
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Solvent |
| 2CN-BODIPY analogue | - | - | 0.63 - 0.88 | Various |
| 4CN-BODIPY analogue | - | - | 0.65 - 0.90 | Various |
| Cyanopyridine Derivative PC1 | 265-309, 323-379 | 391 | - | - |
| Cyanopyridine Derivative PC2 | 265-309, 323-379 | 385 | - | - |
| Cyanopyridine Derivative PC3 | 265-309, 323-379 | 487 | - | - |
Data for cyano-substituted compounds often relates to more complex structures where the pyrimidine or pyridine is part of a larger chromophore, such as in BODIPY dyes.[2][3] These compounds generally exhibit higher fluorescence quantum yields compared to simple substituted pyrimidines. The emission properties of cyanopyridine derivatives show a dependence on the substitution pattern.[4]
Experimental Protocols
The data presented in this guide were obtained using standard photophysical characterization techniques. Below are detailed methodologies for the key experiments cited.
1. UV-Vis Absorption Spectroscopy
-
Purpose: To determine the absorption spectra and molar extinction coefficients of the compounds.
-
Methodology: The ultraviolet-visible (UV-vis) absorption spectra are typically recorded on a spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., methanol, dichloromethane) at a specific concentration (e.g., 2 μM).[5] The spectra are recorded over a specific wavelength range (e.g., 250-800 nm). For gas-phase measurements, high-resolution vacuum ultraviolet (VUV) synchrotron radiation is used.[1]
2. Steady-State Fluorescence Spectroscopy
-
Purpose: To determine the fluorescence emission spectra and relative fluorescence quantum yields.
-
Methodology: Fluorescence spectra are recorded using a spectrofluorometer. The sample is excited at a specific wavelength (typically at or near the absorption maximum), and the emission is scanned over a range of longer wavelengths. For quantum yield determination, a relative method is often employed.[6] This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used:
Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
where Φ_f is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
3. Time-Resolved Fluorescence Spectroscopy
-
Purpose: To determine the fluorescence lifetime of the excited state.
-
Methodology: Time-resolved fluorescence decay profiles are measured using techniques such as time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source (e.g., a laser), and the time delay between the excitation pulse and the detection of the emitted photons is measured. The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Conceptual Workflow for Synthesis and Photophysical Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent photophysical analysis of substituted pyrimidines.
Figure 1. General workflow for the synthesis and photophysical characterization of substituted pyrimidines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 4-Aryl-2,6-Diphenylpyrimidine Analogs for Drug Discovery Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data of compounds structurally related to 4-aryl-2,6-diphenylpyrimidines. The presented data, experimental protocols, and workflows are intended to assist researchers, scientists, and drug development professionals in understanding the structural nuances of this important class of molecules and their implications for rational drug design.
Comparison of Crystallographic Data
Table 1: Crystal Data and Structure Refinement Details
| Parameter | 4-(3-methoxyphenyl)-2,6-diphenylpyridine[1] | 4-(4-bromophenyl)-2,6-diphenylpyridine | 2,6-bis(4-methoxyphenyl)-4-phenylpyridine |
| Empirical Formula | C₂₄H₁₉NO | C₂₃H₁₆BrN | C₂₅H₂₁NO₂ |
| Formula Weight | 337.41 | 386.28 | 367.43 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | I2/a | P2₁/c | P2₁/c |
| a (Å) | 28.109(3) | 8.9837(4) | 6.379(3) |
| b (Å) | 7.8200(10) | 21.5202(10) | 15.538(8) |
| c (Å) | 16.598(2) | 9.6108(4) | 20.51(1) |
| α (°) | 90 | 90 | 90 |
| β (°) | 94.03(3) | 105.5940(10) | 94.281(7) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 3639.4(8) | 1789.67(14) | 2027.3(17) |
| Z | 8 | 4 | 4 |
| Temperature (K) | 293(2) | 293(2) | 298(2) |
| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 |
| R-factor (%) | 5.42 | 3.8 | 9.9 |
Table 2: Selected Bond Lengths and Torsion Angles
| Parameter | 4-(3-methoxyphenyl)-2,6-diphenylpyridine[1] | 4-(4-bromophenyl)-2,6-diphenylpyridine | 2,6-bis(4-methoxyphenyl)-4-phenylpyridine |
| Dihedral Angle (Pyridine - Phenyl at C2) | 17.26(6)° | 19.56(13)° | 22.3(2)° |
| Dihedral Angle (Pyridine - Phenyl at C6) | 24.50(6)° | 27.54(13)° | 19.8(2)° |
| Dihedral Angle (Pyridine - Aryl at C4) | 56.16(3)° | 30.51(13)° | 35.3(2)° |
The data reveals that even subtle changes in substitution can lead to significant variations in the dihedral angles between the central heterocyclic ring and the appended phenyl groups. This conformational flexibility is a key consideration in drug design, as it dictates the shape of the molecule and its potential interactions with a biological target.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the reproducibility and validation of crystallographic data.
Protocol for Single-Crystal X-ray Diffraction of 4-Aryl-2,6-diphenylpyrimidine Analogs
1. Crystal Growth:
-
Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A common solvent system is a mixture of dichloromethane and hexane.
-
The compound is dissolved in a minimum amount of dichloromethane, and hexane is allowed to slowly diffuse into the solution, leading to the formation of well-defined crystals over several days.
2. Crystal Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope to ensure it is a single crystal, free of cracks and other defects.
-
The crystal is mounted on a cryo-loop using a small amount of paratone-N oil.
3. Data Collection:
-
The mounted crystal is placed on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data is collected using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
4. Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
The data is corrected for Lorentz and polarization effects, and an absorption correction is applied (e.g., multi-scan).
-
The unit cell parameters and space group are determined from the diffraction data.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement includes checks for quality and validation of the structure.
Drug Discovery Workflow for Pyrimidine-Based Kinase Inhibitors
Many pyrimidine derivatives, including the 4-aryl-2,6-diphenylpyrimidine scaffold, are potent inhibitors of protein kinases, which are critical targets in cancer therapy. The following diagram illustrates a typical workflow for the discovery and development of such inhibitors.
Caption: A generalized workflow for the discovery and development of pyrimidine-based kinase inhibitors.
This guide provides a foundational understanding of the crystallographic properties of 4-aryl-2,6-diphenylpyrimidine analogs and their context within the drug discovery process. The provided data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel therapeutic agents based on this versatile scaffold.
References
A Researcher's Guide to DFT Calculations for Substituted Pyrimidine Electronic Structures
For researchers, scientists, and drug development professionals, understanding the electronic properties of substituted pyrimidines is crucial for predicting their reactivity, stability, and potential biological activity. Density Functional Theory (DFT) has emerged as a powerful computational tool for these investigations. This guide provides a comparative overview of DFT calculations applied to substituted pyrimidines, supported by data from recent studies.
Comparison of Computational Methods and Electronic Properties
The choice of DFT functional and basis set significantly influences the calculated electronic properties of substituted pyrimidines. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice due to its balance of accuracy and computational cost.[1][2][3][4] It is frequently paired with Pople-style basis sets like 6-31G(d,p) or 6-311G(d).[1][4][5]
The electronic properties of pyrimidine derivatives are highly sensitive to the nature and position of substituents on the pyrimidine ring.[5] Key electronic descriptors include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE).[1][6][7] A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability.[6][8]
Below is a summary of calculated electronic properties for various substituted pyrimidines from different studies, showcasing the impact of substituents and the choice of computational method.
| Compound/Substituent | DFT Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |
| Ergan & Akbas, 2019 | ||||||
| Compound 1 | B3LYP/6-31G(d,p) | -5.700 | -1.188 | 4.512 | - | [1] |
| Compound 2 | B3LYP/6-31G(d,p) | -5.875 | -1.782 | 4.093 | - | [1] |
| Compound 3 | B3LYP/6-31G(d,p) | -6.046 | -2.008 | 4.038 | - | [1] |
| Compound 4 | B3LYP/6-31G(d,p) | -4.835 | -2.531 | 2.304 | - | [1] |
| Compound 5 | B3LYP/6-31G(d,p) | -5.051 | -2.633 | 2.418 | - | [1] |
| El-Kalyoubi et al., 2023 | ||||||
| Compound 3a | B3LYP/6-31G* | -5.986 | -1.361 | 4.625 | 3.11 | [3] |
| Yadava et al., 2021 | ||||||
| Pyrazolo[3,4-d]pyrimidine | B3LYP/6-31G** | -6.884 | -2.503 | 4.381 | 4.96 | [9] |
| Theoretical Study | ||||||
| 2,4-diamino-5-(p-H-phenyl)-6-ethylpyrimidine | B3LYP/6-311G(d) | -5.461 | -0.672 | 4.789 | 2.09 | [5] |
| 2,4-diamino-5-(p-NH2-phenyl)-6-ethylpyrimidine | B3LYP/6-311G(d) | -5.023 | -0.422 | 4.601 | 2.76 | [5] |
| 2,4-diamino-5-(p-NO2-phenyl)-6-ethylpyrimidine | B3LYP/6-311G(d) | -6.377 | -2.008 | 4.369 | 7.93 | [5] |
Experimental Protocols: A DFT Workflow
The following section details the generalized computational methodology employed in the cited studies for determining the electronic properties of substituted pyrimidines.
Molecular Geometry Optimization
The initial step involves the full geometry optimization of the substituted pyrimidine molecules. This is typically performed using DFT with a specified functional and basis set, such as B3LYP/6-31G(d,p) or B3LYP/6-311G(d).[1][5] The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation. This ensures that the obtained geometry corresponds to a true energy minimum.
Calculation of Electronic Properties
Once the geometries are optimized, single-point energy calculations are performed to determine the electronic properties. These calculations yield crucial quantum chemical parameters:
-
HOMO and LUMO Energies: These frontier molecular orbitals are essential for understanding the chemical reactivity of a molecule.[6][10] The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron.[1][6]
-
HOMO-LUMO Energy Gap (ΔE): This is the difference between the LUMO and HOMO energies and is a key indicator of molecular stability and reactivity.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]
-
Other Reactivity Descriptors: Based on the HOMO and LUMO energies, other global reactivity descriptors can be calculated, including ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), and chemical hardness (η).[1][2]
The following diagram illustrates the typical workflow for DFT calculations on substituted pyrimidines.
This guide provides a foundational understanding of how DFT calculations are applied to study the electronic structure of substituted pyrimidines. By comparing results from different studies and understanding the computational workflow, researchers can better design their own computational experiments and interpret the resulting data in the context of drug discovery and materials science.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Investigation of Electronic Properties of Substituted Pyrimidine Derivatives With Density Functional Theory [gcris.yyu.edu.tr]
- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 9. researchgate.net [researchgate.net]
- 10. irjweb.com [irjweb.com]
Pyrimidine vs. Pyridine Cores in Electroluminescent Materials: A Comparative Analysis
In the pursuit of highly efficient and stable organic light-emitting diodes (OLEDs), the molecular design of constituent materials is paramount. The strategic selection of the core heterocyclic scaffold plays a crucial role in tuning the optoelectronic properties of these materials. Among the various aromatic systems, pyrimidine and pyridine have emerged as key building blocks for a wide array of electroluminescent materials, including emitters, host materials, and charge transporters. This guide provides a comparative study of pyrimidine and pyridine cores, delving into their intrinsic electronic characteristics and their impact on the performance of electroluminescent devices, supported by experimental data.
Core Properties: An Electronic Perspective
Pyrimidine, a diazine with two nitrogen atoms at the 1 and 3 positions, is inherently more electron-deficient than pyridine, which contains a single nitrogen atom.[1][2] This heightened electron-deficient nature of the pyrimidine ring significantly influences the electronic properties of materials incorporating this core.[1][3] Consequently, pyrimidine-based materials often exhibit lower-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can facilitate electron injection from the cathode and enhance electron transport capabilities.[1][3] This characteristic makes pyrimidine a particularly attractive core for electron-transporting materials (ETMs) and the acceptor component in donor-acceptor type emitters.[1][4]
Conversely, pyridine, while still electron-deficient compared to benzene, offers a more moderate electronic profile. This allows for versatile tuning of its properties through substitution at various positions on the ring.[5][6] Pyridine-based materials have been successfully employed in all components of OLEDs, demonstrating their broad applicability.[5] The choice between a pyrimidine or pyridine core often hinges on the specific desired electronic properties and the overall molecular architecture.
Performance in Electroluminescent Devices
The distinct electronic properties of pyrimidine and pyridine cores directly translate to the performance of OLEDs.
Emitter Materials
In the realm of emitting materials, both pyrimidine and pyridine have been incorporated into fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters.
For instance, in a comparative study of TADF emitters, molecules with a pyrimidine bridge between donor and acceptor moieties demonstrated higher maximum external quantum efficiencies (EQE) and reduced efficiency roll-off compared to their pyridine-based counterparts.[7] This improvement is often attributed to the enhanced charge transfer character and better-balanced charge injection and transport stemming from the more electron-deficient pyrimidine core.[8]
In phosphorescent emitters, the introduction of a pyrimidine ligand can lead to high photoluminescence quantum yields (PLQYs) and excellent device stability.[9] For example, iridium(III) complexes with pyrimidine-based ligands have achieved very high EQEs, with one orange-emitting device reaching 28.2%.[3]
The table below summarizes the performance of representative OLEDs employing pyrimidine and pyridine-based emitters.
| Emitter Type | Core | Host Material | Max. EQE (%) | Emitting Color | Reference |
| TADF | Pyrimidine | - | 18 | Green | [7] |
| TADF | Pyridine | - | <14 | Blue/Green | [7] |
| Phosphorescent | Pyrimidine | TCTA | 28.2 | Orange | [3] |
| Fluorescent | Pyridine | - | 9 | - | [10] |
| TADF | Pyrimidine | - | 9.7 | - | [8] |
Host Materials
As host materials, particularly for phosphorescent and TADF emitters, a high triplet energy is a critical requirement to prevent reverse energy transfer from the guest emitter. Pyrimidine's electron-deficient nature can be leveraged to design bipolar host materials with high triplet energies and balanced charge transport characteristics.[11][12] By carefully modifying the molecular structure, it is possible to limit the conjugation of the pyrimidine acceptor, leading to triplet energies exceeding 3 eV.[13] Solution-processed green TADF-OLEDs utilizing pyrimidine-based bipolar host materials have demonstrated outstanding performance, with a maximum external quantum efficiency of 24.1%.[11][12]
Electron-Transporting Materials (ETMs)
The inherent electron deficiency of the pyrimidine core makes it an excellent candidate for ETMs.[1] Pyrimidine-based ETMs can exhibit better electron-injection and transport properties compared to their pyridine and benzene analogues.[1][3] Similarly, pyridine derivatives have also been developed as effective ETMs, where their frontier energy levels can be tuned by strategic substitution to achieve deep HOMO levels for hole/exciton blocking and appropriate LUMO levels for efficient electron injection.[5]
Experimental Protocols
General Synthesis of Pyrimidine and Pyridine Derivatives
A general synthetic strategy for aryl-substituted pyrimidines involves the nucleophilic addition of an organolithium or Grignard reagent to a pyrimidine precursor, followed by oxidation.[14] For instance, the reaction of an aryllithium (ArLi) with 2-methylthiopyrimidine, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yields 4-aryl-2-methylthiopyrimidines.[14] This process can be repeated to introduce another aryl group at the 6-position.[14] Subsequent reaction with an aryl Grignard reagent (ArMgBr) in the presence of a nickel catalyst can replace the methylthio group to afford 2,4,6-triarylpyrimidines.[14]
The synthesis of functionalized pyridine derivatives often involves condensation reactions. For example, pyridine-substituted pyrenes can be prepared through a condensation reaction where pyrene acts as the donor and pyridine as the acceptor.[10]
OLED Fabrication and Characterization
A typical multilayer OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers, including the hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL), are sequentially deposited by thermal evaporation in a high-vacuum chamber. Finally, a metal cathode, such as lithium fluoride (LiF)/aluminum (Al), is deposited on top. The device characteristics, including current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE), are then measured using a programmable sourcemeter and a spectroradiometer.
Visualizations
Conclusion
Both pyrimidine and pyridine cores are valuable building blocks in the design of high-performance electroluminescent materials. The greater electron-deficient nature of pyrimidine often leads to superior electron injection and transport properties, making it particularly advantageous for ETMs and acceptor units in TADF emitters, frequently resulting in devices with higher quantum efficiencies and reduced efficiency roll-off. Pyridine, with its versatile and tunable electronic character, remains a widely applicable and effective core for all types of OLED materials. The choice between these two heterocyclic systems ultimately depends on the specific application and the desired balance of electronic properties to optimize device performance. Future research will likely continue to explore novel derivatives of both pyrimidines and pyridines to further push the boundaries of OLED technology.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. epublications.vu.lt [epublications.vu.lt]
- 14. Pyrimidine-core extended pi-systems: general synthesis and interesting fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Structure of Synthesized 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of novel compounds is a critical step to ensure purity, identity, and conformity to the desired molecular architecture. This guide provides a comparative framework for the validation of synthesized 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, outlining the expected outcomes from key analytical techniques and comparing them with data from closely related structural analogs.
Experimental Workflow for Structural Elucidation
A systematic approach is essential for the unambiguous structural determination of a synthesized compound. The following workflow outlines the logical sequence of analytical methods to be employed.
Caption: Experimental workflow for the synthesis, purification, and structural validation.
Spectroscopic and Crystallographic Analysis
A combination of spectroscopic and crystallographic techniques provides a comprehensive understanding of the synthesized molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H and ¹³C NMR chemical shifts are compared with a structural analog, 4-(4-Bromophenyl)-1-ethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Table 1: Comparison of ¹H NMR Spectral Data
| Proton Type | Expected Chemical Shift (δ, ppm) for Target Compound | Reported Chemical Shift (δ, ppm) for Dihydropyrimidine Analog[1] |
| Phenyl-H (positions 2,6) | 7.4 - 7.6 (m) | 7.15 (m) |
| Pyrimidine-H (position 5) | ~8.0 (s) | 5.63 (s, NH), 5.40 (d, CH) |
| Bromophenyl-H | 7.6 - 7.8 (d) | 7.40 (d), 7.20-7.25 (m) |
| Ethyl-CH₂ (analog only) | N/A | 3.51-3.74 (m) |
| Ethyl-CH₃ (analog only) | N/A | 1.26 (t) |
Table 2: Comparison of ¹³C NMR Spectral Data
| Carbon Type | Expected Chemical Shift (δ, ppm) for Target Compound | Reported Chemical Shift (δ, ppm) for Dihydropyrimidine Analog[1] |
| C=O (analog only) | N/A | 152.66 |
| Pyrimidine C2, C6 | ~165 | 113.50 (C5), 57.37 (C4) |
| Pyrimidine C4 | ~160 | N/A |
| Phenyl C (positions 2,6) | 128 - 131 | 126.70, 128.44, 128.58, 135.90 |
| Bromophenyl C-Br | ~125 | 121.90 |
| Bromophenyl C | 129 - 132 | 126.13, 132.02, 141.50 |
| Ethyl-CH₂ (analog only) | N/A | 42.08 |
| Ethyl-CH₃ (analog only) | N/A | 14.44 |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The expected vibrational frequencies for the target compound are compared with those of a dihydropyrimidine analog.
Table 3: Comparison of FTIR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Reported Wavenumber (cm⁻¹) for Dihydropyrimidine Analog[1] |
| C-H (Aromatic) | 3100 - 3000 | 3082 |
| C-H (Aliphatic) | N/A | 2973, 2931 |
| C=N (Pyrimidine ring) | ~1580 | 1597 |
| C=C (Aromatic) | 1600 - 1450 | 1489, 1452 |
| C=O | N/A | 1676 |
| C-Br | 700 - 500 | Not specified |
| N-H | N/A | 3227 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound. The predicted mass for the target compound is presented below.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 387.04915 |
| [M+Na]⁺ | 409.03109 |
| [M]⁺ | 386.04132 |
| [M-H]⁻ | 385.03459 |
| Data sourced from PubChem CID 1714899. |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound. While experimental data for the target compound is not available, a comparison with the closely related 4-(4-Bromophenyl)-2,6-diphenylpyridine provides valuable insight into the expected crystal packing and molecular geometry.[2][3]
Table 5: Comparison of Crystallographic Data
| Parameter | Expected for this compound | Reported for 4-(4-Bromophenyl)-2,6-diphenylpyridine[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | ~9.0 | 8.9837 (4) |
| b (Å) | ~21.5 | 21.5202 (10) |
| c (Å) | ~9.6 | 9.6108 (4) |
| β (°) | ~105.6 | 105.5940 (10) |
| Volume (ų) | ~1790 | 1789.67 (14) |
| Z | 4 | 4 |
Logical Relationship of Analytical Techniques
The validation of a synthesized compound is a multi-faceted process where each technique provides a piece of the structural puzzle. The interplay between these methods ensures a high degree of confidence in the final structure.
Caption: Interrelation of analytical techniques for structural elucidation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The mass range should be set to cover the expected molecular ion peak (e.g., 100-1000 m/z).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic isotopic patterns of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., dichloromethane/hexane).
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
References
A Spectroscopic Comparison of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine and Its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine and its structurally related analogues, 4-(4-chlorophenyl)-2,6-diphenylpyrimidine and 4-(4-methoxyphenyl)-2,6-diphenylpyrimidine. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of these heterocyclic compounds. The comparative data, supported by detailed experimental protocols, facilitates the structural elucidation and purity assessment of this class of molecules.
The pyrimidine core is a significant scaffold in medicinal chemistry and materials science.[1] Spectroscopic analysis is fundamental to confirming the chemical structure and purity of newly synthesized derivatives. This guide summarizes the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), highlighting the influence of different para-substituents on the phenyl ring at the 4-position of the pyrimidine core.
Illustrative Spectroscopic Data Comparison
Table 1: ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.[2] The chemical shifts are highly sensitive to the electronic environment of the nuclei. For these derivatives, the key differences are expected in the chemical shifts of the protons and carbons of the para-substituted phenyl ring.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~8.7-7.5 (m, Ar-H) | ~170-160 (C=N), ~140-120 (Ar-C), ~125 (C-Br) |
| 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | ~8.7-7.5 (m, Ar-H) | ~170-160 (C=N), ~140-120 (Ar-C), ~135 (C-Cl) |
| 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine | ~8.7-7.0 (m, Ar-H), ~3.9 (s, OCH₃) | ~170-160 (C=N), ~160 (C-OCH₃), ~140-110 (Ar-C), ~55 (OCH₃) |
Table 2: IR and UV-Vis Spectroscopic Data
Infrared (IR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.[3] UV-Visible (UV-Vis) spectroscopy provides information on electronic transitions within conjugated systems.[4]
| Compound | IR (cm⁻¹) | UV-Vis (λ_max, nm) |
| This compound | ~3100-3000 (Ar C-H), ~1600-1500 (C=N, C=C), ~1070 (C-Br) | ~275 |
| 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | ~3100-3000 (Ar C-H), ~1600-1500 (C=N, C=C), ~1090 (C-Cl) | ~274 |
| 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine | ~3100-3000 (Ar C-H), ~2950 (sp³ C-H), ~1600-1500 (C=N, C=C), ~1250 (C-O) | ~280 |
Table 3: Mass Spectrometry Data
Mass spectrometry determines the molecular weight and provides information about the structure through fragmentation patterns.[5] The molecular ion peak (M⁺) will vary based on the substituent and its isotopic distribution (especially for Br and Cl).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ Peak (m/z) |
| This compound | C₂₂H₁₅BrN₂ | 387.28 | 386, 388 (approx. 1:1 ratio) |
| 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | C₂₂H₁₅ClN₂ | 342.83 | 342, 344 (approx. 3:1 ratio) |
| 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine | C₂₃H₁₈N₂O | 338.41 | 338 |
Experimental Workflow & Protocols
Obtaining high-quality, reproducible spectroscopic data is contingent on meticulous sample preparation and adherence to standardized protocols.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of pyrimidine derivatives.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of protons and carbons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a standard proton pulse program.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A longer acquisition time or a higher sample concentration may be needed due to the low natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze chemical shifts, integration, and coupling patterns to assign the structure.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the presence of key functional groups.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[6]
-
Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound.[6]
-
Alternatively, for an ATR-FTIR, place a small amount of the solid powder directly onto the ATR crystal and apply pressure using the anvil.
-
-
Acquisition:
-
Record a background spectrum of the empty salt plate or clean ATR crystal.
-
Place the prepared sample in the instrument's sample holder.
-
Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to aromatic C-H, C=C, C=N, and substituent-specific vibrations (e.g., C-Br, C-Cl, C-O).[3]
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the conjugated π-system of the aromatic rings.[4]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 (typically in the micromolar range).
-
Use quartz cuvettes with a 1 cm path length.
-
-
Acquisition:
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A mass spectrometer, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation:
-
For EI-MS, a small amount of the solid sample is introduced directly into the instrument.
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[9] The solution may need to be filtered to remove any particulate matter.[9]
-
-
Acquisition:
-
Tune and calibrate the instrument using a known standard.
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the range should be narrower to ensure accuracy.
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺).[10] Compare the observed isotopic pattern with the theoretical pattern, which is particularly important for compounds containing bromine or chlorine. Analyze fragmentation patterns to support the proposed structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google ブックス [books.google.co.jp]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. pubs.aip.org [pubs.aip.org]
Biological activity of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine vs. other halogenated analogs
A deep dive into the bioactivity of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine and its halogenated analogs reveals a landscape of therapeutic potential, with nuanced differences in efficacy across anticancer and antimicrobial applications. This guide synthesizes available data to offer a comparative perspective for researchers and drug development professionals, highlighting the pivotal role of halogen substitution in modulating the pharmacological profile of this pyrimidine scaffold.
The core structure of 2,4,6-trisubstituted pyrimidines has long been a subject of interest in medicinal chemistry due to its versatile biological activities. The introduction of different halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at the para-position of the 4-phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby altering its interaction with biological targets. This guide collates and compares experimental data on the biological activities of this compound and its closely related halogenated analogs.
Comparative Biological Activity Data
The biological evaluation of these halogenated pyrimidine derivatives has been explored across various therapeutic areas. Below is a summary of the available quantitative data from studies on closely related compounds, showcasing the impact of different halogen substitutions.
Anticancer Activity
The anticancer potential of halogenated pyrimidine and pyridine derivatives has been a key area of investigation. Structure-activity relationship (SAR) studies on related compounds indicate that the nature and position of the halogen substituent can significantly impact cytotoxicity. For instance, in a series of dihydroxylated 2,4,6-triphenyl pyridines, the position of the hydroxyl group in conjunction with other substituents was found to be critical for topoisomerase II inhibitory activity and cytotoxicity[1]. Generally, the introduction of halogens is a common strategy to enhance the anticancer activity of various heterocyclic scaffolds[2].
| Compound Class | Halogen | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 2-((4-(Halophenyl)...methyl)phenol | F | RAW 264.7 (macrophage) | Non-cytotoxic up to 50 µM | [3] |
| 2-((3,4-Dihalophenyl)...methyl)phenol | F, F | RAW 264.7 (macrophage) | Non-cytotoxic up to 50 µM | [3] |
| 2-((3,4-Dihalophenyl)...methyl)phenol | Cl, Cl | RAW 264.7 (macrophage) | Non-cytotoxic up to 50 µM | [3] |
| 4-[(Halophenyl)diazenyl]phenol | F | HK-1 (Nasopharyngeal) | ~25 | [4] |
| 4-[(Halophenyl)diazenyl]phenol | Cl | HK-1 (Nasopharyngeal) | ~40 | [4] |
| 4-[(Halophenyl)diazenyl]phenol | Br | HK-1 (Nasopharyngeal) | ~50 | [4] |
| 4-[(Halophenyl)diazenyl]phenol | I | HK-1 (Nasopharyngeal) | ~60 | [4] |
| Tetrahydropyridothienopyrimidines | F (para) | HUVEC | 11.20 ± 1.03 | [5] |
| Tetrahydropyridothienopyrimidines | Cl (para) | HUVEC | 9.81 ± 0.94 | [5] |
| Tetrahydropyridothienopyrimidines | Cl, Cl (meta, para) | HUVEC | 7.44 ± 0.81 | [5] |
Note: The data presented is from various studies on structurally related compounds and is intended for comparative purposes. Direct comparison should be made with caution due to potential differences in the core scaffold and experimental conditions.
Antimicrobial Activity
Several studies have highlighted the antibacterial and antifungal properties of halogenated pyrimidine derivatives. The presence of electron-withdrawing groups like halogens on the phenyl ring attached to the pyrimidine core has been shown to enhance antimicrobial potency.
| Compound Class | Halogen | Bacterial/Fungal Strain | Activity (Zone of Inhibition in mm) | Reference |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | F (para on aryl) | Vibrio cholerae | 22 | |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | Cl (para on aryl) | Vibrio cholerae | 20 | |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | Br (para on aryl) | Vibrio cholerae | 24 | |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | F (para on aryl) | Staphylococcus aureus | 18 | |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | Cl (para on aryl) | Staphylococcus aureus | 20 | |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | Br (para on aryl) | Staphylococcus aureus | 21 | |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | F (para on aryl) | Aspergillus flavus | 15 | |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | Cl (para on aryl) | Aspergillus flavus | 20 | |
| 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine | Br (para on aryl) | Aspergillus flavus | 20 |
Note: The data is based on a study of 4,6-disubstituted pyrimidines and illustrates the comparative effect of halogen substitution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays cited in the evaluation of these pyrimidine derivatives.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3, A-549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in the appropriate cell culture medium. The diluted compounds are added to the wells, including a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). The plates are then incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[6][7][8]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Agar Plate Preparation: A sterile nutrient agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates are uniformly swabbed with the microbial inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 100 µg/mL in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in evaluating these compounds, the following diagrams are provided.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Caption: Workflow of the agar well diffusion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Analysis: 4-(4-Bromophenyl)-2,6-diphenylpyrimidine as an OLED Host Material in Comparison to Industry Standards
A detailed guide for researchers and materials scientists on the potential of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine as a host material for Organic Light-Emitting Diodes (OLEDs), benchmarked against established standard materials like CBP, Alq₃, and mCP.
Introduction
The heart of an Organic Light-Emitting Diode (OLED) is the emissive layer, where electrical energy is converted into light. The performance of this layer is critically dependent on the host material, which constitutes the bulk of the layer and provides a matrix for the light-emitting guest molecules (dopants). An ideal host material should possess a high triplet energy to confine excitons on the guest, good thermal and morphological stability, and balanced charge transport properties to ensure efficient recombination.
This guide provides a comparative analysis of the potential performance of this compound as an OLED host material against widely used standard materials: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), tris(8-hydroxyquinolinato)aluminium (Alq₃), and 1,3-bis(N-carbazolyl)benzene (mCP).
This compound: A Pyrimidine Derivative with Untapped Potential
This compound is a heterocyclic organic compound featuring a central pyrimidine core. Pyrimidine derivatives are gaining attention in OLED research due to their inherent electron-deficient nature, which can promote efficient electron transport. This property is crucial for achieving balanced charge injection and transport within the OLED, a key factor for high efficiency and long operational stability. The bromophenyl group offers a reactive site for further molecular engineering, allowing for the tuning of its electronic properties.
Despite its promising chemical structure, a comprehensive search of scientific literature and material databases reveals a significant gap: no experimental data has been published on the performance of this compound as a host material in OLED devices. It is currently recognized primarily as a chemical intermediate in organic synthesis.[1][2][3] Therefore, a direct quantitative comparison of its performance metrics is not possible at this time.
Performance Benchmark: Standard OLED Host Materials
To provide a context for the potential performance of novel materials, this section details the established performance of three industry-standard host materials. The data presented is sourced from various scientific publications and is highly dependent on the specific device architecture and dopant used.
| Host Material | Dopant (Color) | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| CBP | Ir(ppy)₃ (Green) | ~10%[4] | 31.45[4] | 11.3[4] | ~3.5 |
| Alq₃ | C545T (Green) | ~3.0% | 8.0 | 4.5 | ~4.0 |
| mCP | FIrpic (Blue) | ~19.5% | 38.9 | 28.6 | ~4.2 |
Table 1: Comparative Performance of Standard OLED Host Materials. Note: Performance metrics can vary significantly based on the full device stack and fabrication conditions.
Experimental Protocols for OLED Fabrication and Characterization
To ensure a fair and accurate comparison of host materials, a standardized experimental protocol is essential. The following outlines a general methodology for the fabrication and testing of OLED devices.
Device Fabrication
A typical multi-layered OLED is fabricated using vacuum thermal evaporation on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The general device structure is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. This is followed by UV-ozone treatment to improve the ITO work function.
-
Layer Deposition: All organic layers and the cathode are deposited in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
HIL & HTL: Common materials include NPB or TAPC.
-
EML: The host material (e.g., CBP) is co-evaporated with a phosphorescent or fluorescent dopant at a specific concentration.
-
ETL & EIL: A common ETL is Alq₃. An EIL like LiF is used to facilitate electron injection.
-
-
Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.
Device Characterization
Following fabrication, the devices are encapsulated to prevent degradation from atmospheric exposure and then subjected to a series of tests:
-
Current Density-Voltage-Luminance (J-V-L) Measurement: The electrical and optical characteristics are measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectroscopy: The emission spectrum is recorded to determine the color coordinates (CIE).
-
Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L and EL data.
-
Lifetime Measurement: The operational stability is assessed by monitoring the time taken for the initial luminance to decay to 50% (T₅₀) at a constant current density.
Visualizing OLED Logic and Structure
To better understand the concepts discussed, the following diagrams illustrate the fundamental structure of an OLED and the logical workflow of its fabrication and testing.
Caption: A layered diagram of a typical OLED device structure.
Caption: Logical workflow of OLED fabrication and subsequent characterization.
Conclusion
While the chemical structure of This compound suggests it could be a promising candidate for an OLED host material, particularly due to its electron-deficient pyrimidine core, the absence of any published experimental data makes a definitive performance comparison impossible. The provided data for standard host materials like CBP, Alq₃, and mCP highlight the performance benchmarks that any new material must meet or exceed. To properly evaluate the potential of this compound, it is imperative that it be synthesized, incorporated into an OLED device, and rigorously tested according to the standardized protocols outlined in this guide. Such research would be a valuable contribution to the ongoing development of next-generation OLED materials.
References
Interpreting the Infrared Spectrum of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. By comparing its predicted spectral features with those of analogous compounds, this document serves as a valuable resource for the structural elucidation and characterization of novel pyrimidine derivatives in pharmaceutical and materials science research.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by vibrational modes of its constituent functional groups: the pyrimidine ring, the two phenyl substituents, and the bromophenyl group. Based on established literature values for similar compounds, the expected absorption bands are summarized in Table 1.[1][2][3][4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of sp² C-H bonds in the phenyl and pyrimidine rings.[3][4] |
| C=C and C=N Stretching (in-ring) | 1600-1400 | Medium to Strong | Multiple bands arising from the stretching vibrations within the aromatic and pyrimidine rings.[2][3] |
| C-H Out-of-Plane Bending | 900-675 | Strong | The pattern of these bands can be indicative of the substitution pattern on the aromatic rings.[3][4] |
| C-Br Stretch | 690-515 | Medium to Strong | Characteristic absorption for a carbon-bromine bond in an aromatic compound.[3][5] |
Table 1. Predicted IR Absorption Bands for this compound.
Comparative Spectral Analysis
To aid in the definitive identification of this compound, its predicted IR spectrum is compared with that of two relevant alternatives: 2,4,6-Triphenylpyrimidine and 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine. The key distinguishing features are highlighted in Table 2.
| Compound | Key Distinguishing IR Features |
| This compound | Presence of a C-Br stretching band in the 690-515 cm⁻¹ region.[3][5] |
| 2,4,6-Triphenylpyrimidine | Absence of a strong absorption band in the lower frequency region (below 600 cm⁻¹) that would correspond to a C-X (halogen) stretch. |
| 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | Presence of a C-Cl stretching band, typically in the 850-550 cm⁻¹ range, which is at a higher frequency than the C-Br stretch.[2][3] |
Table 2. Comparative IR Spectral Features of Pyrimidine Derivatives.
Experimental Protocol for Infrared Spectroscopy
The following is a standard procedure for obtaining the FTIR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for Spectral Interpretation
The process of interpreting the IR spectrum of this compound follows a logical progression of identifying characteristic functional group absorptions. This workflow is visualized in the following diagram.
Caption: Logical workflow for the interpretation of the IR spectrum.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(4-bromophenyl)-2,6-diphenylpyrimidine, a brominated heterocyclic compound.
Chemical and Hazard Profile:
| Compound Name | This compound |
| CAS Number | 58536-46-2[1][2] |
| Molecular Formula | C22H15BrN2[2][3] |
| Physical State | Solid, powder to crystal[1] |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319)[4] |
Core Disposal Principle: Halogenated Organic Waste
Due to the presence of a bromine atom, this compound must be classified and disposed of as halogenated organic waste .[5] Halogenated organic compounds require specific disposal routes, typically incineration at high temperatures, and should never be mixed with non-halogenated waste streams to avoid increased disposal costs and complex waste treatment processes.[6]
Step-by-Step Disposal Protocol
Adherence to the following experimental protocol is critical for the safe and compliant disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
Before handling the compound or its waste, ensure the following PPE is worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Body Protection: A standard laboratory coat.
2. Waste Segregation and Collection:
Proper segregation at the point of generation is the most critical step.
-
Solid Waste:
-
Collect solid this compound, contaminated weighing paper, gloves, and other contaminated disposable lab supplies in a dedicated, clearly labeled hazardous waste container.[7]
-
The container must be compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.
-
Collect in a designated "Halogenated Organic Waste" container.[5][8] This container should be made of a compatible material, such as polyethylene, and have a screw-top cap.[9]
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. [5][6][10]
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[11]
-
3. Container Labeling:
Proper labeling is a legal and safety requirement.
-
As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" tag.[6][11]
-
The label must include:
4. Storage of Waste Containers:
-
Waste containers must be kept closed at all times, except when adding waste.[6][8]
-
Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][11]
-
The storage area should be a cool, dry, and well-ventilated space, away from heat sources or direct sunlight.[9][12]
-
Ensure secondary containment is used to capture any potential leaks or spills.[6]
5. Arranging for Disposal:
-
Once the waste container is nearly full (approximately three-quarters), arrange for its collection.[6]
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or submitting an online request.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[7][9]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[3][7]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
Small Spill: For a minor spill, wear your full PPE, contain the spill with an inert absorbent material (such as vermiculite or sand), and carefully sweep it into the designated solid halogenated waste container.[6][9]
-
Large Spill: Evacuate the immediate area and notify your laboratory supervisor and institutional EHS.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | 58536-46-2 [amp.chemicalbook.com]
- 2. CAS:58536-46-2 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [intatrade.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemical-label.com [chemical-label.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
Essential Safety and Handling Guide for 4-(4-Bromophenyl)-2,6-diphenylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent skin and eye irritation, and to safeguard against unforeseen exposure.[1][2] The following table summarizes the required PPE for standard laboratory operations and for high-risk scenarios involving this compound.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face Protection | ANSI-approved safety goggles with side shields.[3] | A full-face shield worn over safety goggles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use.[3][4] | Double-gloving with appropriate material; consult glove compatibility charts.[3] |
| Body Protection | Laboratory coat, long pants, and closed-toe/heel shoes.[3][5] | A flame-resistant lab coat or a chemical-resistant apron may be necessary depending on the specifics of the procedure.[3] |
| Respiratory Protection | Not typically required when working within a certified chemical fume hood. | For emergencies, large-scale work, or situations where a fume hood is not available, a respirator with appropriate cartridges or a supplied-air hood is necessary.[3] |
Chemical Handling and Storage Protocol
Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] Containers should be tightly sealed and chemically resistant to prevent leakage or release of vapors.[3] It is prudent to store this chemical on lower shelves to minimize the risk associated with dropping containers.[3] Ensure segregation from incompatible materials such as strong oxidizing agents.
Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or vapors.[4][6] Avoid direct contact with skin and eyes.[7] In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| In Case of Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1] |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1] |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[6]
-
Solid Waste: Collect any solid waste, including contaminated gloves, filter paper, and weighing boats, in a designated "Halogenated Organic Waste" container.[3][4][6]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[4][6]
-
General Guidance: Do not dispose of this chemical down the drain.[4][6] All waste containers must be clearly labeled with "Hazardous Waste" and specify "Halogenated Organic Waste".[3] Follow all local and institutional regulations for hazardous waste disposal.
Experimental Workflow
The following diagram outlines a generalized workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
